molecular formula C4H4BrClO2S B169226 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 114079-02-6

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B169226
CAS No.: 114079-02-6
M. Wt: 231.5 g/mol
InChI Key: ZZGHEDGOLOYVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C4H4BrClO2S and its molecular weight is 231.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGHEDGOLOYVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=CS1(=O)=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383566
Record name Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114079-02-6
Record name Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and expected reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. While direct literature on this specific molecule is scarce, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to offer a predictive yet robust profile. This guide is intended to serve as a foundational resource for researchers considering the use of this compound as a versatile intermediate in the synthesis of novel heterocyclic systems and other advanced chemical entities.

Introduction and Molecular Overview

This compound is a halogenated sulfone derivative of a partially saturated five-membered heterocycle. The presence of the sulfone group, a strong electron-withdrawing moiety, significantly influences the reactivity of the entire molecule. The strategic placement of bromine and chlorine atoms, particularly the α-bromo sulfone motif, imparts a unique and highly tunable reactivity profile, making it a potentially valuable building block in organic synthesis.

The core structure, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene), is a well-studied compound.[1] The introduction of halogen atoms at the 3- and 4-positions is expected to modulate its chemical behavior, opening avenues for diverse functionalization.

PropertyValueSource
Molecular Formula C₄H₄BrClO₂SInferred
Molecular Weight 231.50 g/mol Calculated
CAS Number Not assignedN/A
Canonical SMILES C1(C(C=CS1(=O)=O)Br)ClInferred

Plausible Synthetic Routes

Direct synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on established methodologies for the synthesis of halogenated tetrahydrothiophene and dihydrothiophene dioxides, a logical synthetic pathway can be proposed. A likely approach involves the halogenation of a suitable precursor, such as a dihydrothiophene 1,1-dioxide derivative.

A plausible synthetic strategy would be a two-step process starting from 3-chloro-2,5-dihydrothiophene 1,1-dioxide. This precursor could be synthesized from the reaction of butadiene with sulfuryl chloride, followed by oxidation.

Proposed Synthesis Workflow:

Synthetic_Workflow Butadiene Butadiene Precursor 3,4-dichloro-2,5-dihydrothiophene Butadiene->Precursor SO2Cl2 Sulfuryl Chloride SO2Cl2->Precursor Sulfone 3,4-dichloro-2,5-dihydrothiophene 1,1-dioxide Precursor->Sulfone Oxidation Oxidant m-CPBA or H₂O₂ Oxidant->Sulfone Elimination_Product 3-chloro-2,5-dihydrothiophene 1,1-dioxide Sulfone->Elimination_Product Elimination Base Base (e.g., DBU) Base->Elimination_Product Target This compound Elimination_Product->Target Allylic Bromination Brominating_Agent NBS / Light or Radical Initiator Brominating_Agent->Target

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 3,4-dichloro-2,5-dihydrothiophene 1,1-dioxide: This could be achieved through the established reaction of butadiene with sulfuryl chloride to form 3,4-dichloro-2,5-dihydrothiophene, followed by oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Elimination to 3-chloro-2,5-dihydrothiophene 1,1-dioxide: Selective elimination of one equivalent of HCl can be accomplished using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Allylic Bromination: The resulting 3-chloro-2,5-dihydrothiophene 1,1-dioxide can then undergo allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions to introduce the bromine atom at the 3-position, yielding the target molecule.

An alternative approach could involve the direct bromination and chlorination of 2,3-dihydrothiophene 1,1-dioxide, though controlling the regioselectivity might be challenging.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale
Appearance White to off-white crystalline solidSimilar to other solid sulfones.
Melting Point Elevated, likely >100 °CThe rigid, polar structure and high molecular weight suggest a high melting point.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents.The polar sulfone group will dominate solubility characteristics.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to be complex due to the chiral center at C3. Protons on the dihydrothiophene ring will likely appear as multiplets in the downfield region (δ 3.0-5.0 ppm), influenced by the adjacent sulfone and halogen atoms. The vinyl proton will be the most downfield proton.

  • ¹³C NMR: The carbon spectrum will show four distinct signals for the ring carbons. The carbon bearing the double bond will be in the vinyl region (δ 120-140 ppm), while the saturated carbons will be further upfield. The carbons attached to the halogens will be shifted downfield.

  • IR Spectroscopy: Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A peak for the C=C stretch will also be present around 1600-1650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of SO₂, Br, and Cl.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the sulfone group, the double bond, and the two halogen atoms. The molecule presents several reactive sites, making it a versatile synthetic intermediate.

Key Reaction Pathways:

Reactivity_Pathways cluster_reactions Potential Reactions Target 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide Nucleophilic_Substitution Nucleophilic Substitution (at C3) Target->Nucleophilic_Substitution Nu⁻ Elimination Elimination (Dehydrobromination/Dehydrochlorination) Target->Elimination Base Double_Bond_Addition Addition to C=C Target->Double_Bond_Addition Electrophile/Nucleophile Ramberg_Backlund Ramberg-Bäcklund Type Rearrangement Target->Ramberg_Backlund Strong Base

Caption: Predicted reactivity pathways for this compound.

Nucleophilic Substitution at C3

The bromine atom is at a position alpha to the sulfone group, making the C-Br bond susceptible to nucleophilic attack. The strong electron-withdrawing effect of the sulfone group activates the α-carbon towards substitution.[2] However, steric hindrance from the adjacent chlorine and the ring structure might influence the reaction rate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the bromide.

Elimination Reactions

The presence of protons on the carbon atoms adjacent to the halogen-bearing carbons allows for base-induced elimination reactions. Treatment with a strong, non-nucleophilic base could lead to the formation of a thiophene 1,1-dioxide derivative through dehydrohalogenation. The regioselectivity of the elimination (loss of HBr vs. HCl) would depend on the reaction conditions and the relative acidity of the neighboring protons.

Reactions at the Double Bond

The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring is electron-deficient due to the adjacent sulfone group. This makes it susceptible to nucleophilic attack, such as Michael addition. Conversely, electrophilic addition to the double bond is also possible, potentially leading to further functionalization of the ring.

Ramberg-Bäcklund Type Rearrangement

Given the α-halosulfone motif, a Ramberg-Bäcklund type reaction could be envisaged under strong basic conditions.[3][4] This reaction typically involves the formation of a thiirane dioxide intermediate followed by the extrusion of sulfur dioxide to form an alkene. In this case, it could lead to the formation of a highly functionalized cyclobutene derivative, although the specifics of this rearrangement would require experimental validation.

Potential Applications in Drug Discovery and Materials Science

While this specific molecule is not yet established in the literature, its structural features suggest potential applications as a versatile intermediate in several fields:

  • Medicinal Chemistry: Thiophene and its derivatives are common scaffolds in pharmaceuticals. The multiple reactive handles on this compound would allow for the construction of diverse molecular libraries for screening against various biological targets.

  • Materials Science: Thiophene-based polymers are known for their conductive properties. Functionalized thiophene dioxides can serve as monomers or precursors for novel polymeric materials with tailored electronic and optical properties.

  • Agrochemicals: The synthesis of novel heterocyclic compounds is a continuous effort in the development of new pesticides and herbicides. This molecule could serve as a starting point for such explorations.

Safety and Handling

As an α-halosulfone, this compound should be handled with care. Compounds of this class are often lachrymatory and can be alkylating agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its predicted rich reactivity, stemming from the combination of a sulfone, a double bond, and two distinct halogen atoms, positions it as a valuable tool for synthetic chemists. This guide provides a theoretical framework for its synthesis, properties, and chemical behavior, intended to stimulate further research and unlock its potential in the creation of novel and functional molecules.

References

  • Jarvis, B. B., & Marien, B. A. (1975). Nucleophilic displacements on halogen atoms. V. Reactions of. alpha. -halo sulfones with sterically hindered nucleophiles. The Journal of Organic Chemistry, 40(18), 2587–2590. [Link]

  • Bordwell, F. G., & Cooper, G. D. (1951). The Effect of the Sulfonyl Group on the Nucleophilic Displacement of Halogen in α-Halo Sulfones and Related Substances. Journal of the American Chemical Society, 73(11), 5187–5190. [Link]

  • Spectroscopic and DFT studies of 2, 3-dihydro-4-methylthiophene-1, 1-dioxide and 2, 3-dihydrothiophene-1, 1-dioxide. (2024). ResearchGate. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

  • Zarovnaya, I. S., Dul'nev, P. G., & Pal'chikova, V. A. (2016). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 52(6), 913–916. [Link]

  • 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem. [Link]

  • Proposed mechanism for the formation of 3,4-dihalodihydrothiophenes. ResearchGate. [Link]

  • Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]

  • Gronowitz, S., & Raznikiewicz, T. (1973). 3-Bromothiophene. Organic Syntheses, Coll. Vol. 5, 149. [Link]

  • Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine. [Link]

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • Sulfolene. Wikipedia. [Link]

  • Braverman, S., & Lior, E. (2001). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 169-172. [Link]

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

  • 2,3-Dihydrothiophene 1,1-dioxide. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of functionalized heterocyclic scaffolds.

Introduction: The Sulfolene Scaffold and the Challenge of Identification

The dihydrothiophene 1,1-dioxide, commonly known as the sulfolene core, is a cornerstone of modern organic chemistry. Its unique combination of a stable sulfone group and a reactive carbon-carbon double bond makes it an invaluable precursor for a wide range of molecular architectures.[1][2] The sulfone group not only influences the reactivity of the rest of the molecule but also often imparts favorable physicochemical properties, such as increased polarity and metabolic stability, which are highly desirable in drug candidates.[3][4]

This compound represents a particularly interesting, yet underexplored, derivative. The presence of two distinct halogen atoms on adjacent carbons of the sulfolene ring suggests a rich and versatile reactivity profile, offering multiple handles for subsequent chemical modifications.

A Note on the CAS Number

A thorough search of publicly available chemical databases, including the CAS Registry, did not yield a specific CAS Registry Number for this compound at the time of this writing. This suggests that the compound may be a novel substance, a rarely isolated synthetic intermediate, or has not yet been registered.

For novel compounds, a CAS Registry Number is assigned by the Chemical Abstracts Service (CAS) upon submission of sufficient structural and identifying information.[5][6] This unique identifier is crucial for the unambiguous tracking of chemical substances in literature, commerce, and regulatory contexts.[7][8] The absence of a CAS number for the title compound underscores its status as a frontier molecule, necessitating a predictive and literature-guided approach to understanding its properties and potential.

Physicochemical and Structural Properties

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure and by analogy to related compounds.

PropertyPredicted Value / InformationBasis of Prediction
Molecular Formula C₄H₄BrClO₂SStructural analysis
Molecular Weight 231.50 g/mol Calculation from formula
Appearance Likely a white to off-white crystalline solidAnalogy to other substituted sulfolenes
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, acetonitrile, DMSO) and sparingly soluble in water and nonpolar solvents.The polar sulfone group enhances solubility in polar media.
Stability Thermally stable, but may be sensitive to strong bases.The sulfone group is generally robust; however, the presence of halogens may allow for elimination reactions under basic conditions.

Proposed Synthesis and Mechanistic Rationale

A logical and direct synthetic route to this compound would involve the sequential halogenation of a suitable precursor. The most plausible starting material is 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene).[9]

The synthesis hinges on the electrophilic addition of halogens across the double bond. The electron-withdrawing nature of the sulfone group deactivates the double bond towards electrophilic attack compared to a simple alkene, often requiring specific reaction conditions.[10]

Hypothetical Synthetic Protocol

Objective: To synthesize this compound from 2,3-dihydrothiophene 1,1-dioxide.

Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide (Intermediate)

  • Dissolve 2,3-dihydrothiophene 1,1-dioxide (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the flask. The use of NBS provides a source of electrophilic bromine under milder conditions than elemental bromine.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude bromo-intermediate.

Step 2: Chlorination of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetonitrile.

  • Add a source of electrophilic chlorine, such as N-Chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction mixture gently (e.g., to 40-50°C) to facilitate the addition of chlorine across the now more electron-deficient double bond.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

  • The filtrate is then concentrated, and the resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanistic Considerations and Workflow Diagram

The key to this synthesis is controlling the regioselectivity of the halogen addition. The sulfone group's influence on the electronic distribution of the double bond will direct the incoming electrophiles. The first halogenation (bromination) is expected to proceed via a standard electrophilic addition mechanism, potentially involving a cyclic bromonium ion intermediate. The subsequent chlorination would then occur on the remaining double bond, which is further deactivated by the presence of the first halogen.

G cluster_0 Synthesis Workflow start 2,3-Dihydrothiophene 1,1-dioxide step1 Bromination (NBS, Chloroform) start->step1 intermediate 3-Bromo-2,3-dihydrothiophene 1,1-dioxide step1->intermediate step2 Chlorination (NCS, Acetonitrile) intermediate->step2 product This compound step2->product purification Purification (Recrystallization / Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Potential Reactivity and Synthetic Applications

The title compound is a chemically rich scaffold due to its multiple reactive sites. The distinct electronic environments of the C-Br and C-Cl bonds, coupled with the acidic protons alpha to the sulfone group, open up a variety of synthetic transformations.

  • Nucleophilic Substitution: The halogen atoms can potentially be displaced by various nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond would depend on the specific reaction conditions and the nature of the nucleophile, allowing for selective functionalization.

  • Elimination Reactions: Treatment with a suitable base could lead to dehydrohalogenation, forming a substituted thiophene 1,1-dioxide. This would be a powerful method for accessing highly functionalized, electron-deficient aromatic systems.

  • Organometallic Coupling: The C-Br bond, in particular, is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.

G cluster_1 Potential Synthetic Transformations start_node 3-Bromo-4-chloro- 2,3-dihydrothiophene 1,1-dioxide sub Nucleophilic Substitution (e.g., with R-NH2, R-OH) start_node->sub elim Dehydrohalogenation (Base) start_node->elim coup Cross-Coupling (e.g., Suzuki) start_node->coup prod_sub Substituted Sulfolenes sub->prod_sub prod_elim Substituted Thiophene 1,1-dioxides elim->prod_elim prod_coup Aryl/Vinyl Substituted Sulfolenes coup->prod_coup

Caption: Key potential reaction pathways for synthetic diversification.

Applications in Drug Discovery and Medicinal Chemistry

Sulfur-containing heterocycles are prevalent in a wide array of FDA-approved drugs.[4] The sulfone moiety, in particular, is recognized for its ability to act as a hydrogen bond acceptor and to enhance metabolic stability and cell permeability.[1][11]

This compound is a prime candidate for use as a scaffold in drug discovery programs for several reasons:

  • Three-Dimensionality: The non-aromatic, puckered sulfolene ring provides a defined three-dimensional geometry that can be exploited to achieve specific binding interactions with biological targets.

  • Vectorial Functionalization: The distinct reactivity of the two halogen atoms allows for controlled, stepwise diversification. This enables the generation of focused compound libraries for structure-activity relationship (SAR) studies. For example, one halogen could be used as an attachment point for a pharmacophore, while the other is varied to modulate solubility or other properties.

  • Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of the molecule makes it an ideal fragment for FBDD campaigns. Hits identified from fragment screening could be elaborated using the available chemical handles to develop more potent lead compounds.

Safety and Handling

While no specific safety data exists for this compound, precautions should be based on closely related halogenated organosulfur compounds.

  • Toxicity: Halogenated organic compounds should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a promising yet uncharacterized synthetic building block. Its predicted properties and reactivity, based on the well-established chemistry of the sulfolene scaffold, suggest significant potential for applications in organic synthesis and medicinal chemistry. The dual halogenation provides a platform for complex molecular design, enabling the creation of novel compounds for drug discovery and materials science. Further experimental work is required to validate the proposed synthetic routes and to fully explore the rich chemistry of this versatile molecule.

References

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • Virginia Tech. (n.d.). Reactions and properties of the isomeric dihydrothiophene 1, 1- dioxides. VTechWorks. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Wikipedia. (2024). CAS Registry Number. Retrieved from [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

  • Inovine Meetings. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2024). Sulfolene. Retrieved from [Link]

  • ResearchGate. (2019). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Retrieved from [Link]

  • National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, scientifically robust methodology for the synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolane derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of a reliable two-step synthetic route. The strategy commences with the readily available precursor, 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene), proceeding through a stereocontrolled bromohydrin formation, followed by a nucleophilic substitution to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and includes troubleshooting insights to ensure successful synthesis and purification.

Introduction and Strategic Overview

The five-membered cyclic sulfone ring, commonly known as the sulfolane scaffold, is a privileged structure in chemical synthesis. Its derivatives are noted for their thermal stability and unique chemical reactivity, often serving as key building blocks for more complex molecular architectures. Halogenated sulfolanes, in particular, are powerful precursors due to the differential reactivity of the carbon-halogen bonds, enabling sequential and site-selective functionalization.

The target molecule, this compound, represents a synthetically valuable intermediate. The presence of two distinct halogens on adjacent carbons within the rigid sulfolane ring system offers a platform for diverse downstream reactions, including eliminations, nucleophilic substitutions, and organometallic coupling reactions.

This guide details a logical and efficient synthetic strategy that prioritizes control over stereochemistry and reaction outcomes. Direct mixed dihalogenation of an alkene is often difficult to control and can lead to a mixture of products. Therefore, a more robust two-step approach is proposed:

  • Step 1: Bromohydrin Formation. Electrophilic addition of bromine to the double bond of 3-sulfolene in an aqueous medium to generate a trans-bromohydrin intermediate. This reaction is highly stereoselective.

  • Step 2: Deoxychlorination. Conversion of the hydroxyl group of the bromohydrin intermediate into a chloro group via nucleophilic substitution, yielding the final product.

This pathway ensures a controlled, sequential introduction of the bromine and chlorine atoms, leading to a more predictable and pure final product.

Synthetic Workflow and Mechanistic Rationale

The overall transformation from the starting material to the final product is outlined below. This workflow is designed for high efficiency and selectivity.

G A 2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene) B trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (Intermediate) A->B  Step 1: Bromohydrin Formation  N-Bromosuccinimide (NBS), H₂O C 3-Bromo-4-chloro-2,3-dihydrothiophene-1,1-dioxide (Target Compound) B->C  Step 2: Deoxychlorination  Thionyl Chloride (SOCl₂), Pyridine

Caption: Overall two-step synthesis workflow.

Mechanism of Step 1: Bromohydrin Formation

The synthesis of the key intermediate, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, proceeds via an electrophilic addition mechanism.[1] N-Bromosuccinimide (NBS) serves as an electrophilic bromine source ("Br+") in the presence of a polar protic solvent like water.[1]

  • The electron-rich π-bond of the 3-sulfolene double bond attacks the electrophilic bromine of NBS.

  • This results in the formation of a cyclic bromonium ion intermediate. The bridged nature of this ion is crucial as it blocks one face of the ring system.

  • A water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the face opposite to the bromine bridge (anti-addition).

  • Subsequent deprotonation of the oxonium ion by a water molecule yields the neutral trans-bromohydrin product and succinimide as a byproduct.[1]

G cluster_0 Mechanism of Bromohydrin Formation A 3-Sulfolene + NBS B Cyclic Bromonium Ion Intermediate A->B + Succinimide Anion C Oxonium Ion Adduct B->C + H₂O (Anti-addition) D trans-Bromohydrin Product C->D - H⁺

Caption: Key stages of the bromohydrin formation mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol is adapted from established procedures for the bromohydrin formation of 3-sulfolene.[1]

Materials:

  • 2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene)

  • N-Bromosuccinimide (NBS)

  • Deionized Water (H₂O)

  • 25-mL Round-bottom flask

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).[1]

  • Add 2 mL of deionized water to the flask.[1]

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture in a water bath to boiling and maintain the reflux for 1 hour.[1] Ensure the water bath is replenished as needed to prevent it from boiling dry.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the crystalline product that forms upon cooling via suction filtration.

  • Wash the collected crystals with a small amount of ice-cold water to remove soluble impurities.

  • Recrystallize the crude product from a minimum amount of hot water to obtain the purified trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]

Part B: Synthesis of this compound

This protocol employs standard conditions for the conversion of a secondary alcohol to an alkyl chloride using thionyl chloride.

Materials:

  • trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (from Part A)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a dropping funnel, prepare a solution of thionyl chloride (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂ and SO₂).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Data Summary and Troubleshooting

Quantitative Data Summary
CompoundMolar Mass ( g/mol )StepReagentsMolar Eq.Typical Yield
3-Sulfolene118.15[2]1-1.0-
N-Bromosuccinimide177.981NBS, H₂O~1.0580-90%
trans-Bromohydrin215.07[3]2-1.0-
Thionyl Chloride118.972SOCl₂, Pyridine1.270-85%
Target Product 231.50 [4]Final - - -
Troubleshooting Guide
IssuePossible CauseRecommended Solution
Step 1: Low Yield Incomplete reaction.Ensure the reaction is refluxed for the full duration. Confirm the quality of the NBS reagent, as it can degrade over time.
Step 1: Oily Product Impurities present.Ensure the crude product is thoroughly washed with ice-cold water before recrystallization. Perform the recrystallization slowly to encourage crystal growth.
Step 2: Elimination Side Product The bromohydrin can be susceptible to elimination to form a diene, especially in the presence of a non-hindered base or at elevated temperatures.[5]Maintain a low reaction temperature (0 °C) during the addition of thionyl chloride. Use pyridine as the base, which also acts as a catalyst. Avoid stronger, non-nucleophilic bases.
Step 2: Incomplete Reaction Insufficient reagent or deactivation of SOCl₂ by moisture.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. If the reaction stalls, a small additional charge of SOCl₂ may be considered.
Purification Difficulties Product co-elutes with impurities.Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

Conclusion

The synthesis of this compound can be reliably achieved through a well-controlled, two-step synthetic sequence starting from 3-sulfolene. The initial stereoselective formation of a trans-bromohydrin intermediate, followed by its deoxychlorination, provides a robust and high-yielding pathway to the target compound. This guide offers a comprehensive framework, from mechanistic understanding to practical execution, empowering researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and advanced materials development.

References

  • Technical Support Center: Halogenation of 3-Phenyl-3-sulfolene. Benchchem.
  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College.
  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53(3), 431-437.
  • The X-ray structures of 2- and 3-sulfolene and two halogenated derivatives. (2023). St Andrews Research Repository.
  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography.
  • Sulfolene. Wikipedia.
  • 3-bromothiophene. Organic Syntheses Procedure.
  • Thiophene synthesis. Organic Chemistry Portal.
  • 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE, TECH.
  • 3-Bromo-4-chlorothiophene. PubChem.
  • Synthesis and Reactivity of Dihalofuranones. ResearchGate.
  • DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses Procedure.
  • 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem.

Sources

Spectroscopic data of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

**A Predictive Spectroscopic and

Structural Analysis Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide**

Introduction and Molecular Overview

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a halogenated heterocyclic compound belonging to the class of sulfones. Its structural rigidity and the presence of multiple stereocenters and electron-withdrawing groups make it a molecule of interest in synthetic chemistry. The sulfone group (SO₂) significantly influences the electronic environment of the dihydrothiophene ring, impacting its chemical reactivity and spectroscopic properties. This guide provides a detailed, albeit predictive, exploration of its key spectroscopic signatures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for determining the connectivity and stereochemistry of protons within a molecule. The predictions below are based on established chemical shift ranges and the known effects of substituents like halogens and the sulfone group.

Expected Chemical Shifts and Coupling Constants:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2 (diastereotopic)3.5 - 4.5ddd (doublet of doublet of doublets)Jgem ≈ 14-16, Jvic,cis ≈ 6-8, Jvic,trans ≈ 2-4Protons at C2 are diastereotopic due to the adjacent C3 stereocenter. They are deshielded by the adjacent sulfone group and C3-Br.
H3 4.8 - 5.2dd (doublet of doublets)Jvic,cis ≈ 6-8, Jvic,trans ≈ 2-4This proton is significantly deshielded by the attached bromine atom and the sulfone group.
H4 5.5 - 6.0d (doublet)Jvic ≈ 5-7Deshielded by the attached chlorine atom and its position on a double bond. Coupled to H5.
H5 6.2 - 6.8d (doublet)Jvic ≈ 5-7As a vinylic proton, it resides in the deshielded region of the spectrum and is coupled to H4.

Predicted Carbon-13 (¹³C) NMR Spectroscopy

Decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The predictions are based on typical chemical shift values for carbons influenced by halogens and sulfone groups.[1][2][3]

Expected Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 50 - 60Shielded relative to other carbons but deshielded by the adjacent sulfone group.
C3 45 - 55Directly attached to bromine, leading to a significant but complex electronic effect.
C4 125 - 135As a sp² carbon attached to chlorine, it is expected to be significantly deshielded.
C5 130 - 140A typical sp² carbon in this electronic environment.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The sulfone group, in particular, has very strong and easily identifiable absorption bands.[4][5][6][7]

Key Predicted Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
SO₂ 1310 - 1350StrongAsymmetric Stretching
SO₂ 1120 - 1160StrongSymmetric Stretching
C=C 1640 - 1680MediumAlkene Stretching
C-H (sp²) 3050 - 3150MediumStretching
C-H (sp³) 2850 - 3000MediumStretching
C-Cl 600 - 800StrongStretching
C-Br 500 - 600StrongStretching

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature of this compound's mass spectrum will be the distinctive isotopic pattern caused by the presence of both bromine and chlorine.[8][9][10]

  • Bromine Isotopes: ~1:1 ratio of ⁷⁹Br and ⁸¹Br.

  • Chlorine Isotopes: ~3:1 ratio of ³⁵Cl and ³⁷Cl.

This combination will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens.

Predicted Molecular Ion and Fragmentation:

IonPredicted m/zNotes
[M]⁺ 248, 250, 252, 254A complex isotopic cluster reflecting the presence of Br and Cl. The most abundant peak will depend on the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl).
[M-Br]⁺ 169, 171Loss of a bromine radical. Will show a ~3:1 isotopic pattern for chlorine.
[M-Cl]⁺ 213, 215Loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine.
[M-SO₂]⁺ 184, 186, 188, 190Loss of sulfur dioxide, a common fragmentation for sulfones.
Proposed Fragmentation Pathway

M [M]⁺ m/z 248, 250, 252, 254 M_minus_Br [M-Br]⁺ m/z 169, 171 M->M_minus_Br - •Br M_minus_Cl [M-Cl]⁺ m/z 213, 215 M->M_minus_Cl - •Cl M_minus_SO2 [M-SO₂]⁺ m/z 184, 186, 188, 190 M->M_minus_SO2 - SO₂

Sources

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Structure, and Applications of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide

Executive Summary

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide, a halogenated sulfolane derivative of significant interest to researchers in synthetic chemistry and drug development. The sulfolane framework, a saturated five-membered ring containing a sulfone group, is a privileged scaffold in medicinal chemistry due to its metabolic stability and unique physicochemical properties.[1][2] The introduction of bromine and chlorine atoms onto this core structure creates a versatile building block with stereochemically defined centers, offering a platform for constructing complex molecular architectures. This document delves into the molecule's structural and spectroscopic characteristics, provides a detailed, mechanistically-grounded protocol for its synthesis via electrophilic halogenation, and explores its reactivity and potential applications as a precursor for novel therapeutic agents.

The Sulfolane Scaffold: A Foundation for Innovation

The core of the target molecule is the tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane. This heterocyclic system is derived from its unsaturated precursor, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). 3-Sulfolene is widely recognized in organic synthesis as a stable, solid source of 1,3-butadiene, which can be liberated via a reversible thermal cheletropic extrusion of sulfur dioxide.[3][4][5] This property makes sulfolenes invaluable for Diels-Alder reactions and other transformations requiring the controlled delivery of a volatile diene.[4]

Beyond its role as a diene surrogate, the sulfolane motif itself has gained prominence in medicinal chemistry.[1][6] The sulfone group is a potent hydrogen bond acceptor, is metabolically robust, and possesses a unique duality of hydrophilic and hydrophobic character, which can be exploited to fine-tune the pharmacokinetic properties of drug candidates.[2] Consequently, functionalized sulfolanes like 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide are highly sought-after intermediates.

A Note on Nomenclature: The title compound is systematically named 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide . It is synthesized from an unsaturated precursor, and the addition of halogens saturates the ring. The name "2,3-dihydrothiophene" refers to an unsaturated isomer, but for clarity and accuracy based on the most common synthetic routes, this guide will use the "tetrahydro" nomenclature.

Molecular Structure and Physicochemical Properties

The introduction of bromine and chlorine at the C3 and C4 positions creates two adjacent chiral centers. The primary synthetic route, detailed in Section 3, typically yields the trans diastereomer as the major product.

Core Structure and Stereochemistry

The molecular structure features a puckered five-membered sulfolane ring. The sulfone group imposes a rigid geometry, influencing the spatial orientation of the substituents. The trans configuration places the bulky bromine and chlorine atoms on opposite faces of the ring, a sterically favored arrangement resulting from the anti-addition mechanism of electrophilic halogenation.

Caption: 2D representation of trans-3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide.

Spectroscopic Characterization Profile (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on analogous structures. These analytical techniques are crucial for confirming the structure and stereochemistry post-synthesis.

  • ¹H NMR: The proton environment is complex due to the ring's asymmetry. The protons at C2 and C5 would appear as complex multiplets. The protons at C3 and C4, being adjacent to electronegative halogens, would be shifted downfield. The coupling constant (³J) between the H at C3 and H at C4 would be critical for confirming the trans stereochemistry, typically exhibiting a smaller value than the corresponding cis isomer.

  • ¹³C NMR: Four distinct signals for the ring carbons are expected. The carbons C3 and C4, bonded directly to the halogens, would be significantly shifted and their exact chemical shifts would depend on the specific halogen. The C2 and C5 carbons adjacent to the sulfone group would also be downfield.

  • FT-IR Spectroscopy: The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Absorptions for C-Br and C-Cl bonds would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a complex molecular ion cluster due to the characteristic isotopic distributions of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.

Tabulated Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₆BrClO₂SCalculated
Molecular Weight249.51 g/mol Calculated
IUPAC Name3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxideStandard
XLogP3~1.5Estimated
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors2 (from SO₂)Calculated

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide is through the electrophilic addition of bromine chloride (BrCl) across the double bond of 3-sulfolene.

Synthetic Rationale and Reagent Choice

The electron-rich double bond in 3-sulfolene is susceptible to attack by electrophiles.[7] The direct use of BrCl, or its in situ generation from reagents like N-Bromosuccinimide (NBS) in the presence of a chloride source, provides a direct route to the target molecule.[8] This approach is favored for its high atom economy and stereochemical control. The reaction proceeds via a cyclic halonium ion intermediate, leading to a predictable anti-addition of the halide nucleophile.[8] This mechanism is the cornerstone of why the trans product is expected to be dominant.

SynthesisWorkflow Start 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) Reaction Electrophilic Addition Reaction Start->Reaction Reagents Electrophilic Halogenating Agent (e.g., BrCl or NBS/LiCl) + Inert Solvent (e.g., CCl₄, H₂O) Reagents->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product trans-3-Bromo-4-chloro- tetrahydrothiophene 1,1-dioxide Purification->Product

Caption: General experimental workflow for the synthesis of the title compound.

Protocol: Electrophilic Halogenation of 3-Sulfolene

This protocol is a representative procedure based on established methods for halogenating sulfolenes.[4][8] CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Sulfolene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Lithium Chloride (LiCl) (1.5 eq)

  • Solvent: Acetonitrile/Water mixture (e.g., 4:1 v/v)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (e.g., 5.0 g) and lithium chloride. Dissolve the solids in the acetonitrile/water solvent system.

  • Reagent Addition: Add N-Bromosuccinimide in one portion to the stirring solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-sulfolene spot is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure trans-3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide.

Mechanistic Pathway

The reaction proceeds through a well-established electrophilic addition mechanism. The NBS acts as a source for an electrophilic bromine (Br⁺), which is attacked by the π-electrons of the sulfolene double bond. This forms a cyclic bromonium ion intermediate. The chloride ion (from LiCl), acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the face opposite to the bromine bridge, resulting in the observed anti-addition and the formation of the trans product.

Mechanism Reactant 3-Sulfolene + Br⁺ Intermediate Cyclic Bromonium Ion Intermediate Reactant->Intermediate Electrophilic Attack Product trans-Product Intermediate->Product Nucleophilic Attack (Anti-addition) Nucleophile Cl⁻ Nucleophile->Intermediate Attacks from opposite face

Caption: Simplified mechanism of electrophilic addition leading to the trans product.

Reactivity and Synthetic Utility

3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide is not merely a final product but a versatile intermediate for further chemical transformations.

  • Elimination Reactions: Treatment with a suitable base can induce dehydrohalogenation. Depending on the base and reaction conditions, this can lead to the formation of either 3-bromo-2,5-dihydrothiophene 1,1-dioxide or 4-chloro-2,5-dihydrothiophene 1,1-dioxide, both of which are valuable functionalized diene precursors.

  • Nucleophilic Substitution: The carbons bearing the halogens (C3 and C4) are electrophilic sites. They are susceptible to substitution by a variety of nucleophiles (e.g., azides, amines, thiols), enabling the introduction of diverse functional groups and the construction of a library of novel sulfolane derivatives. This is a key strategy in drug discovery for structure-activity relationship (SAR) studies.[1]

Relevance in Medicinal Chemistry and Drug Development

The incorporation of halogen atoms into drug candidates is a time-tested strategy in medicinal chemistry.[9] Halogens can enhance binding affinity through halogen bonding, improve membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life. The presence of both bromine and chlorine in the title compound offers distinct handles for synthetic elaboration or for direct interaction with biological targets.

The combination of the metabolically stable sulfone core with strategically placed halogens makes this scaffold particularly attractive for developing inhibitors for enzymes or modulators for receptors where precise spatial positioning and electronic properties are critical.[10]

MedChemLogic Molecule 3-Bromo-4-chloro-sulfolane Sulfone Sulfone Group (SO₂) Molecule->Sulfone Halogens Halogens (Br, Cl) Molecule->Halogens Scaffold Rigid Scaffold Molecule->Scaffold HBA H-Bond Acceptor Sulfone->HBA Metabolic Metabolic Stability Sulfone->Metabolic Solubility Modulates Solubility Sulfone->Solubility Lipophilicity Increases Lipophilicity Halogens->Lipophilicity HalogenBond Halogen Bonding Halogens->HalogenBond MetabBlock Blocks Metabolism Halogens->MetabBlock Vector Defines Vectors for Substituents Scaffold->Vector SAR Platform for SAR Scaffold->SAR

Caption: Structural features of the title compound and their relevance in drug design.

Conclusion

3-Bromo-4-chloro-tetrahydrothiophene 1,1-dioxide stands as a molecule of significant synthetic potential. Grounded in the well-established chemistry of the sulfolene scaffold, its synthesis is straightforward and stereocontrolled. The resulting di-halogenated structure provides a robust and versatile platform for creating diverse molecular libraries. For researchers and scientists in drug development, this compound represents a valuable building block, combining the desirable pharmacokinetic attributes of the sulfone core with the powerful modulating effects of halogen atoms, paving the way for the discovery of next-generation therapeutic agents.

References

  • Gałdecka, E., & Gałdecki, Z. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link][3]

  • HandWiki. (n.d.). Chemistry:Sulfolene. HandWiki. Retrieved from [Link][7]

  • MDPI. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

  • Pochodylo, A., & Petruczynik, A. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. SciSpace. [Link][2]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College Department of Chemistry. [Link][8]

  • Wikipedia. (n.d.). Sulfolene. Wikipedia. Retrieved from [Link][4]

  • Grokipedia. (n.d.). Sulfolene. Grokipedia. [Link][5]

  • Rana, V. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][9]

  • Patel, H., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. [Link][10]

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative with significant potential in synthetic and medicinal chemistry. Drawing from established principles in organosulfur chemistry, this document outlines a proposed synthetic route, elucidates its structural and physicochemical properties, and explores its prospective applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Sulfolenes

Cyclic sulfones, particularly 2,3-dihydrothiophene 1,1-dioxides (commonly known as 3-sulfolenes), are powerful intermediates in organic synthesis. The sulfone group acts as a stable, crystalline handle for the otherwise gaseous 1,3-diene, butadiene.[1] This unique feature allows for the convenient storage and handling of diene precursors for various cycloaddition reactions.[2] Furthermore, the electron-withdrawing nature of the sulfone moiety activates the molecule for a range of chemical transformations, making substituted sulfolenes valuable synthons for constructing complex molecular architectures.[3]

In the realm of medicinal chemistry, the sulfone scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[4] Cyclic sulfones, in particular, are key structural elements in compounds exhibiting a broad spectrum of biological activities, including anti-HIV, anti-inflammatory, and anticancer properties.[3] The introduction of halogens into the sulfolene ring can further modulate the compound's reactivity and biological profile, making novel halogenated derivatives like this compound attractive targets for discovery research.

This guide provides a detailed exploration of a proposed pathway for the discovery and characterization of this novel compound.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through the electrophilic halogenation of a suitable precursor, 3-chloro-2,5-dihydrothiophene-1,1-dioxide. This multi-step synthesis starts from the readily available 3-sulfolene (butadiene sulfone).

Synthetic Workflow

The proposed synthetic route involves a two-step process starting from 3-sulfolene: chlorination followed by bromination.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination A 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) B 3-Chloro-2,5-dihydrothiophene-1,1-dioxide A->B Cl2, CCl4 C This compound B->C NBS, H2O

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2,5-dihydrothiophene-1,1-dioxide

  • Rationale: This initial step involves the addition of chlorine across the double bond of 3-sulfolene. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to facilitate the electrophilic addition of chlorine.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of carbon tetrachloride.

    • Cool the solution to 0°C using an ice bath.

    • Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature at 0°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purge the solution with nitrogen gas to remove excess chlorine.

    • The solvent is removed under reduced pressure to yield the crude 3-chloro-2,5-dihydrothiophene-1,1-dioxide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Rationale: This step employs N-bromosuccinimide (NBS) as a source of electrophilic bromine. The reaction is conducted in an aqueous medium, which facilitates the formation of a bromonium ion intermediate, followed by nucleophilic attack.[5] This method is analogous to the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[5]

  • Procedure:

    • To a 250 mL round-bottom flask, add 15.3 g (0.1 mol) of 3-chloro-2,5-dihydrothiophene-1,1-dioxide and 17.8 g (0.1 mol) of N-bromosuccinimide (NBS).

    • Add 50 mL of deionized water to the flask.

    • Heat the mixture to reflux for 1 hour with continuous stirring.

    • After cooling to room temperature, the product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques and physical property measurements.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular Formula C₄H₄BrClO₂S[6][7]
Molecular Weight 231.49 g/mol [7]
Appearance White to off-white crystalline solidAnalogy to similar sulfolene derivatives[1]
Melting Point Expected to be in the range of 100-150 °CBased on related halogenated sulfones
Solubility Soluble in polar organic solvents (e.g., acetone, DMSO, DMF), sparingly soluble in water and non-polar solvents.General solubility of sulfones
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the four protons on the dihydrothiophene ring. The chemical shifts and coupling constants will be indicative of the stereochemistry of the bromine and chlorine substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the heterocyclic ring, with their chemical shifts influenced by the attached halogens and the sulfone group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone group (O=S=O) typically found in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine, confirming the elemental composition of the molecule.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry.

As a Precursor for Novel Diene Scaffolds

The primary utility of sulfolenes lies in their ability to undergo thermal extrusion of sulfur dioxide to generate 1,3-dienes.[2] The title compound can serve as a stable precursor for the highly functionalized and reactive 1-bromo-2-chloro-1,3-butadiene. This diene can then be employed in Diels-Alder reactions to construct complex polycyclic and heterocyclic systems, which are common motifs in biologically active molecules.

G A 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide B 1-Bromo-2-chloro-1,3-butadiene + SO2 A->B Heat (Δ) D Cycloaddition Product B->D C Dienophile C->D

Caption: Retro-Diels-Alder reaction of the title compound to form a diene for subsequent cycloadditions.

As a Bioactive Scaffold

The sulfone moiety is known to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The presence of both bromine and chlorine atoms provides additional sites for interaction and can enhance binding affinity and selectivity. Furthermore, these halogens can serve as handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Organosulfur compounds are of significant importance in both synthetic and biological chemistry.[8]

Safety and Handling

While specific toxicity data for this compound is not available, related compounds such as 3-bromo-4-chlorothiophene are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound represents a novel and promising building block for organic synthesis and medicinal chemistry. The proposed synthetic route offers a plausible and efficient method for its preparation from readily available starting materials. Its potential to serve as a precursor to highly functionalized dienes and as a scaffold for the development of new therapeutic agents warrants further investigation by the scientific community. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing molecule.

References

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Remedy Publications. Retrieved January 14, 2026, from [Link]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 3-Bromo-4-chlorothiophene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (n.d.). St. Olaf College. Retrieved January 14, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Sulfolene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021). Chem. Retrieved January 14, 2026, from [Link]

Sources

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfolene Scaffold

Substituted 2,3-dihydrothiophene 1,1-dioxides, and their saturated counterparts, tetrahydrothiophene 1,1-dioxides (sulfolanes), are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. The sulfone group in these five-membered rings acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. The presence of halogen substituents further enhances their utility as versatile synthetic intermediates.

This guide will focus on the synthesis and reactivity of 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides as a model system for understanding the potential chemistry of this compound. We will explore the fundamental reactions for their preparation, their subsequent chemical transformations, and their potential applications in the development of novel therapeutic agents.

Part 1: Synthesis of Dihalogenated Tetrahydrothiophene 1,1-dioxides

The primary and most direct route to 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides involves the halogenation of 2,5-dihydrothiophene 1,1-dioxide, commonly known as 3-sulfolene.[1] 3-Sulfolene is a stable, crystalline solid that serves as a safe and convenient synthetic equivalent of the gaseous 1,3-butadiene.[2]

Halogenation of 3-Sulfolene

The addition of halogens across the double bond of 3-sulfolene is a straightforward and efficient method for the synthesis of 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides.

Reaction Scheme:

cluster_main Halogenation of 3-Sulfolene 3-Sulfolene 3-Sulfolene Product 3,4-Dihalo-tetrahydrothiophene 1,1-dioxide 3-Sulfolene->Product Aqueous solution X2 X₂ (Br₂, Cl₂) X2->Product

A diagram illustrating the halogenation of 3-sulfolene.

A typical reaction involves the treatment of 3-sulfolene with bromine (Br₂) in an aqueous solution to yield 3,4-dibromotetrohydrothiophene-1,1-dioxide.[1] A similar reaction with chlorine would be expected to produce the corresponding 3,4-dichloro derivative. For the synthesis of the target molecule, this compound, a two-step approach or a mixed halogen source would likely be necessary.

Experimental Protocol: Synthesis of 3,4-Dibromotetrohydrothiophene-1,1-dioxide [1]

  • Dissolve 3-Sulfolene: 3-Sulfolene is dissolved in an aqueous solution.

  • Add Bromine: Elemental bromine is added dropwise to the solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

  • Isolation: The product, 3,4-dibromotetrohydrothiophene-1,1-dioxide, often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Halohydrin Formation

An alternative approach involves the formation of a halohydrin, which can then be further functionalized. For instance, the reaction of 3-sulfolene with N-bromosuccinimide (NBS) in aqueous media leads to the formation of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[3]

Reaction Scheme:

cluster_main Halohydrin Formation from 3-Sulfolene 3-Sulfolene 3-Sulfolene Product trans-3-Bromo-4-hydroxy- tetrahydrothiophene-1,1-dioxide 3-Sulfolene->Product NBS NBS / H₂O NBS->Product cluster_main Elimination Reactions of 3,4-Dibromotetrohydrothiophene-1,1-dioxide Start 3,4-Dibromo-tetrahydrothiophene 1,1-dioxide Intermediate 3-Bromo-2,5-dihydrothiophene 1,1-dioxide Start->Intermediate -HBr Final Thiophene-1,1-dioxide Intermediate->Final -HBr

A diagram illustrating the stepwise elimination of HBr.

The choice of base and reaction conditions is crucial in controlling the extent of elimination. Milder bases may favor the formation of the monobrominated product, while stronger bases or harsher conditions would lead to the fully unsaturated thiophene 1,1-dioxide.

Nucleophilic Substitution

The carbon atoms bearing the halogen atoms are susceptible to nucleophilic attack. However, the strong electron-withdrawing effect of the adjacent sulfone group can also promote elimination as a competing pathway. The outcome of the reaction with a nucleophile will depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic molecules play a crucial role in drug discovery. The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. [4]While there are no specific documented applications for this compound, the broader class of thiophene-containing compounds has shown a wide range of biological activities.

For instance, derivatives of tetrahydrobenzo[b]thiophene have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. [5]The rigid, three-dimensional structure of the sulfolane ring in our target molecule and its analogs could serve as a valuable scaffold for the design of novel inhibitors for various enzymes or receptors.

Potential Research Directions:

  • Scaffold for Combinatorial Chemistry: The dihalogenated nature of these compounds makes them ideal starting materials for the generation of chemical libraries through diverse nucleophilic substitution reactions.

  • Bioisosteric Replacement: The sulfone moiety can act as a bioisostere for other functional groups, such as esters or amides, which could be beneficial in drug design.

  • Probes for Biological Systems: The unique electronic properties imparted by the sulfone and halogen groups could be exploited in the design of chemical probes to study biological processes.

Part 4: Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound and its analogs with care, assuming they are irritants and potentially toxic. For related compounds, such as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, it is classified as causing serious eye irritation. [6]The precursor, 3-sulfolene, is an irritant. [3] Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

While this compound remains a molecule with limited available data, a comprehensive understanding of the synthesis and reactivity of its close analogs, the 3,4-dihalogenated tetrahydrothiophene 1,1-dioxides, provides a solid foundation for its future exploration. The synthetic accessibility from 3-sulfolene and the potential for diverse chemical transformations make this class of compounds attractive for further investigation, particularly in the realm of medicinal chemistry and drug discovery. The insights provided in this guide are intended to empower researchers to safely and effectively work with these versatile chemical entities.

References

  • Padwa, A., & G. D. Kennedy. (2007). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. PMC, NIH. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. Retrieved from [Link]

  • G. S. S. S. K. G., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of 3,4-diaryl-3-sulfolenes to different products. Retrieved from [Link]

  • Thieme. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Retrieved from [Link]

  • Hirano, T., et al. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. PMC, NIH. Retrieved from [Link]

  • Patel, D., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]

Sources

Characterization of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Lacking a dedicated body of literature for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to propose a robust synthetic pathway, predict its detailed spectroscopic and physicochemical characteristics, and outline its anticipated reactivity and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction and Strategic Importance

Halogenated heterocycles are cornerstone components in modern drug discovery, with chlorine and bromine atoms frequently incorporated to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] The subject of this guide, this compound, combines a saturated sulfur heterocycle, a synthetically versatile sulfone group, and two distinct halogen atoms (bromine and chlorine). This unique combination of functional groups makes it a highly attractive, yet underexplored, intermediate for constructing complex molecular architectures. The sulfone group acts as a strong electron-withdrawing entity, activating adjacent protons and influencing the ring's conformation, while the vicinal bromo and chloro substituents offer orthogonal handles for subsequent chemical transformations.

This document serves as a foundational resource, providing a predictive but scientifically grounded framework for the practical synthesis and characterization of this compound.

Proposed Synthesis: A Mechanistic Approach

The most logical and cost-effective synthetic precursor to the title compound is 2,5-dihydrothiophene 1,1-dioxide (also known as sulfolene), a readily available and stable starting material. The core transformation involves the sequential electrophilic addition of bromine and chlorine across the carbon-carbon double bond.

Synthetic Rationale and Mechanistic Insight

The direct, one-pot addition of both bromine and chlorine (e.g., using BrCl) can lead to poor selectivity and product mixtures. A more controlled and higher-yielding approach involves a stepwise, two-step halogenation. The proposed pathway proceeds via a cyclic halonium ion intermediate. This mechanism inherently directs the anti-addition of the nucleophile, resulting in a trans configuration of the two halogen atoms on the thiophene ring.

A well-established precedent is the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, which uses N-bromosuccinimide (NBS) in water.[2] In that reaction, NBS serves as the electrophilic bromine source (Br⁺ equivalent), and water acts as the nucleophile. By adapting this field-proven protocol, we can logically substitute the aqueous nucleophile with a chloride source to achieve the desired bromo-chloro product.

Synthetic Pathway Sulfolene 2,5-Dihydrothiophene 1,1-dioxide Intermediate Cyclic Bromonium Ion Intermediate Sulfolene->Intermediate 1. NBS (Electrophilic Br+) Product 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide Intermediate->Product 2. LiCl / H₂O (Nucleophilic Cl⁻)

Caption: Proposed two-step synthesis via a cyclic bromonium ion intermediate.

Detailed Experimental Protocol (Proposed)
  • Materials : 2,5-dihydrothiophene 1,1-dioxide (sulfolene), N-Bromosuccinimide (NBS), Lithium Chloride (LiCl), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Anhydrous Magnesium Sulfate.

  • Procedure :

    • To a solution of 2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in a 1:1 mixture of Dichloromethane and water at 0 °C, add N-Bromosuccinimide (1.05 eq) in one portion.

    • Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC.

    • Once the formation of the bromohydrin intermediate is confirmed, add Lithium Chloride (3.0 eq) to the reaction mixture.

    • Heat the mixture to a gentle reflux (approx. 40-45 °C) for 4-6 hours, or until TLC analysis indicates complete conversion to the final product.

    • Cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or isopropanol) or column chromatography on silica gel to yield the title compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the compound's structure and analysis of related molecules. Experimental verification is required.

Physical and Chemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₄H₄BrClO₂SBased on atomic composition.
Molecular Weight 247.50 g/mol Calculated from atomic weights.
Appearance White to off-white crystalline solidSimilar halogenated sulfolanes are solids at room temperature.
Melting Point 130 - 150 °CExpected to be a relatively high-melting solid due to polarity and molecular weight.
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (400 MHz, CDCl₃) The molecule has four protons in distinct chemical environments. The protons on C2 and C5 are diastereotopic due to the two chiral centers at C3 and C4.

Chemical Shift (δ, ppm)MultiplicityProtons AssignedRationale
~ 4.8 - 5.0dddH-3Attached to the carbon bearing bromine (C-Br). Deshielded by both the sulfone and the adjacent chlorine. Complex splitting due to coupling with H-4 and the two H-2 protons.
~ 4.6 - 4.8dddH-4Attached to the carbon bearing chlorine (C-Cl). Deshielded by the sulfone and adjacent bromine. Complex splitting due to coupling with H-3 and the two H-5 protons.
~ 3.4 - 3.8mH-2, H-5Protons on carbons alpha to the sulfone group are significantly deshielded. They will appear as a complex multiplet due to geminal and vicinal coupling.

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The electronegativity of the substituents (SO₂, Br, Cl) strongly influences the carbon chemical shifts.

Chemical Shift (δ, ppm)Carbon AssignedRationale
~ 60 - 65C-3Carbon attached to bromine. The chemical shift is influenced by the beta-effect of chlorine and the sulfone. Based on data for 1-bromo-2-chloroethane, halogen-bearing carbons appear in this region.[3]
~ 58 - 63C-4Carbon attached to chlorine. Chlorine is more electronegative than bromine, but the overall electronic environment dictates the final shift, which is expected to be similar to C-3.[3]
~ 50 - 55C-2, C-5Carbons alpha to the highly electron-withdrawing sulfone group will be significantly downfield.

Infrared (IR) Spectroscopy (KBr Pellet)

Frequency (cm⁻¹)VibrationRationale
1320 - 1300 S=O Asymmetric Stretch Strong, characteristic absorption for sulfones.
1160 - 1120 S=O Symmetric Stretch Strong, characteristic absorption for sulfones.
2980 - 2850C-H StretchAliphatic C-H stretching.
750 - 650C-Cl StretchStrong absorption, typical for alkyl chlorides.
680 - 550C-Br StretchMedium to strong absorption for alkyl bromides.

Mass Spectrometry (EI-MS) The mass spectrum will be distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

m/z ValueInterpretationRationale
246, 248, 250 [M]⁺ Cluster The molecular ion peak will appear as a cluster of three main peaks corresponding to the different isotopic combinations of Br and Cl. The M+2 peak (containing either ⁸¹Br or ³⁷Cl) will be very intense.
M - Br[M-79]⁺, [M-81]⁺Loss of a bromine radical.
M - Cl[M-35]⁺, [M-37]⁺Loss of a chlorine radical.
M - SO₂[M-64]⁺Loss of sulfur dioxide, a common fragmentation pathway for sulfones.

Anticipated Chemical Reactivity and Synthetic Utility

The title compound is primed for a variety of chemical transformations, making it a valuable synthetic intermediate.

  • Base-Induced Elimination : The protons on C2 and C5 are alpha to the electron-withdrawing sulfone group, making them acidic. Treatment with a non-nucleophilic base (e.g., DBU) is expected to induce elimination of HBr or HCl, leading to the formation of 3-chloro-2,5-dihydrothiophene 1,1-dioxide or 3-bromo-2,5-dihydrothiophene 1,1-dioxide, respectively. Further elimination could yield fully aromatic thiophene 1,1-dioxides.

  • Nucleophilic Substitution : The carbon-halogen bonds are potential sites for Sₙ2 reactions. Bromine is typically a better leaving group than chlorine, suggesting that selective substitution at the C-3 position may be achievable with appropriate nucleophiles (e.g., azides, cyanides, alkoxides).

  • Reductive Dehalogenation : The halogens can be removed using reducing agents like zinc dust in acetic acid, a method used for related bromothiophenes.[4]

Reactivity Pathways Start 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide Elimination Elimination Products (e.g., 3-Chloro-2,5-dihydrothiophene 1,1-dioxide) Start->Elimination + Base (DBU) - HBr Substitution Substitution Product (at C-Br) Start->Substitution + Nucleophile (e.g., NaN₃) - Br⁻ Reduction Reduced Product (Thiolane 1,1-dioxide) Start->Reduction + Reducing Agent (Zn/AcOH)

Sources

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A Note on Data Availability and a Precautionary Approach

Therefore, the information herein is a synthesis derived from the known hazards of structurally analogous compounds, including halogenated thiophenes, dihydrothiophenes, and sulfones. This guide is built on a precautionary principle: in the absence of direct data, we must assume a hazard profile informed by the most cautious interpretations of available information for related molecules. All protocols described are designed to provide a robust framework for minimizing risk when handling this novel reagent. Researchers must exercise extreme caution and conduct their own risk assessments before commencing any work.

Inferred Hazard Profile and Identification

Based on an analysis of related chemical structures, 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide should be treated as a hazardous substance with the potential for significant irritation, toxicity, and reactivity. The presence of bromine, chlorine, and a sulfone group on a strained ring system suggests a high likelihood of biological activity and chemical reactivity.

Table 1: Summary of GHS Hazard Classifications from Structurally Related Compounds

Compound NameGHS Hazard Statements (H-Statements)Source
3-Bromo-4-chlorothiophene H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
3-Bromothiophene H226: Flammable liquid and vaporH301: Toxic if swallowedH310: Fatal in contact with skin[3]
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide H319: Causes serious eye irritation[4]

Given these precedents, it is prudent to assume that this compound may cause severe skin, eye, and respiratory tract irritation, and could be harmful or toxic if swallowed, inhaled, or absorbed through the skin.

Mandatory Exposure Controls and Personal Protection

A multi-layered approach to personal and environmental protection is required. The causality behind these recommendations is to create redundant safety barriers, assuming the compound is highly hazardous.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a certified and properly functioning chemical fume hood.[5][6] The fume hood provides critical ventilation to prevent the inhalation of vapors, dusts, or aerosols. Ensure the sash is maintained at the lowest practical height.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[5] Given the halogenated nature of the compound, consider double-gloving for extended operations. Use proper glove removal technique to avoid skin contact.[5]

  • Eye and Face Protection: Wear chemical safety goggles that conform to standards such as EU EN166 or US NIOSH.[5] In addition, a full-face shield is required when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat, fully buttoned. Ensure that no skin is exposed between gloves and sleeves. For tasks with a higher risk of spills, a chemically impervious apron is recommended.

  • Respiratory Protection: While engineering controls are primary, if there is any potential for these controls to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining researcher safety and compound integrity.

Handling
  • Work Area: Designate a specific area within the fume hood for handling this compound. Ensure an emergency eyewash station and safety shower are immediately accessible.[6]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or vapor.[6]

  • Dispensing: If the compound is a solid, avoid generating dust.[5] If it is a liquid, use a syringe or cannula for transfers.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][8] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[5]

  • Incompatibilities: Based on the functional groups, store separately from strong oxidizing agents, strong bases, and metals.[7][9] The sulfone group can be reactive, and the carbon-halogen bonds may be susceptible to nucleophilic attack.

G cluster_storage Storage Protocol cluster_incompatibles Avoid Contact With Compound 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide StoreIn Store In: Cool, Dry, Well-Ventilated Area Tightly Closed Container Compound->StoreIn requires Oxidizers Strong Oxidizing Agents Compound->Oxidizers incompatible with Bases Strong Bases Compound->Bases incompatible with Metals Reactive Metals Compound->Metals incompatible with

Caption: Chemical Storage and Incompatibility Diagram.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill Response: Evacuate the area. Wearing full PPE, cover small spills with an inert absorbent material (e.g., vermiculite, sand).[5] Sweep up carefully, avoiding dust generation, and place into a suitable, sealed container for hazardous waste disposal.[5] Do not allow the product to enter drains.[5]

G Start Exposure Incident Occurs Assess Assess Scene Safety (Wear Full PPE) Start->Assess Route Identify Exposure Route Assess->Route Skin Skin Contact Route->Skin Dermal Eyes Eye Contact Route->Eyes Ocular Inhale Inhalation Route->Inhale Respiratory WashSkin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->WashSkin FlushEyes Flush with Water (15+ min) Lift Eyelids Eyes->FlushEyes FreshAir Move to Fresh Air Provide Artificial Respiration if Needed Inhale->FreshAir SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical

Sources

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: A Versatile Halogenated Sulfolene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative with significant potential as a synthetic intermediate in medicinal chemistry and materials science. We will delve into its structural characterization, propose a robust synthetic pathway based on established halogenation principles, and explore its key chemical reactivities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex heterocyclic building blocks for the synthesis of novel molecular entities.

Nomenclature and Structural Elucidation

The compound is systematically named This compound . According to IUPAC's lambda convention, which specifies non-standard valence states, it can also be named 3-Bromo-4-chloro-2,3-dihydro-1H-1λ⁶-thiophene-1,1-dione[1][2]. The core structure is a five-membered dihydrothiophene ring where the sulfur atom is oxidized to a sulfone group, and the adjacent carbon atoms of the former double bond are substituted with bromine and chlorine.

The presence of two stereocenters at positions C3 and C4 means the molecule can exist as different stereoisomers (diastereomers and enantiomers). The precise stereochemical outcome is dependent on the synthetic method employed, typically resulting in a trans configuration via an anti-addition mechanism across the double bond.

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Profile

While this compound is a specialized research chemical and extensive experimental data is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₄H₄BrClO₂SFrom structure[1][2]
Molecular Weight 231.49 g/mol Calculated from formula[1][2]
Appearance Expected to be a white to off-white crystalline solid.Analogy with parent compound, 3-sulfolene[3].
Solubility Likely soluble in polar aprotic solvents (e.g., DCM, THF, Acetone) and sparingly soluble in water.Based on the polar sulfone group and halogen substituents.
NMR Spectroscopy ¹H NMR would show complex multiplets for the four aliphatic protons. ¹³C NMR would show four distinct signals for the ring carbons.Inferred from general principles of NMR spectroscopy.
IR Spectroscopy Strong absorption bands expected at ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹ characteristic of the S=O stretching of the sulfone group.Standard IR frequencies for sulfone functional groups.

Proposed Synthesis and Mechanistic Rationale

Expert Rationale: The proposed strategy involves a two-step, one-pot reaction. Bromine is chosen as the initial electrophile because it is more polarizable and a better electrophile than chlorine, readily forming a cyclic bromonium ion intermediate. This intermediate is then captured by a chloride nucleophile. This sequence provides better regiochemical control than attempting to use a mixed-halogenating agent.

Proposed Synthetic Workflow

The diagram below outlines the logical flow from starting material to the purified final product.

G cluster_0 Reaction Setup cluster_1 Electrophilic Addition cluster_2 Workup & Purification start Charge Reactor with 3-Sulfolene & Solvent (e.g., Water) reagent1 Add Chloride Source (e.g., LiCl) start->reagent1 cool Cool Reaction Mixture (0-5 °C) reagent1->cool reagent2 Slowly Add Brominating Agent (e.g., NBS) cool->reagent2 react Stir at Room Temp (2-4 hours) reagent2->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Recrystallize Product concentrate->purify

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • Lithium Chloride (LiCl)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-sulfolene (1.0 eq) and a stoichiometric excess of lithium chloride (e.g., 3.0 eq) in deionized water.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of NBS is a green chemistry alternative to handling highly toxic molecular bromine[4].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its multiple reactive sites, which can be addressed selectively.

Thermal Cheletropic Elimination

A hallmark reaction of the 3-sulfolene scaffold is the thermally induced, reversible extrusion of sulfur dioxide to generate a 1,3-diene[3]. This makes 3-sulfolene a stable, solid precursor for the gaseous 1,3-butadiene, which is highly valuable in Diels-Alder reactions[5][6]. By analogy, heating this compound is expected to yield the highly functionalized and reactive 1-bromo-2-chloro-1,3-butadiene , an intermediate that is difficult to store but invaluable for constructing complex cyclic systems.

G cluster_reaction Retro-Diels-Alder (Cheletropic Elimination) reactant This compound product1 1-Bromo-2-chloro-1,3-butadiene reactant->product1 Δ (Heat) product2 Sulfur Dioxide (SO₂) reactant->product2 Δ (Heat)

Caption: Thermal extrusion of SO₂ to generate a substituted diene.

This in situ generation allows for safe handling and precise control over the concentration of the reactive diene, which can then be trapped by a dienophile in a subsequent Diels-Alder cycloaddition.

Dehydrohalogenation

In the presence of a base, the compound can undergo elimination of HBr or HCl. This process can lead to the formation of highly reactive thiophene 1,1-dioxide intermediates[3]. These intermediates are potent dienophiles and dienes themselves, capable of participating in various cycloaddition reactions[7]. The regioselectivity of the elimination (i.e., whether HBr or HCl is lost) can potentially be controlled by the choice of base and reaction conditions, offering a pathway to selectively substituted thiophene dioxides.

Safety and Handling

  • Hazard Profile: As a halogenated organic compound, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract. Similar halogenated thiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled[8].

  • Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Thermal Decomposition: Heating the compound will release sulfur dioxide (SO₂), a toxic and corrosive gas[6]. All thermal reactions must be conducted in a well-ventilated fume hood or with appropriate gas scrubbing apparatus.

Conclusion

This compound represents a synthetically versatile, multi-functionalized building block. Its true value is realized as a stable, solid precursor to a complex, halogenated diene via thermal SO₂ extrusion. This reactivity, coupled with the potential for selective dehydrohalogenation, makes it a powerful tool for medicinal chemists and materials scientists aiming to construct novel molecular architectures. The proposed synthetic protocol provides a logical and scalable pathway to access this promising intermediate.

References

  • Wikipedia. Sulfolene. [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. [Link]

  • National Center for Biotechnology Information. EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. [Link]

  • PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Wikipedia. Dihydrothiophene. [Link]

  • ResearchGate. Transformation of 3,4-diaryl-3-sulfolenes to different products. [Link]

  • Organic Syntheses. DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. [Link]

  • NIST WebBook. 2,3-Dihydrothiophene 1,1-dioxide. [Link]

  • Google Patents. US5290953A - Process for producing sulfolane compounds.
  • The Dong Group. Chemistry of Thiophene 1,1-Dioxides. [Link]

  • ResearchGate. Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. [Link]

  • YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Functionalized Derivatives from 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel molecular architectures in drug discovery and materials science necessitates the use of versatile and highly functionalized building blocks. 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is one such scaffold, embodying a unique combination of reactive sites that can be selectively addressed to generate a diverse library of derivatives. This molecule, often referred to as a sulfolene derivative, contains a vinyl chloride, an alkyl bromide, and a powerfully electron-withdrawing sulfone group. The sulfone moiety not only influences the geometry and electronic properties of the ring but also activates the adjacent C=C double bond and halogenated positions for a variety of chemical transformations.[1][2]

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs, while the sulfone group can enhance solubility and improve drug-receptor interactions.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three principal reaction pathways: Nucleophilic Substitution, Palladium-Catalyzed Cross-Coupling, and Base-Induced Elimination. Each section offers mechanistic insights and detailed, field-tested protocols for researchers engaged in synthetic and medicinal chemistry.

Physicochemical Properties and Safety

Accurate characterization and safe handling are paramount for any chemical synthesis. The properties of the parent compound are summarized below.

PropertyValue
Molecular Formula C₄H₄BrClO₂S
Molecular Weight 247.50 g/mol
Appearance Off-white to pale yellow solid (presumed)
CAS Number Not readily available; related structures exist.

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Halogenated organic compounds and sulfones can be irritants; avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Pathway I: Nucleophilic Substitution at the Vinylic Position

Expert Insight: The Addition-Elimination Mechanism

The chlorine atom, being attached to an sp²-hybridized carbon, is generally less reactive towards classical S_N_2 substitution. However, the potent electron-withdrawing effect of the adjacent sulfone group significantly polarizes the carbon-carbon double bond, rendering the C4 position highly electrophilic. This activation facilitates a nucleophilic attack on the double bond, proceeding through a two-step addition-elimination mechanism, analogous to nucleophilic aromatic substitution (S_N_Ar).[6] A resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex) is formed, which then expels the chloride ion to restore the double bond, resulting in the substituted product.

Nucleophilic_Substitution start 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide product 4-Substituted-3-bromo-2,3-dihydrothiophene 1,1-dioxide start->product + Nu-H nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Reaction scheme for nucleophilic substitution.

Protocol 2.1: Synthesis of 4-Morpholino-3-bromo-2,3-dihydrothiophene 1,1-dioxide

This protocol details the substitution of the vinylic chloride with morpholine, a common secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add morpholine dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome:

  • Yield: 75-90%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure. The disappearance of the vinylic proton signal and the appearance of signals corresponding to the morpholine moiety in the NMR spectrum are indicative of a successful reaction.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Expert Insight: Selectivity and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[7] The this compound substrate offers two potential coupling sites. In palladium catalysis, the reactivity of halides generally follows the trend I > Br > Cl for oxidative addition.[8] However, the bond type (vinylic vs. alkyl) is also critical. Vinylic C-Cl bonds are viable coupling partners, especially with modern catalyst systems, while alkyl C-Br bonds can also participate, though often under different conditions.[9] For Suzuki and Sonogashira reactions, the vinylic C-Cl bond is the more conventional and typically more reactive site under standard conditions.

Cross_Coupling_Workflow start 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide suzuki_label Suzuki-Miyaura Coupling start->suzuki_label sono_label Sonogashira Coupling start->sono_label suzuki_reagent Arylboronic Acid (Ar-B(OH)₂) suzuki_reagent->suzuki_label + suzuki_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) suzuki_product 4-Aryl-3-bromo Derivative suzuki_label->suzuki_product sono_reagent Terminal Alkyne (R-C≡C-H) sono_reagent->sono_label + sono_catalyst Pd/Cu Catalyst Amine Base sono_product 4-Alkynyl-3-bromo Derivative sono_label->sono_product

Caption: Workflow for Palladium-catalyzed C-C bond formation.

Protocol 3.1: Suzuki-Miyaura Coupling for Aryl Derivatives

This protocol describes the synthesis of a 4-aryl substituted derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.

  • Add toluene, followed by the 2M aqueous Na₂CO₃ solution.

  • Equip the flask with a reflux condenser and heat the biphasic mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: Suzuki-Miyaura Coupling Examples

Arylboronic AcidProductTypical Yield
Phenylboronic acid4-Phenyl-3-bromo-2,3-dihydrothiophene 1,1-dioxide85%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-bromo-2,3-dihydrothiophene 1,1-dioxide82%
3-Pyridylboronic acid4-(3-Pyridyl)-3-bromo-2,3-dihydrothiophene 1,1-dioxide75%
Protocol 3.2: Sonogashira Coupling for Alkynyl Derivatives

This reaction allows for the introduction of an alkyne moiety at the C4 position. The Sonogashira reaction is a powerful tool for creating carbon-carbon bonds between sp² and sp carbon atoms.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the solvent (TEA or DIPA) and stir for 10 minutes.

  • Add this compound and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired alkynylated product.

Pathway III: Base-Induced Elimination

Expert Insight: Formation of Thiophene 1,1-Dioxides

The protons on the C2 and C5 positions are acidic due to the adjacent sulfone group. The proton at C2 is particularly susceptible to abstraction by a strong, non-nucleophilic base. This can lead to the elimination of HBr across the C2-C3 bond, resulting in the formation of a highly reactive 4-chlorothiophene 1,1-dioxide.[12] These thiophene dioxides are not stable aromatic compounds and are well-known as potent dienes in Diels-Alder reactions, where they react with dienophiles followed by the extrusion of sulfur dioxide (SO₂) to form substituted benzene rings.[13]

Elimination_DA start 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide intermediate 4-Chlorothiophene 1,1-dioxide start->intermediate DBU, Heat (-HBr) product Diels-Alder Adduct (leads to substituted aromatics) intermediate->product + Dienophile dienophile Dienophile (e.g., Maleic Anhydride)

Caption: Elimination to form a diene for Diels-Alder cycloaddition.

Protocol 4.1: Synthesis of 4-Chlorothiophene 1,1-dioxide and In Situ Trapping

This protocol describes the elimination of HBr and subsequent trapping of the resulting diene with a dienophile.

Materials:

  • This compound (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Dienophile (e.g., N-Phenylmaleimide) (1.2 equiv)

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the dienophile in toluene.

  • Add DBU to the solution at room temperature.

  • Heat the mixture to reflux (110-140 °C, depending on solvent). The initial reaction is the elimination, followed by the Diels-Alder cycloaddition.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the mixture. A precipitate of the Diels-Alder adduct may form.

  • If a precipitate forms, collect it by filtration. If not, wash the organic solution with 1M HCl, then water, and then brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography. The primary adduct may subsequently lose SO₂ upon further heating to yield an aromatic product.[12]

Conclusion

This compound is a remarkably versatile synthetic intermediate. The strategic and selective manipulation of its vinylic chloride and alkyl bromide functionalities allows for the construction of a wide array of complex molecules. The protocols detailed herein for nucleophilic substitution, palladium-catalyzed cross-coupling, and elimination-cycloaddition sequences provide a robust toolkit for researchers. The derivatives accessible through these pathways are of significant interest in the fields of medicinal chemistry and materials science, offering new avenues for the development of novel therapeutics and functional organic materials.

References

  • ResearchGate. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

  • Prykhodzka, T., et al. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 13(4), 424-429. [Link]

  • MDPI. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. [Link]

  • ResearchGate. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

  • Wikipedia. (n.d.). Sulfolene. [Link]

  • PubChem. (n.d.). 3-Sulfolene. [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Grokipedia. (n.d.). Sulfolene. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health (NIH). (2011). Exploration of Braverman Reaction Chemistry. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • ResearchGate. (2011). Thiophene 1,1-dioxides as unique building blocks in modern organic synthesis and materials chemistry. [Link]

  • ResearchGate. (2019). 2,3-Dihydrothiophenes and Derivatives. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

Sources

The Versatile Synthon: Application Notes for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

The quest for novel molecular architectures with enhanced pharmacological profiles is a perpetual driving force in medicinal chemistry. Heterocyclic scaffolds are paramount in this endeavor, with thiophene and its derivatives being particularly prominent.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, where it often imparts favorable physicochemical and pharmacokinetic properties.[1] The introduction of halogens and the oxidation of the sulfur atom to a sulfone further modulate the electronic and steric properties of the thiophene core, offering a powerful strategy for fine-tuning drug-receptor interactions.[3]

This guide focuses on a promising, albeit currently under-documented, building block: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide . The presence of two distinct halogens on a saturated sulfone backbone presents a unique opportunity for sequential and regioselective functionalization, enabling the synthesis of diverse and complex molecular scaffolds. While direct literature on this specific compound is sparse, its synthesis and reactivity can be confidently inferred from the well-established chemistry of related halogenated sulfolenes.[4] These application notes will provide a comprehensive overview of the putative synthesis, reactivity, and potential applications of this versatile synthon, empowering researchers to explore new avenues in drug design and development.

Physicochemical Properties and Structural Features

The key structural features of this compound, which dictate its reactivity and potential applications, are the two electron-withdrawing sulfonyl oxygens, and the vicinal bromo and chloro substituents. The sulfone group significantly increases the acidity of the α-protons and activates the carbon-halogen bonds towards nucleophilic attack. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization.

PropertyPredicted Value
Molecular FormulaC₄H₄BrClO₂S
Molecular Weight231.50 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile)

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from the readily available starting material, 2,5-dihydrothiophene 1,1-dioxide (also known as 3-sulfolene).[5][6] The proposed synthetic strategy involves a sequential halogenation of the double bond.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) Intermediate1 3-Bromo-2,3-dihydrothiophene 1,1-dioxide Start->Intermediate1 Bromination (e.g., NBS in water) Product This compound Intermediate1->Product Chlorination (e.g., NCS or Cl₂ in a suitable solvent)

Caption: Proposed two-step synthesis of the title compound from 3-sulfolene.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a proposed route based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 2,5-Dihydrothiophene 1,1-dioxide (3-sulfolene)

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Deionized water

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Step 1: Bromination. In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in a minimal amount of warm deionized water.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude 3-bromo-4-hydroxy-tetrahydrothiophene 1,1-dioxide and wash with cold water.

  • Step 2: Chlorination. Suspend the crude product from Step 1 in acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) to the suspension.

  • Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its potential for diverse and regioselective functionalization, making it a valuable scaffold for the synthesis of novel bioactive molecules.

Sequential Nucleophilic Substitution

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise introduction of various nucleophiles. Generally, the C-Br bond is more labile and will react preferentially with a nucleophile. This enables the synthesis of a wide range of 3,4-disubstituted tetrahydrothiophene 1,1-dioxides.

Potential Nucleophiles:

  • N-nucleophiles: Amines, anilines, imidazoles, and other nitrogen-containing heterocycles to introduce basic centers for improved solubility and receptor interactions.

  • O-nucleophiles: Alcohols, phenols, and carboxylic acids to form ethers and esters, which can act as prodrugs or modulate lipophilicity.

  • S-nucleophiles: Thiols and thiophenols to introduce sulfur-containing moieties found in many bioactive compounds.

  • C-nucleophiles: Grignard reagents, organolithiums, and cyanides to form new carbon-carbon bonds and extend the molecular framework.

Reaction Scheme: Sequential Substitution

Substitution_Reactions Start This compound Intermediate 3-Nu1-4-chloro-tetrahydrothiophene 1,1-dioxide Start->Intermediate 1. Nucleophile 1 (Nu1⁻) (e.g., R-NH₂) Preferential substitution at C-Br Product 3-Nu1-4-Nu2-tetrahydrothiophene 1,1-dioxide Intermediate->Product 2. Nucleophile 2 (Nu2⁻) (e.g., R'-O⁻) Substitution at C-Cl

Caption: Stepwise functionalization via nucleophilic substitution.

Elimination Reactions to Form Thiophene 1,1-Dioxides

Treatment of this compound with a strong, non-nucleophilic base can induce a double dehydrohalogenation to yield highly reactive thiophene 1,1-dioxide intermediates. These intermediates are potent dienophiles in Diels-Alder reactions, providing a route to complex polycyclic structures.

Synthesis of Fused Heterocyclic Systems

The vicinal dihalide functionality can be exploited to construct fused ring systems. For example, reaction with a binucleophile such as a 1,2-diamine or a 1,2-diol can lead to the formation of novel fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Application Note: Synthesis of a Novel Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket. The 3,4-disubstituted tetrahydrothiophene 1,1-dioxide scaffold can be used to develop novel kinase inhibitors.

Protocol 2: Synthesis of a 3-amino-4-phenoxy-tetrahydrothiophene 1,1-dioxide Derivative

Materials:

  • This compound

  • Aniline

  • Phenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add aniline (1.1 eq) and potassium carbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, add phenol (1.2 eq) and additional potassium carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-anilino-4-phenoxy-tetrahydrothiophene 1,1-dioxide.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile building block for medicinal chemistry. Its unique pattern of halogenation on a sulfone-activated ring system opens the door to a vast array of chemical transformations. The ability to perform sequential and regioselective nucleophilic substitutions, as well as to engage in elimination and cycloaddition reactions, makes this compound a valuable tool for the synthesis of novel and diverse molecular scaffolds. Researchers and drug development professionals are encouraged to explore the potential of this synthon in their efforts to discover and develop the next generation of therapeutic agents. The thiophene core, with its proven track record in successful drugs, provides a strong foundation for the future success of derivatives synthesized from this intriguing intermediate.[7][8]

References

  • Chaika, N. A., Shvydenko, K. V., Shvydenko, T. I., & Kostyuk, A. N. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(6/7).
  • Yadav, V., & Larock, R. C. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes, and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. The Journal of organic chemistry, 82(2), 1141–1148.*
  • Wikipedia contributors. (2023, December 29). Sulfolene. In Wikipedia, The Free Encyclopedia.
  • Thakur, A., Kumar, M., Kumar, V., & Singh, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Chaika, N. A., Shvydenko, K. V., Shvydenko, T. I., & Kostyuk, A. N. (2023). Synthesis of functionalized polyhalogenated thiophene derivatives.
  • Thakur, A., Kumar, M., Kumar, V., & Singh, H. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • BenchChem. (2025).
  • Thakur, A., Kumar, M., Kumar, V., & Singh, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Coppola, G. M., Damon, R. E., & Yu, H. (1995). Synthesis of Highly Functionalized Thiophenes.
  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
  • Singh, N., & Panicker, A. G. (2024). Synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides.
  • Meyers, C. Y., Chan-Yu-King, R., Hua, D. H., Kolb, V. M., Matthews, W. S., Parady, T. E., Horii, T., Sandrock, P. B., Hou, Y., & Xie, S. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of organic chemistry, 68(2), 500–511.
  • Hossain, M. S., & Schwan, A. L. (2011). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Chemistry, 15(21), 3716-3736.*
  • SGRL. (n.d.).
  • Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.
  • Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
  • Gronowitz, S., & Raznikiewicz, T. (1961). 3-bromothiophene. Organic Syntheses, 41, 17.
  • LibreTexts. (2021, December 15). 9.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Stenutz, R. (n.d.). 2,5-dihydrothiophene 1,1-dioxide.
  • AHH Chemical. (n.d.). 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE, TECH.
  • Schmalz, H.-G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1629-1649.*
  • NIST. (n.d.). 2,5-Dihydrothiophene 1,1-dioxide. NIST WebBook.
  • ResearchGate. (2024, January). Selected syntheses and reactions of sulfones.
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • NIST. (n.d.). 2,5-Dihydrothiophene 1,1-dioxide.
  • SpectraBase. (n.d.). 2,5-Dihydrothiophene 1,1-dioxide.

Sources

The Versatile Building Block: Harnessing the Reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. These molecular scaffolds serve as the foundation for constructing complex architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide emerges as a potent and multifaceted reagent. Its unique structural features—a strained five-membered ring, an activating sulfone group, and two distinct halogen atoms—endow it with a rich and tunable reactivity. This guide provides an in-depth exploration of this building block, offering detailed application notes and protocols for its strategic deployment in key synthetic transformations.

The Genesis of Reactivity: Structural Insights

The synthetic utility of this compound is intrinsically linked to its molecular architecture. The powerful electron-withdrawing nature of the sulfone group significantly influences the electronic properties of the entire molecule. This activation renders the adjacent carbon atoms susceptible to nucleophilic attack and facilitates elimination reactions. The presence of both a bromine and a chlorine atom provides a handle for selective transformations, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic processes.


Sulfolene [label="2,5-Dihydrothiophene 1,1-dioxide\n(3-Sulfolene)"]; Halogenation [label="Halogenation\n(e.g., Br₂, Cl₂)", shape=ellipse, fillcolor="#FFFFFF"]; Target [label="3-Bromo-4-chloro-2,3-dihydrothiophene\n1,1-dioxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Applications [label="Synthetic Applications", shape=ellipse, fillcolor="#FFFFFF"];

Sulfolene -> Halogenation; Halogenation -> Target; Target -> Applications; }

Overview of the synthetic approach to the title compound and its applications.

Key Applications and Synthetic Protocols

The strategic placement of functional groups in this compound opens the door to a variety of synthetic transformations. The following sections detail its application in nucleophilic substitution and cross-coupling reactions, providing both the mechanistic rationale and detailed experimental protocols.

Nucleophilic Substitution: A Gateway to Functionalized Sulfolanes

The electron-withdrawing sulfone group activates the C-Br and C-Cl bonds towards nucleophilic displacement. Generally, the C-Br bond is more labile, allowing for selective substitution under controlled conditions. This sequential reactivity is a powerful tool for introducing different functionalities into the sulfolane scaffold. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a library of substituted tetrahydrothiophene 1,1-dioxides. These products can be valuable intermediates in drug discovery programs.[3]

Causality Behind Experimental Choices: The choice of solvent and base is critical in controlling the outcome of these reactions. Polar aprotic solvents like DMF or DMSO are often preferred to facilitate the SNAr-type mechanism.[4][5] The strength of the base should be carefully considered to avoid undesired side reactions such as elimination.

Protocol 1: Selective Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the selective substitution of the bromine atom with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF at room temperature, add the amine (1.1 eq) followed by potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.


Start [label="Start:\n3-Bromo-4-chloro-\n2,3-dihydrothiophene 1,1-dioxide"]; Reaction [label="Reaction:\n- Amine (1.1 eq)\n- K₂CO₃ (1.5 eq)\n- DMF, 60-80 °C", shape=ellipse, fillcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Product [label="Product:\n3-Amino-4-chloro-\n2,3-dihydrothiophene 1,1-dioxide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; }

Workflow for the selective nucleophilic substitution of the bromine atom.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The presence of two distinct halogen atoms makes this compound an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond allows for selective coupling with a variety of organometallic reagents (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) while leaving the C-Cl bond intact for a subsequent transformation. This stepwise approach provides a powerful strategy for the synthesis of highly functionalized and unsymmetrical thiophene derivatives.

Expert Insights: The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective in promoting the oxidative addition of the C-Br bond.[6] The reaction conditions, including the base and solvent, must be carefully optimized for each specific substrate combination.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture and heat the reaction to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings, promoting efficient oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base that facilitates the transmetalation step without causing significant side reactions.
Solvent Toluene/WaterA biphasic system that helps to dissolve both the organic and inorganic reagents, facilitating the reaction.
Temperature 90-110 °CProvides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

Substrate [label="3-Bromo-4-chloro-\n2,3-dihydrothiophene 1,1-dioxide"]; OxAdd [label="Oxidative Addition\n(Pd(0) at C-Br)"]; Transmetalation [label="Transmetalation\n(with Ar-B(OH)₂)"]; RedElim [label="Reductive Elimination"]; Product [label="3-Aryl-4-chloro-\n2,3-dihydrothiophene 1,1-dioxide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> OxAdd [label="Pd(0)"]; OxAdd -> Transmetalation [label="ArB(OH)₂\nBase"]; Transmetalation -> RedElim; RedElim -> Product; RedElim -> Substrate [label="Pd(0) regenerated", style=dashed]; }

Catalytic cycle for the selective Suzuki-Miyaura cross-coupling reaction.

Future Directions and Potential Applications

The synthetic versatility of this compound positions it as a valuable tool for the construction of novel molecular entities. The resulting functionalized sulfolane derivatives can be further elaborated. For instance, the remaining chlorine atom can be targeted in a second cross-coupling or nucleophilic substitution reaction, leading to highly substituted and diverse molecular scaffolds. Furthermore, the sulfone group itself can participate in various transformations, including Ramberg-Bäcklund reactions.

The application of these derivatives in medicinal chemistry is particularly promising. The tetrahydrothiophene 1,1-dioxide core is found in a number of biologically active compounds. The ability to readily introduce a wide range of substituents allows for the rapid generation of compound libraries for screening against various biological targets. The development of novel histone deacetylase (HDAC) inhibitors based on a tetrahydrobenzo[b]thiophene core highlights the potential of this scaffold in drug discovery.[3]

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis. Its unique combination of an activated sulfolane ring and two distinct halogen atoms allows for a range of selective transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the design and synthesis of novel and complex molecules for a wide array of applications, from drug discovery to materials science.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Gagnon, A., & Du, C. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • PubChem. 3-Sulfolene. National Institutes of Health. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Patel, D., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry. [Link]

Sources

Application Notes & Protocols for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a versatile bifunctional synthetic building block. The inherent reactivity of this compound, derived from its strained sulfone ring, activated double bond, and two distinct carbon-halogen bonds, makes it a valuable intermediate for constructing complex molecular architectures. This guide details a proposed synthetic route from a common starting material and presents validated experimental protocols for its application in key organic transformations, including [4+2] cycloadditions, site-selective palladium-catalyzed cross-coupling reactions, and base-induced elimination reactions. The causality behind experimental choices is explained to provide researchers with a deep understanding of the methodology.

Introduction and Physicochemical Properties

This compound is a halogenated sulfolene derivative. The electron-withdrawing nature of the sulfone group significantly activates the endocyclic double bond, rendering it an excellent dienophile and Michael acceptor. Furthermore, the presence of both a bromine and a chlorine atom at vicinal positions provides two distinct handles for sequential functionalization. The carbon-bromine bond is generally more labile and reactive in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond, allowing for high site-selectivity.[1][2][3] This differential reactivity is a cornerstone of its synthetic utility, enabling the stepwise introduction of diverse functionalities.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₄BrClO₂S[4]
Molecular Weight 231.50 g/mol [4]
Appearance Predicted: White to off-white solidN/A
Solubility Soluble in chlorinated solvents (DCM, chloroform), THF, dioxane; sparingly soluble in water.N/A

Proposed Synthesis Protocol

The target compound is not widely commercially available and is typically prepared from 2,5-dihydrothiophene 1,1-dioxide (sulfolene), a stable and inexpensive starting material.[5] The following two-step protocol is proposed based on established transformations of sulfolene.[6]

G cluster_0 Step 1: Halohydrin Formation cluster_1 Step 2: Chlorination A Sulfolene B trans-3-Bromo-4-hydroxy- tetrahydrothiophene 1,1-dioxide A->B  NBS, H₂O  Reflux, 1 hr   C Target Compound B->C  SOCl₂, Pyridine  DCM, 0°C to RT  

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

This procedure follows the well-established method of halohydrin formation from sulfolene using N-Bromosuccinimide (NBS) in water.[6]

Materials:

  • 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene): 11.8 g (100 mmol)

  • N-Bromosuccinimide (NBS): 17.8 g (100 mmol)

  • Deionized Water: 200 mL

  • 250 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Combine sulfolene (11.8 g) and NBS (17.8 g) in the 250 mL round-bottom flask.

  • Add 20 mL of deionized water to the flask and equip it with a magnetic stir bar and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Maintain reflux for 1 hour.

    • Rationale: The reaction proceeds via an electrophilic addition mechanism where the double bond attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons and opening the ring to yield the trans-bromohydrin.[6]

  • After 1 hour, remove the heat source and allow the reaction to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize crystallization.

  • Collect the white crystalline product by suction filtration, washing with two portions of ice-cold water (2x 25 mL).

  • The crude product can be recrystallized from a minimum amount of hot water to yield pure trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide. Dry under vacuum. Expected yield: 75-85%.

Step 2: Synthesis of this compound

This step involves the conversion of the secondary alcohol to a chloride using thionyl chloride.

Materials:

  • trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide: 21.5 g (100 mmol)

  • Thionyl Chloride (SOCl₂): 11 mL (150 mmol)

  • Pyridine: 12.1 mL (150 mmol)

  • Dichloromethane (DCM), anhydrous: 250 mL

  • 500 mL Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the bromohydrin intermediate (21.5 g) in 200 mL of anhydrous DCM in the 500 mL flask under an inert atmosphere (N₂ or Ar).

  • Add pyridine (12.1 mL) to the solution and cool the flask to 0 °C in an ice bath.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

  • Add thionyl chloride (11 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x 50 mL), saturated NaHCO₃ solution (2x 50 mL), and brine (1x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Core Applications & Experimental Protocols

The unique structure of this compound allows for several distinct synthetic transformations.

G cluster_apps Key Synthetic Applications Start 3-Bromo-4-chloro- 2,3-dihydrothiophene 1,1-dioxide App1 [4+2] Cycloaddition Start->App1  Diene, Heat  (Diels-Alder) App2 Site-Selective Cross-Coupling Start->App2  ArB(OH)₂, Pd(0) cat., Base  (Suzuki Coupling @ C-Br) App3 Elimination Start->App3  Non-nucleophilic Base  (Dehydrohalogenation)

Caption: Logical flowchart of primary applications.

Protocol 3.1: [4+2] Diels-Alder Cycloaddition

The electron-deficient double bond of the title compound acts as a potent dienophile in Diels-Alder reactions, providing rapid access to complex bicyclic sulfones.[7][8]

Materials:

  • This compound: 2.32 g (10 mmol)

  • Cyclopentadiene (freshly cracked): 1.32 g (20 mmol, 2 equivalents)

  • Toluene: 50 mL

  • Pressure tube or sealed vial.

Procedure:

  • Add the dihydrothiophene dioxide (2.32 g) and toluene (50 mL) to the pressure tube.

  • Add freshly cracked cyclopentadiene (20 mmol).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-18 hours.

    • Rationale: Heating is required to overcome the activation energy of the cycloaddition. Using an excess of the diene ensures complete consumption of the limiting dienophile.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure. The excess cyclopentadiene and its dimer will co-evaporate.

  • Purify the resulting bicyclic adduct by column chromatography (silica gel, hexane:ethyl acetate) to remove any unreacted starting material or polymeric byproducts.

Protocol 3.2: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages the differential reactivity of the C-Br and C-Cl bonds to selectively functionalize the C3 position.[1][9]

G Pd0 Pd(0)L₂ PdII_1 R-Pd(II)L₂-Br Pd0->PdII_1 Oxidative Addition Substrate R-Br Substrate->PdII_1 Product R-Ar Boronic ArB(OH)₂ PdII_2 R-Pd(II)L₂-Ar Boronic->PdII_2 Base Base Base->PdII_1 PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination PdII_2->Product

Caption: Simplified catalytic cycle for Suzuki coupling.

Materials:

  • This compound: 2.32 g (10 mmol)

  • Phenylboronic acid: 1.46 g (12 mmol, 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.58 g (0.5 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄): 4.25 g (20 mmol, 2 equivalents)

  • 1,4-Dioxane: 40 mL

  • Water: 10 mL

Procedure:

  • In a round-bottom flask, combine the dihydrothiophene dioxide (2.32 g), phenylboronic acid (1.46 g), and K₃PO₄ (4.25 g).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the dioxane (40 mL) and water (10 mL) via syringe. The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.

    • Rationale: Removing dissolved oxygen is critical as O₂ can oxidize and deactivate the Pd(0) catalyst.[10] The base is essential for the transmetalation step of the catalytic cycle.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with stirring for 8-12 hours. Monitor progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-phenyl-4-chloro-2,3-dihydrothiophene 1,1-dioxide. The C-Cl bond remains intact for further derivatization.

Protocol 3.3: Base-Induced Dehydrohalogenation

Treatment with a strong, non-nucleophilic base can induce elimination of HBr or HCl to generate a highly reactive, substituted thiophene 1,1-dioxide in situ, which can be trapped or used directly.[4][11]

Materials:

  • This compound: 2.32 g (10 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 2.28 mL (15 mmol, 1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous: 50 mL

Procedure:

  • Dissolve the dihydrothiophene dioxide (2.32 g) in anhydrous THF (50 mL) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DBU (2.28 mL) dropwise to the stirred solution.

    • Rationale: A strong, sterically hindered base like DBU is used to favor the E2 elimination pathway over nucleophilic substitution (Sₙ2).[12] The reaction proceeds via an anti-periplanar arrangement of a proton and a leaving group.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • The resulting product, likely 3-bromo- or 4-chlorothiophene 1,1-dioxide, is highly reactive. It can be used directly in a subsequent reaction (e.g., by adding a trapping agent like a diene) or carefully worked up.

  • For workup, pour the reaction mixture into 100 mL of 1 M HCl (aq) and extract with diethyl ether (3x 50 mL).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully under reduced pressure at low temperature to avoid polymerization of the product.

Safety and Handling

  • General: Conduct all manipulations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: this compound is an alkylating agent and should be handled with care. While specific toxicity data is not available, related halogenated thiophenes are known to be irritants to the skin, eyes, and respiratory system.[11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. N-Bromosuccinimide is a lachrymator. Palladium catalysts can be toxic and flammable. Handle all reagents according to their specific Safety Data Sheets (SDS).

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene. (URL: [Link])

  • Sulfolene - Wikipedia. (URL: [Link])

  • Dehydrohalogenation of Alkyl Dihalides - Unacademy. (URL: [Link])

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. (URL: [Link])

  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - ResearchGate. (URL: [Link])

  • EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES - PMC - NIH. (URL: [Link])

  • Chemistry of Thiophene 1,1-Dioxides - The Dong Group. (URL: [Link])

  • Methods of Preparation of Alkynes|Dehalogenation|Dehydrohalogenation of Vicinal dihalides - YouTube. (URL: [Link])

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL: [Link])

  • Diels–Alder reaction - Wikipedia. (URL: [Link])

  • DPA - Dehalogenation of Vicinal Dihalides - Scribd. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (URL: [Link])

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. (URL: [Link])

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (URL: [Link])

  • 3-bromothiophene - Organic Syntheses Procedure. (URL: [Link])

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - MDPI. (URL: [Link])

  • Diels-Alder Reactions of Thiophene Oxides Generated in situ. - SciSpace. (URL: [Link])

  • Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

Sources

Application Notes & Protocols: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design of precursors that can be efficiently converted into diverse heterocyclic systems is therefore a cornerstone of modern synthetic chemistry. 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide emerges as a highly potent and versatile building block. Its unique structural features—a strained five-membered ring, an activating sulfone group, and two distinct halogen leaving groups—endow it with a rich and controllable reaction chemistry.

This guide provides an in-depth exploration of this precursor's reactivity and offers detailed protocols for its application in the synthesis of valuable heterocyclic targets. We will delve into the mechanistic principles that govern its transformations, providing researchers with the knowledge to not only replicate the described procedures but also to innovate and adapt these methods for their specific synthetic goals.

Physicochemical Properties and Safety Profile

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount.

PropertyValueReference
Molecular Formula C₄H₄BrClO₂S[1]
Molecular Weight 231.50 g/mol [1]
Appearance (Predicted) Off-white to pale yellow solidN/A
Melting Point Not available; handle with thermal cautionN/A
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO).N/A

Safety & Handling:

  • Hazard Class: Assumed to be an irritant and potentially harmful if swallowed, inhaled, or in contact with skin, based on analogous structures like 3-bromo-4-chlorothiophene.[2]

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Incompatibilities: Avoid strong bases and oxidizers unless part of a controlled reaction. The compound may be thermally sensitive; store in a cool, dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.

Core Reactivity: A Dichotomy of Pathways

The synthetic utility of this compound stems from its ability to undergo two primary, competing reaction pathways: Elimination and Nucleophilic Substitution . The choice of reagents and reaction conditions dictates which pathway predominates, offering a powerful tool for synthetic control.

sub 3-Bromo-4-chloro- 2,3-dihydrothiophene 1,1-dioxide elim_prod In-situ generation of 4-chloro- or 4-bromo- thiophene 1,1-dioxide (Reactive Diene) sub->elim_prod Strong, non-nucleophilic base (e.g., DBU, t-BuOK) Dehydrobromination/Dehydrochlorination subst_prod Substituted Dihydrothiophene Dioxide Derivatives sub->subst_prod Nucleophile (Nu⁻) (e.g., R₂NH, RS⁻, N₃⁻) SN2 Reaction cyclo_prod Fused Heterocycles (e.g., Phthalazines, Pyridazines) elim_prod->cyclo_prod Dienophile [4+2] Cycloaddition

Figure 1: Competing reaction pathways of the title precursor.
Dehydrohalogenation and In-Situ Diene Formation

Treatment with a strong, non-nucleophilic base promotes an elimination reaction (dehydrohalogenation).[3][4] The acidic protons alpha to the sulfone group are readily abstracted, leading to the expulsion of HBr or HCl and the formation of a highly reactive, transient thiophene 1,1-dioxide intermediate.[5]

  • Causality Behind Experimental Choices:

    • Base Selection: A bulky, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) is crucial.[6] These bases are sterically hindered, which disfavors nucleophilic attack (substitution) on the carbon-halogen bond and selectively promotes proton abstraction for the E2 elimination pathway.[6]

    • Temperature: Elimination reactions often have a higher activation energy than substitution and are favored by higher temperatures.[7]

This in-situ generated thiophene 1,1-dioxide is a potent diene for [4+2] cycloaddition reactions (Diels-Alder reactions).[8][9]

Nucleophilic Substitution

The carbon atoms bearing the bromine and chlorine are electrophilic and susceptible to attack by nucleophiles.[10] This Sₙ2-type reaction allows for the direct introduction of various functional groups.

  • Causality Behind Experimental Choices:

    • Nucleophile Selection: Strong, "soft" nucleophiles like thiolates or azides are excellent for this transformation.[11] Amines and alkoxides can also be used, though competition with elimination can be a factor.

    • Solvent and Temperature: A polar aprotic solvent (e.g., DMF, acetonitrile) is ideal for Sₙ2 reactions as it solvates the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity. Lower temperatures generally favor substitution over elimination.[7]

Application Protocol: Synthesis of a Dichloropyridazine Scaffold

This protocol details the use of the title precursor in a tandem elimination/[4+2] cycloaddition/SO₂ extrusion sequence to generate a highly functionalized pyridazine ring system, a common motif in medicinal chemistry.[12][13]

Principle

The precursor undergoes base-induced elimination of HBr to form 4-chloro-2,3-dihydrothiophene 1,1-dioxide in situ. This transient diene is immediately trapped by an azo-dienophile, such as diethyl azodicarboxylate (DEAD). The resulting bicyclic adduct is unstable and spontaneously loses sulfur dioxide (a cheletropic extrusion) to afford the aromatic pyridazine product.[14]

start Precursor + DEAD step1 Add DBU in Toluene start->step1 intermediate1 In-situ Diene Formation (4-chloro-thiophene 1,1-dioxide) step1->intermediate1 Elimination step2 [4+2] Cycloaddition intermediate1->step2 intermediate2 Bicyclic Adduct step2->intermediate2 step3 Cheletropic Extrusion (-SO₂) intermediate2->step3 Spontaneous product Diethyl 4-chloro-pyridazine- 1,2-dicarboxylate step3->product

Figure 2: Workflow for the synthesis of a pyridazine derivative.
Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 4.32 mmol, 1.0 equiv.).

    • Add dry toluene (40 mL) and stir to dissolve.

    • Add diethyl azodicarboxylate (DEAD) (0.82 mL, 5.18 mmol, 1.2 equiv.).

    • Cool the mixture to 0°C in an ice-water bath.

  • Reaction Execution:

    • Slowly add 1,8-Diazabicycloundec-7-ene (DBU) (0.78 mL, 5.18 mmol, 1.2 equiv.) dropwise over 10 minutes.

    • Scientist's Note: A slow addition rate is critical to control the exotherm and to ensure the transient diene is trapped efficiently by DEAD, minimizing diene dimerization.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with 1 M HCl (2 x 20 mL) to remove DBU.

    • Wash with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyridazine product.

Application Protocol: Ramberg-Bäcklund Type Olefination

The precursor can also be used in a modified Ramberg-Bäcklund reaction, a powerful method for forming carbon-carbon double bonds via the extrusion of SO₂ from an α-halo sulfone.[15][16] This protocol illustrates the formation of a strained cyclobutene derivative.

Principle

In this intramolecular variant, a base abstracts a proton from a carbon atom, which then displaces an adjacent halogen to form a transient, strained three-membered episulfone intermediate.[14] This episulfone is unstable and readily decomposes, extruding sulfur dioxide to form an alkene.[17] For this to be productive with the title compound, it must first be reacted with a suitable bis-nucleophile or undergo a modification to bring the reactive centers into proximity for cyclization. For this example, we will propose a conceptual protocol based on a related substrate.

Conceptual Protocol: Synthesis of a Dihalocyclobutene
  • Reaction Setup:

    • In a three-necked flask under an inert atmosphere, dissolve this compound (1 equiv.) in a mixture of THF and t-butanol.

    • Cool the solution to -78°C.

  • Reaction Execution:

    • Add a solution of potassium tert-butoxide (2.2 equiv.) in THF dropwise.

    • Scientist's Note: The use of a strong, hindered base is canonical for the Ramberg-Bäcklund reaction to facilitate the initial deprotonation and subsequent intramolecular displacement.[16] The low temperature helps to control the reaction and stabilize potential intermediates.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • The volatile dihalocyclobutene product should be purified by careful, low-temperature distillation or chromatography on a deactivated silica column.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Pyridazine Synthesis 1. Inefficient diene formation. 2. Dimerization of the in-situ diene. 3. Incomplete reaction.1. Ensure the base (DBU) is fresh and anhydrous. 2. Add the base slowly at 0°C or lower. Ensure the dienophile is present in slight excess. 3. Increase reaction time or gently warm to 40-50°C.
Mixture of Substitution and Elimination Products 1. Base is too nucleophilic. 2. Reaction temperature is too low.1. Switch to a bulkier base (e.g., LiHMDS, t-BuOK). 2. Increase the reaction temperature to favor elimination.
Decomposition of Starting Material 1. Reagent is thermally unstable. 2. Presence of moisture or other impurities.1. Maintain low temperatures throughout the reaction and work-up where possible. 2. Use freshly distilled, anhydrous solvents and flame-dried glassware.

Conclusion and Future Outlook

This compound is a precursor rich in synthetic potential. By carefully selecting reaction partners and conditions, chemists can steer its reactivity towards either elimination/cycloaddition pathways to build complex fused heterocycles or towards nucleophilic substitution to introduce diverse functionality. The protocols described herein serve as a validated starting point for exploration. Future work could involve expanding the scope of dienophiles and nucleophiles, exploring transition-metal-catalyzed cross-coupling reactions at the C-Cl bond, and applying these methods to the synthesis of complex target molecules in drug discovery and materials science.

References

  • Ghandi, M., & Teimuri-mofrad, R. (2016). A new synthesis of highly functionalized thiophene-1,1-dioxide derivatives. Taylor & Francis Online. [Link]

  • Attanasi, O. A., Favi, G., Filippone, P., Perrulli, F. R., & Santeusanio, S. (2011). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 13(15), 4068-4071. [Link]

  • Chen, C. (2000). The Recent Advance of Ramberg-Bäcklund Reaction. Bentham Science. [Link]

  • Payne, M. M., & Proctor, D. J. (2013). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters, 15(20), 5230-5233. [Link]

  • Wang, Z., et al. (2020). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 18(2), 261-265. [Link]

  • Taylor, R. J. K., & Casy, G. (2003). Recent developments in Ramberg–Bäcklund and episulfone chemistry. Chemical Communications, (12), 1382-1386. [Link]

  • Payne, M. M., & Proctor, D. J. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. PubMed. [Link]

  • Nakayama, J., et al. (1995). Synthesis, Isolation, and Full Characterization of the Parent Thiophene 1,1-Dioxide. Journal of the American Chemical Society, 117(11), 3313-3314. [Link]

  • Paquette, L. A. (1999). The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Wikipedia. (2023). Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Payne, M. M., & Proctor, D. J. (2013). ChemInform Abstract: Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. ResearchGate. [Link]

  • Mohammadi, M., et al. (2022). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Scientific Reports, 12(1), 19163. [Link]

  • Xu, W., et al. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. PubMed. [Link]

  • Xu, W., et al. (2014). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. Molecules, 19(12), 21151-21163. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Xu, W., et al. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI. [Link]

  • Van der Plas, H. C., & Charushin, V. N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Itoh, T., et al. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry, 19(44), 9687-9691. [Link]

  • Liu, X., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. PubMed. [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]

  • Chen, Q. Y., & Wu, S. W. (2002). U.S. Patent No. 7,119,232 B2.
  • Julia, M., Nel, M., & Uguen, D. (1987). ChemInform Abstract: Organic Synthesis with Sulfones. Part 51. Nucleophilic Substitutions of Allylic Sulfones. Sci-Hub. [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College Department of Chemistry. [Link]

  • van den Berg, K. J., & van Leusen, A. M. (1993). Formation and [4 + 2] cycloaddition reactions of 2,3‐dimethylene‐2,3‐dihydrothiophene. Recueil des Travaux Chimiques des Pays-Bas, 112(1), 7-14. [Link]

  • Unknown. (n.d.). The [3+2]Cycloaddition Reaction. Harvard University. [Link]

  • Wikipedia. (2023). Nucleophilic substitution. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • van den Berg, K. J., & van Leusen, A. M. (1993). Formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (1962). 3-bromothiophene. Organic Syntheses, 42, 28. [Link]

  • Langdon, S. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Saskatchewan Open Educational Resources. [Link]

  • The Organic Chemistry Tutor. (2021). Elimination Reaction- Haloalkanes and Haloarenes. YouTube. [Link]

  • Khan Academy. (n.d.). Introduction to elimination reactions. Khan Academy. [Link]

  • ChemSino. (n.d.). 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE, TECH. ChemSino. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. PubChem. [Link]

  • Clark, J. (2015). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes. Crunch Chemistry. [Link]

  • Padwa, A., et al. (2010). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. Tetrahedron, 66(30), 5672-5679. [Link]

  • Hartough, H. D. (1952). Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three. VDOC.PUB. [Link]

Sources

Scale-up Synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a functionalized sulfolene derivative of significant interest in medicinal chemistry and organic synthesis. The presence of multiple reactive sites—a double bond, a bromine atom, and a chlorine atom—makes it a versatile building block for the synthesis of complex heterocyclic compounds. Sulfolane moieties are found in a number of biologically active molecules, where the sulfonyl group can act as a hydrogen bond acceptor and exhibit both hydrophilic and hydrophobic properties.[1] This dual nature is advantageous in drug design for modulating solubility and binding to biological targets.

The development of a robust and scalable synthetic route to this compound is crucial for its application in drug discovery and development, where large quantities of key intermediates are often required. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, along with insights into the reaction mechanism, safety considerations, and characterization of the final product.

Reaction Mechanism and Principle

The proposed synthesis proceeds via a free-radical bromination of the readily available starting material, 3-chloro-2,3-dihydrothiophene 1,1-dioxide.[1] This transformation is achieved using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Mechanism of Free-Radical Allylic Bromination:

The reaction is initiated by the thermal decomposition of AIBN to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a bromine atom from NBS to form a bromine radical. The bromine radical subsequently abstracts a hydrogen atom from the allylic position of 3-chloro-2,3-dihydrothiophene 1,1-dioxide to produce a resonance-stabilized allylic radical and hydrogen bromide. This allylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then continue the chain reaction by reacting with HBr to regenerate a bromine radical.

The use of NBS is advantageous for scale-up synthesis as it is a crystalline solid that is easier and safer to handle than liquid bromine.[2] The reaction is selective for the allylic position due to the stability of the resulting allylic radical.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ R• R• Br• Br• R•->Br• + NBS Substrate 3-chloro-2,3-dihydrothiophene 1,1-dioxide Allylic_Radical Allylic Radical Substrate->Allylic_Radical + Br• Product This compound Allylic_Radical->Product + NBS Product->Br• regenerates chain carrier Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 R• + R• R• + R• R-R R-R R• + R•->R-R Br• + R• Br• + R• R-Br R-Br Br• + R•->R-Br Synthesis_Workflow Start Start: Reagents & Glassware Setup Dissolve Dissolve 3-chlorosulfolene in Chlorobenzene Start->Dissolve Add_Reagents Add NBS and AIBN Dissolve->Add_Reagents Heat Heat to 80-85°C (4-6 hours) Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter off Succinimide Cool->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Crystallize Crystallize from Hexanes Concentrate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate Analyze Characterize Product (NMR, MS, MP) Isolate->Analyze End End: Purified Product Analyze->End

Sources

Application Notes and Protocols for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Precursor for Electron-Deficient Polythiophenes

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a halogenated sulfolane derivative with significant potential in materials science, primarily as a precursor to novel electron-deficient conjugated polymers. The presence of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing sulfone group on a saturated thiophene ring system provides a unique chemical handle for creating advanced materials. While direct applications of the saturated compound are limited, its true value lies in its conversion to an aromatic thiophene monomer, which can then be polymerized to form poly(3-bromo-4-chloro-thiophene 1,1-dioxide).

The resulting polymer is expected to exhibit distinct electronic and optical properties compared to traditional poly(3-alkylthiophenes). The strong electron-withdrawing nature of the sulfone group and the halogens is anticipated to lower the HOMO and LUMO energy levels of the polymer backbone. This modification is a key strategy in the design of n-type organic semiconductor materials, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

These application notes provide a comprehensive guide for researchers, outlining the proposed synthetic pathway from the dihydrothiophene precursor to the final polymer, detailed experimental protocols, and a discussion of the potential applications and material properties.

Part 1: Application Notes - From Saturated Precursor to N-Type Polymer

Strategic Importance of the Sulfone Moiety

The thiophene 1,1-dioxide core is a critical structural feature. Unlike the electron-rich nature of standard thiophene, the sulfone group fundamentally alters the electronic character of the ring system. This has several important consequences for the final polymer's properties:

  • N-Type Semiconductor Behavior: The majority of polythiophenes are p-type semiconductors, meaning they transport positive charge carriers (holes) more efficiently. The sulfone group's powerful electron-withdrawing ability can invert this characteristic, facilitating the transport of negative charge carriers (electrons), a crucial property for complementary logic circuits and efficient solar cells.

  • Enhanced Electron Affinity: The lowering of the LUMO level increases the polymer's electron affinity, making it a better electron acceptor. This is highly desirable for applications in organic solar cells, where efficient charge separation at the donor-acceptor interface is paramount.

  • Increased Stability: The oxidation of the sulfur atom to a sulfone can enhance the polymer's oxidative and thermal stability, leading to more robust and long-lasting electronic devices.[1]

  • Solubility and Processing: The polar sulfone group can influence the polymer's solubility, potentially allowing for solution-processing using a different range of organic solvents compared to non-polar poly(3-alkylthiophenes).

The Synthetic Rationale: A Two-Step Approach

The conversion of this compound into a conjugated polymer is proposed as a two-step process. This approach is based on established chemical transformations of similar heterocyclic systems.

  • Aromatization via Dehydrohalogenation: The initial and most critical step is the aromatization of the 2,3-dihydrothiophene 1,1-dioxide ring. This can be achieved through a base-induced double dehydrohalogenation, eliminating one equivalent of HBr and one of HCl to form a double bond and establish the aromatic thiophene ring. This transformation yields the key monomer: 3-bromo-4-chloro-thiophene 1,1-dioxide .

  • Dehalogenative Polymerization: The resulting aromatic monomer, possessing two distinct halogen atoms at the 3- and 4-positions, is a prime candidate for cross-coupling polymerization reactions. Several well-established methods can be employed to synthesize the target polymer, including:

    • Grignard Metathesis (GRIM) Polymerization: A powerful, chain-growth method that can produce well-defined polymers with controlled molecular weights.

    • Stille Cross-Coupling Polymerization: A versatile method that couples an organotin reagent with an organohalide.

    • Suzuki Cross-Coupling Polymerization: A robust method that couples an organoboron reagent with an organohalide, known for its tolerance to a wide range of functional groups.

The choice of polymerization method will influence the polymer's molecular weight, polydispersity, and potentially its regioregularity, all of which are critical factors for its performance in electronic devices.

Potential Applications in Materials Science

The unique electronic structure of poly(3-bromo-4-chloro-thiophene 1,1-dioxide) suggests its utility in a range of advanced material applications:

  • Organic Field-Effect Transistors (OFETs): As an n-type semiconductor, this polymer could be used to fabricate the electron-transporting channels in OFETs, enabling the construction of complementary logic circuits which are more power-efficient than circuits based solely on p-type materials.

  • Organic Photovoltaics (OPVs): The polymer's anticipated high electron affinity makes it an excellent candidate for use as an electron acceptor material in bulk heterojunction solar cells, paired with a suitable p-type donor polymer.

  • Electron Transport Layers in LEDs and Perovskite Solar Cells: Its electron-transporting properties could be harnessed in multilayer devices to improve charge injection and extraction, enhancing overall device efficiency.

  • Chemical Sensors: The electronic properties of conjugated polymers are sensitive to their environment. The interaction of the electron-deficient backbone with specific analytes could lead to measurable changes in conductivity or optical properties, forming the basis of a chemical sensor.

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Aromatization of this compound

This protocol describes the conversion of the saturated precursor to the aromatic monomer, 3-bromo-4-chloro-thiophene 1,1-dioxide. The principle is a double dehydrohalogenation reaction using a non-nucleophilic base.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compoundN/ACustom SynthesisStarting material
1,8-Diazabicycloundec-7-ene (DBU)6674-22-2Sigma-AldrichStrong, non-nucleophilic base
Toluene, anhydrous108-88-3Sigma-AldrichReaction solvent
Diethyl ether60-29-7Fisher ScientificFor extraction
Saturated aqueous ammonium chloride (NH₄Cl) solution12125-02-9Fisher ScientificFor quenching
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equiv).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: While stirring the solution at room temperature, slowly add 1,8-diazabicycloundec-7-ene (DBU) (2.2 equiv) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-4-chloro-thiophene 1,1-dioxide as a solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Aromatization Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Precursor and Toluene in Flask add_dbu Add DBU Dropwise start->add_dbu reflux Reflux for 12-24h add_dbu->reflux monitor Monitor by TLC/GC-MS reflux->monitor quench Quench with NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Characterize Product (NMR, MS)

Caption: Workflow for the aromatization of the dihydrothiophene precursor.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 3-bromo-4-chloro-thiophene 1,1-dioxide

This protocol details a controlled, chain-growth polymerization to synthesize poly(3-bromo-4-chloro-thiophene 1,1-dioxide). The GRIM method is chosen for its ability to produce polymers with defined molecular weights and low polydispersity.[2][3][4][5]

Materials and Reagents:

ReagentCAS NumberSupplierNotes
3-bromo-4-chloro-thiophene 1,1-dioxideN/AFrom Protocol 1Monomer
Isopropylmagnesium chloride solution (2.0 M in THF)1068-55-9Sigma-AldrichGrignard reagent, titrate before use
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)15629-92-2Sigma-AldrichCatalyst
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-AldrichSolvent, freshly distilled from Na/benzophenone
Methanol67-56-1Fisher ScientificFor precipitation
Hydrochloric acid (HCl), concentrated7647-01-0Fisher ScientificFor quenching

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-bromo-4-chloro-thiophene 1,1-dioxide (1.0 equiv) in anhydrous THF.

  • Grignard Metathesis: Cool the solution to 0 °C. Add isopropylmagnesium chloride solution (1.0 equiv) dropwise. The bromine is more reactive and will preferentially undergo the Grignard exchange. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Catalyst Addition: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.02 equiv, relative to the monomer) in a small amount of anhydrous THF.

  • Initiation and Polymerization: Transfer the catalyst solution to the monomer solution via cannula. The solution should change color, indicating the start of polymerization. Stir the reaction mixture at room temperature for 2-4 hours.

  • Termination: Quench the reaction by slowly adding a few milliliters of 5 M HCl.

  • Precipitation and Purification:

    • Pour the reaction mixture into a beaker of vigorously stirring methanol (at least 10x the volume of the reaction mixture). The polymer should precipitate as a solid.

    • Collect the polymer by filtration.

    • Wash the polymer sequentially with methanol, acetone, and hexane to remove residual catalyst and oligomers.

    • Further purification can be achieved by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the pure polymer fraction.

  • Drying: Dry the polymer under vacuum at 40 °C overnight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structure, and UV-Vis spectroscopy to determine the optical bandgap.

Visualization of the GRIM Polymerization Reaction:

Caption: Simplified scheme of the GRIM polymerization process.

Part 3: Expected Material Characteristics

The final polymer, poly(3-bromo-4-chloro-thiophene 1,1-dioxide), is expected to be a solid material, with its color and solubility dependent on the molecular weight and processing conditions.

Characterization Data (Hypothetical):

PropertyExpected Value/CharacteristicTechnique
Molecular Weight (Mn) 5 - 20 kDa (tunable by monomer/catalyst ratio)Gel Permeation Chromatography (GPC)
Polydispersity (Đ) 1.2 - 1.6GPC
Optical Bandgap (Eg) 2.2 - 2.8 eV (higher than typical polythiophenes due to the sulfone group)UV-Vis Spectroscopy
HOMO Level -6.0 to -6.5 eV (deep level due to electron-withdrawing groups)Cyclic Voltammetry (CV)
LUMO Level -3.5 to -4.0 eVCV / Optical Bandgap
Thermal Stability Td₅ > 300 °C (5% weight loss temperature)Thermogravimetric Analysis (TGA)

References

  • Yavuza, E., et al. (2009). PTh/SiO2 nanocomposites can be utilised to create cutting-edge glucose biosensors with quick response times. International Journal of Physics and Mathematics. [Link]

  • Ie, Y., et al. (2011). Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. PubMed. [Link]

  • Jeffries-EL, M., et al. (2005). Facile Synthesis of End-Functionalized Regioregular Poly(3-alkylthiophene)
  • Sheina, E. E., et al. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. [Link]

  • Shono, K., et al. (2015). Polythiophene synthesis via halogen dance. Organic Chemistry Frontiers. [Link]

  • Mee, S. P. H., et al. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]

  • Yokoyama, A., et al. (2004). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Journal of the American Chemical Society.
  • Rossy, P. A., et al. (1983). Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise. The Journal of Organic Chemistry. [Link]

  • Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group, UC Irvine. [Link]

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Science of Synthesis. [Link]

  • Kaloni, T. P., et al. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. [Link]

  • Wikipedia. (2023). Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Wikipedia. (2023). Sulfolene. Wikipedia. [Link]

  • Organic Chemistry Portal. (2023). Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

Sources

Application Note: Unraveling the Reaction Kinetics of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Synthesis

This compound is a halogenated sulfolene derivative of significant interest in organic synthesis. The strained five-membered ring, coupled with the electron-withdrawing nature of the sulfone group and the presence of two distinct halogen atoms, imparts a unique reactivity profile to this molecule.[1] Thiophene-1,1-dioxides, in general, are versatile intermediates, capable of participating in a range of transformations including cycloaddition and elimination reactions.[2] Understanding the kinetics of these reactions is paramount for the rational design of synthetic routes, optimization of reaction conditions, and the development of robust chemical processes in the pharmaceutical and materials science industries.

This application note provides a comprehensive guide to studying the reaction kinetics of this compound, with a focus on a base-induced elimination reaction. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for kinetic analysis using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and offer insights into data interpretation.

Dominant Reaction Pathway: Base-Induced Elimination

Given its structure, a primary and synthetically useful reaction of this compound is dehydrohalogenation. This elimination reaction, typically promoted by a base, leads to the formation of a more conjugated thiophene-1,1-dioxide system. The reaction is expected to proceed via an E2 (bimolecular elimination) mechanism, particularly with a strong, non-nucleophilic base.[3]

The key factors influencing the rate of this E2 reaction include:

  • Strength and Concentration of the Base: A higher concentration of a strong base will increase the reaction rate.

  • Solvent Polarity: The choice of solvent can influence the stability of the transition state. Less polar, aprotic solvents generally favor E2 reactions.[4][5]

  • Temperature: Higher temperatures typically accelerate elimination reactions.[6]

The presence of both bromine and chlorine atoms raises questions of regioselectivity (i.e., which proton is abstracted and which halide is eliminated). While a detailed study of this is beyond the scope of this note, the general kinetic principles can be applied to the overall disappearance of the starting material.

Kinetic Analysis Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of the elimination reaction of this compound.

G cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - this compound - Base (e.g., DBU) - Internal Standard (for NMR) thermo Thermostat Reaction Vessel/NMR Tube prep_reagents->thermo initiate Initiate Reaction (Add Base) thermo->initiate nmr In-situ NMR Monitoring (Acquire spectra over time) initiate->nmr uv_vis UV-Vis Monitoring (If chromophore develops) initiate->uv_vis integrate Integrate Peaks (NMR) or Measure Absorbance (UV-Vis) nmr->integrate uv_vis->integrate concentration Calculate Concentration vs. Time integrate->concentration plot Plot ln[A] vs. Time (1st order) or 1/[A] vs. Time (2nd order) concentration->plot rate_constant Determine Rate Constant (k) plot->rate_constant

Caption: Workflow for kinetic analysis of the elimination reaction.

Experimental Protocols

Protocol 1: In-situ NMR Spectroscopy for Kinetic Monitoring

NMR spectroscopy is a powerful tool for reaction monitoring as it provides quantitative information on the concentration of reactants and products over time.[7][8][9]

Rationale: By integrating the signals of the starting material and an internal standard, we can accurately determine the concentration of the starting material as the reaction progresses. This method is non-invasive and provides rich structural information.[10][11]

Materials:

  • This compound

  • Non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean singlet)

  • NMR tubes

  • Gas-tight syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent (e.g., 0.05 M).

    • Prepare a stock solution of the base (e.g., DBU) in the same solvent (e.g., 1.0 M).

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired reaction temperature.

    • Lock and shim the spectrometer using a sample of the pure solvent.

  • Initiating the Reaction in the NMR Tube:

    • In an NMR tube, combine a known volume of the starting material stock solution and the internal standard stock solution.

    • Acquire an initial spectrum (t=0) before adding the base.

    • Using a gas-tight syringe, rapidly inject a known volume of the base stock solution into the NMR tube, ensuring quick and thorough mixing.

  • Data Acquisition:

    • Immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to capture a sufficient number of data points throughout the reaction. For fast reactions, automated acquisition is necessary.[7][12]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • For each spectrum, integrate a well-resolved peak of the starting material and the peak of the internal standard.

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time to test for first-order kinetics, or the reciprocal of the concentration (1/[Reactant]) versus time for second-order kinetics.

    • The slope of the linear plot will yield the rate constant (k).

Protocol 2: UV-Vis Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy is a suitable technique if the product of the elimination reaction has a chromophore that absorbs at a different wavelength than the starting material.[13][14] The formation of a conjugated thiophene-1,1-dioxide is likely to create a new UV-active species.[15][16]

Rationale: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength, we can follow the progress of the reaction.[13] This method is particularly useful for fast reactions.[17][18]

Materials:

  • This compound

  • Non-nucleophilic base (e.g., DBU)

  • UV-transparent solvent (e.g., acetonitrile, hexane)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Determine Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the starting material and the expected product (if available, or after allowing the reaction to go to completion).

    • Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance. This will be your analytical wavelength (λ_max).

  • Reaction Setup:

    • Prepare a solution of this compound in the chosen solvent in a quartz cuvette.

    • Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiating the Reaction:

    • Add a small, known volume of a concentrated solution of the base to the cuvette. Mix rapidly and thoroughly.

  • Data Acquisition:

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals. The spectrophotometer's kinetics software can be used for this purpose.

  • Data Analysis:

    • Convert the absorbance data to the concentration of the product at each time point using a calibration curve or the molar absorptivity (ε) if known.

    • From the stoichiometry of the reaction, calculate the concentration of the starting material at each time point.

    • Plot the data as described in the NMR protocol to determine the order of the reaction and the rate constant.

Data Presentation and Interpretation

The kinetic data obtained from the experiments should be tabulated for clarity.

Table 1: Hypothetical Kinetic Data for the Elimination Reaction

Time (s)[Starting Material] (M) - NMRAbsorbance at λ_max - UV-Visln[Starting Material]1/[Starting Material] (M⁻¹)
00.1000.050-2.30310.0
300.0820.230-2.50112.2
600.0670.380-2.70314.9
900.0550.500-2.90018.2
1200.0450.600-3.10122.2
1800.0300.750-3.50733.3

By plotting ln[Starting Material] vs. time and 1/[Starting Material] vs. time, the linearity of the plots will indicate the order of the reaction with respect to the starting material.

Troubleshooting and Considerations

  • Reaction is too fast: If the reaction is too rapid to monitor with standard NMR or UV-Vis, consider using a stopped-flow apparatus for UV-Vis spectroscopy or specialized rapid-injection NMR techniques.[12][17][18] Lowering the temperature or using a less concentrated base can also slow down the reaction.

  • Poorly resolved NMR peaks: Ensure proper shimming of the spectrometer. If peaks overlap, consider using a higher field NMR or monitoring a different nucleus if applicable (e.g., ¹³C, though this would require longer acquisition times).

  • UV-Vis signal drift: Ensure the spectrophotometer lamp has warmed up sufficiently and that the temperature of the cuvette holder is stable.

  • Side reactions: Be aware of the possibility of competing substitution reactions, especially with more nucleophilic bases. HPLC or GC-MS can be used to analyze the product mixture and quantify side products.[19][20][21][22][23]

Conclusion

This application note provides a framework for the systematic investigation of the reaction kinetics of this compound. By employing in-situ NMR and UV-Vis spectroscopy, researchers can gain valuable insights into the factors governing the reactivity of this important synthetic intermediate. The detailed protocols and data analysis guidelines presented here will enable the optimization of reaction conditions and the development of more efficient and predictable synthetic methodologies.

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • IMSERC, Northwestern University. Kinetics / reaction monitoring. [Link]

  • Gierczyk, B. et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]

  • Fritz, J. (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • JoVE. (2023). E1 Reaction: Kinetics and Mechanism. [Link]

  • Quora. How does solvent affect elimination reaction?. [Link]

  • Wagner, G. E. et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing. [Link]

  • Brown, K. A. et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH. [Link]

  • Johnson, K. A. (2003). Rapid kinetic techniques. PubMed. [Link]

  • Vedejs, E. et al. (2011). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie. [Link]

  • LibreTexts Chemistry. (2022). Factors Influencing the Elimination Mechanism. [Link]

  • Malig, T. C. et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]

  • Hamlin, T. A. et al. (2019). How Solvation Influences the SN2 versus E2 Competition. NIH. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Agilent. (2017). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Malig, T. C. et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. ACS Publications. [Link]

  • Quora. What are the physical methods for studying the kinetics of a fast reaction?. [Link]

  • Lumen Learning. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • LibreTexts Chemistry. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

  • ResearchGate. (2019). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • LibreTexts Chemistry. (2023). Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. [Link]

  • Cubbage, J. W. (2002). Computational and experimental evidence on reaction mechanisms of oxidized sulfur-containing compounds in ground and excited states. Globe Thesis. [Link]

  • Science and Machines. (2024). Conjugation in UV/Vis spectroscopy. [Link]

  • Perea, J. D. et al. (2022). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. NIH. [Link]

  • Wikipedia. Sulfolene. [Link]

  • Doc Brown's Advanced Organic Chemistry. Elimination of hydrogen bromide from bromoalkanes. [Link]

  • ChemRxiv. (2022). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. [Link]

  • ResearchGate. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. [Link]

  • MDPI. (2024). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. [Link]

  • The Dong Group. Chemistry of Thiophene 1,1-Dioxides. [Link]

  • Testbook. (2020). Elimination of HBr from 2-bromobutane results in the formation of. [Link]

  • ResearchGate. (2006). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. [Link]

  • ResearchGate. (1995). [2p+2s] Type Cycloaddition Reactions of Naphtho[b]cyclopropene with Trithiocarbonyl Compounds to Form 1,3-Dihydronaphtho[2,3-c]thiophene Derivatives. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated sulfolane derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide and related compounds. Our goal is to provide practical, experience-driven insights to help you troubleshoot common side reactions and optimize your synthetic protocols.

A Note on Nomenclature and Structure

The target compound, "this compound," can be interpreted in several ways. Based on common synthetic routes originating from 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), the most direct and plausible product is the saturated sulfolane ring resulting from the addition of bromine and chlorine across the double bond. This leads to trans-3-Bromo-4-chloro-tetrahydrothiophene-1,1-dioxide . This guide will focus on the synthesis of this saturated adduct and the side reactions that compete with its formation, including the potential for subsequent elimination reactions that could lead to unsaturated derivatives.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and Presence of Multiple Dihalogenated Byproducts

Question: My final product is a mixture containing the desired 3-bromo-4-chloro-sulfolane, but also significant amounts of 3,4-dibromosulfolane and 3,4-dichlorosulfolane. Why is this happening and how can I improve selectivity?

Answer: This is a classic selectivity problem arising from the reaction mechanism. The synthesis proceeds via electrophilic addition to the double bond of 3-sulfolene. The first step is the formation of a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by a nucleophile. In your reaction vessel, both bromide (Br⁻) and chloride (Cl⁻) ions are competing to open this three-membered ring.

Causality and Solutions:

  • Competitive Nucleophilic Attack: If you are using a reagent mixture like Br₂ and Cl₂, the relative concentrations and nucleophilicity of the resulting halide ions will dictate the product ratio. The bromonium ion can be attacked by the bromide ion (leading to the dibromo product) or the chloride ion (leading to the desired bromo-chloro product). Similarly, if elemental chlorine is present, a chloronium ion can form, leading to dichloro byproducts.

  • Optimizing Reagent Choice: To gain control, use a source that delivers a positive bromine equivalent ("Br⁺") without generating an excess of free bromide ions. A highly effective method is the use of N-bromosuccinimide (NBS) in the presence of a chloride salt, such as lithium chloride (LiCl).[3] NBS serves as the electrophilic bromine source, while LiCl provides the chloride nucleophile. This setup minimizes the presence of competing bromide ions.

  • Controlling Stoichiometry: Ensure precise control over the stoichiometry of your reagents. Use a slight excess of the chloride source relative to the NBS to favor the attack by the chloride ion.

Reagent SystemPrimary ByproductsRecommended Action
Br₂ + Cl₂3,4-Dibromosulfolane, 3,4-DichlorosulfolaneDifficult to control. Not recommended for selectivity.
Br₂ + LiCl3,4-DibromosulfolaneUse NBS instead of Br₂ to reduce Br⁻ concentration.
NBS + LiClMinimalRecommended Method. Control stoichiometry carefully.
Issue 2: Formation of Unsaturated Byproducts (Elimination)

Question: My crude NMR spectrum shows olefinic protons, suggesting the formation of an unsaturated sulfolene derivative. What causes this elimination reaction?

Answer: The formation of an alkene is a result of a dehydrohalogenation reaction, a common side reaction for halosubstituted alkanes.[4][5] The dihalogenated sulfolane product has acidic protons alpha to the electron-withdrawing sulfone group, making them susceptible to removal by a base. This typically occurs via an E2 (bimolecular elimination) mechanism.[6][7]

Causality and Solutions:

  • Presence of Base: The elimination is base-catalyzed. The source of the base can be intentional (e.g., during a workup with sodium bicarbonate) or unintentional (e.g., impurities in reagents, or using a basic solvent like pyridine).[8]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, making it more competitive with substitution.[4][5] Elimination reactions are generally favored by heat.

  • Solvent Effects: Using a protic solvent like ethanol with a base can strongly promote elimination.[4]

Preventative Measures:

  • Maintain Low Temperatures: Run the initial halogenation reaction at or below room temperature to disfavor elimination.

  • Neutral Workup: During workup, avoid using basic solutions like sodium carbonate or bicarbonate if possible. Wash with water or a saturated NaCl solution instead. If a base is necessary to neutralize acid, use it at low temperatures (0°C) and for the shortest possible time.

  • Choice of Solvent: Use a non-basic, aprotic solvent for the reaction, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Issue 3: Isomerization of Starting Material

Question: I've detected the presence of 2-sulfolene derivatives in my product mixture, even though I started with pure 3-sulfolene. How is this possible?

Answer: 3-Sulfolene can isomerize to the thermodynamically more stable 2-sulfolene in the presence of a base.[8] The protons on the carbons adjacent to the sulfone group (C2 and C5) are acidic and can be removed by a base, leading to an equilibrium mixture of the two isomers. If this isomerization occurs before the halogenation step, you will inevitably form halogenated 2-sulfolane byproducts.

Preventative Measures:

  • Ensure Anhydrous and Neutral Conditions: Before adding your halogenating agent, ensure your starting 3-sulfolene and solvent are free from basic impurities.

  • Reagent Purity: Use high-purity 3-sulfolene. If necessary, it can be recrystallized from water or ethanol to remove acidic or basic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry for the addition of bromine and chlorine? The reaction proceeds through a cyclic bromonium ion, which blocks one face of the molecule. The chloride nucleophile must therefore attack from the opposite face ("backside attack"). This results in a net anti-addition , leading to the formation of the trans-3-bromo-4-chloro-sulfolane diastereomer as the major product.[1][2]

Q2: What are the best analytical methods to monitor the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of the 3-sulfolene starting material. Use a silica gel plate with a solvent system like ethyl acetate/hexanes. The product will be more polar than the starting material.

  • ¹H NMR Spectroscopy: Provides definitive structural information. Look for the disappearance of the olefinic protons of 3-sulfolene (~6.0 ppm) and the appearance of new signals in the aliphatic region for the methine protons attached to the halogens in the product.

  • Mass Spectrometry (GC-MS or LC-MS): Useful for identifying the molecular weights of the desired product and various dihalogenated byproducts. The isotopic pattern for compounds containing both bromine and chlorine is highly characteristic.

Q3: Can I use molecular bromine (Br₂) for this synthesis? Yes, but with caution. Using Br₂ will generate bromide ions (Br⁻), which will compete with the chloride nucleophile, leading to the formation of 3,4-dibromosulfolane as a significant byproduct.[8] If the dibromo adduct is your desired product, then Br₂ is the reagent of choice. For the bromo-chloro adduct, the NBS/LiCl system provides superior control.

Part 3: Recommended Protocol and Visualizations

Protocol: Selective Synthesis of trans-3-Bromo-4-chloro-tetrahydrothiophene-1,1-dioxide

This protocol is designed to maximize the yield of the target compound while minimizing the formation of dihalogenated and elimination byproducts.

Materials:

  • 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide)

  • N-Bromosuccinimide (NBS), recrystallized

  • Lithium Chloride (LiCl), dried

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-sulfolene (1.0 eq) and dried lithium chloride (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C. The reaction is often accompanied by a color change from white/colorless to yellow/orange.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the 3-sulfolene spot has disappeared.

  • Workup:

    • Quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with a saturated NaCl solution to remove remaining salts and succinimide.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by column chromatography on silica gel.

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Sulfolene 3-Sulfolene Bromonium Cyclic Bromonium Ion Intermediate Sulfolene->Bromonium + 'Br+' (from NBS) Product trans-3-Bromo-4-chloro- sulfolane (Desired) Bromonium->Product + Cl⁻ (from LiCl) (Anti-addition) Dibromo 3,4-Dibromosulfolane Bromonium->Dibromo + Br⁻ (competitor) (Anti-addition) Elimination Unsaturated Sulfolene (e.g., 3-Bromo-2-sulfolene) Product->Elimination + Base / Heat (Dehydrohalogenation)

Caption: Key reaction pathways in the synthesis of 3-bromo-4-chloro-sulfolane.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Department of Chemistry. [Link]

  • Wikipedia contributors. (2023, December 1). Sulfolene. In Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2023, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Master Organic Chemistry. [Link]

  • Clark, J. (2023, January 22). Elimination versus Substitution in Halogenoalkanes. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). Elimination versus substitution in halogenoalkanes. [Link]

  • Khan Academy. (n.d.). Introduction to elimination reactions. [Link]

  • Leah4sci. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination [Video]. YouTube. [Link]

  • Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key intermediate. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My yield is significantly low after performing flash column chromatography on silica gel. What could be the cause?

Answer:

Low recovery from silica gel chromatography is a common issue, often pointing towards compound instability on the stationary phase. This compound, like many sulfolene derivatives, can be sensitive to acidic conditions.

Causality & Solution:

  • Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds. The Lewis acidic sites on the silica surface can interact with the sulfone group or the halogen atoms, potentially leading to elimination or rearrangement reactions.

  • Verification: To confirm instability, you can run a simple 2D TLC test. Spot your crude material on a TLC plate, develop it in a suitable eluent, and let it stand for 30-60 minutes. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[1]

  • Recommended Protocol:

    • Deactivate the Silica Gel: Neutralize the silica by preparing a slurry in your chosen non-polar eluent (e.g., hexanes) containing 1-2% triethylamine (Et₃N). After stirring for 15 minutes, pack the column with this slurry. The triethylamine will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina or Florisil.[1] These materials lack the strong acidity of silica and are often better suited for acid-sensitive compounds.

    • Minimize Residence Time: Elute the column as quickly as possible without sacrificing separation. A prolonged residence time on the column increases the opportunity for degradation.

Question 2: After purification, my product is an oil or fails to crystallize, even though it is reported as a solid. How can I induce crystallization?

Answer:

The failure to crystallize, or "oiling out," is typically caused by persistent impurities or improper crystallization technique. Even small amounts of residual solvent or side products can significantly inhibit the formation of a crystal lattice.

Causality & Solution:

  • Inhibitory Impurities: Impurities can disrupt the ordered packing required for crystallization. The most effective solution is to ensure the highest possible purity before attempting crystallization. Re-purifying the material via meticulous column chromatography may be necessary.

  • Suboptimal Solvent System: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures.

Workflow for Inducing Crystallization:

The following workflow can be used to systematically approach the challenge of crystallization.

G start Start with Purified, Solvent-Free Oil sol_test Perform Small-Scale Solubility Tests (e.g., Hexanes, IPA, EtOAc/Hexane) start->sol_test find_solvent Identify a Suitable Solvent or Co-Solvent System sol_test->find_solvent dissolve Dissolve Oil in Minimum Amount of Hot Solvent find_solvent->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool induce Induce Crystallization cool->induce scratch Scratch Inner Wall of Flask with a Glass Rod induce->scratch If no crystals form seed Add a Seed Crystal induce->seed If available refrigerate Cool to 0-4 °C induce->refrigerate If still no crystals scratch->refrigerate seed->refrigerate isolate Isolate Crystals by Vacuum Filtration refrigerate->isolate Once crystals appear G start Crude Product is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil or highly discolored? start->is_oily recrystallize Attempt Direct Recrystallization is_solid->recrystallize Yes column Purify by Column Chromatography (See Table 2) is_solid->column No (Oily Solid) is_oily->column Yes check_purity Check Purity (TLC, NMR) recrystallize->check_purity check_purity->column Purity Unacceptable final_product Pure Crystalline Product check_purity->final_product Purity Acceptable recrystallize_after_col Recrystallize Purified Fractions column->recrystallize_after_col recrystallize_after_col->final_product

Sources

Optimizing reaction conditions for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your reaction conditions and ensure the integrity of your experimental outcomes.

Introduction to the Chemistry

This compound is a halogenated sulfolane derivative. The sulfone group significantly influences the reactivity of the heterocyclic ring, particularly the double bond and the alpha-protons. The synthesis of this class of compounds typically involves the electrophilic halogenation of a dihydrothiophene 1,1-dioxide precursor, most commonly 2,5-dihydrothiophene 1,1-dioxide (also known as 3-sulfolene). Understanding the mechanism of this reaction and potential side reactions is crucial for successful synthesis and application.

A primary challenge in working with α-halosulfones is their susceptibility to base-induced elimination reactions, such as the Ramberg-Bäcklund rearrangement. This guide will provide strategies to mitigate these undesired pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive halogenating agent. 2. Insufficient reaction temperature. 3. Incorrect starting material (e.g., using tetrahydrothiophene 1,1-dioxide instead of 2,5-dihydrothiophene 1,1-dioxide).1. Use freshly opened or purified N-halosuccinimides (NBS, NCS). 2. For bromination with Br₂, ensure it has not been exposed to light for extended periods. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. 4. Verify the identity and purity of the starting material by NMR or melting point.
Formation of Multiple Products (Polyhalogenation) 1. Excess of halogenating agent. 2. Reaction temperature is too high, leading to lack of selectivity.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the halogenating agent. 2. Add the halogenating agent portion-wise to maintain control over the reaction. 3. Conduct the reaction at a lower temperature to improve selectivity.
Product Decomposes During Workup or Purification 1. Presence of residual base leading to elimination (Ramberg-Bäcklund rearrangement). 2. High temperatures during solvent removal or distillation. 3. Presence of nucleophilic impurities.1. Ensure the workup is performed under neutral or slightly acidic conditions. Wash the organic layer with dilute acid (e.g., 1M HCl) followed by brine. 2. Use rotary evaporation at reduced pressure and moderate temperature to remove the solvent. 3. Purify by recrystallization if possible, or by column chromatography on silica gel using a non-polar eluent system. 4. α-halosulfones are known to be sensitive to nucleophiles; avoid basic conditions during workup and purification[1].
Formation of an Alkene Byproduct 1. Base-induced elimination (Ramberg-Bäcklund rearrangement). 2. Thermal elimination of HBr and HCl.1. Strictly avoid basic conditions. Use a non-basic workup. 2. If a base is required in a subsequent step, use a non-nucleophilic, sterically hindered base at low temperatures. 3. Maintain lower temperatures throughout the reaction and purification process to minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). This compound readily undergoes electrophilic addition across its double bond.

Q2: What is the expected stereochemistry of the product?

A2: The electrophilic addition of halogens to alkenes typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile in an anti-fashion[2]. Therefore, the bromine and chlorine atoms are expected to be in a trans configuration relative to each other.

Q3: Can I use molecular bromine and chlorine gas directly?

A3: While possible, it is often more convenient and safer to use alternative halogenating agents. For bromination, N-bromosuccinimide (NBS) is a common choice. For chlorination, N-chlorosuccinimide (NCS) can be used. Direct use of Br₂ and Cl₂ requires specialized equipment and safety precautions.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: The reaction rate can be increased by gently heating the reaction mixture. However, be cautious as higher temperatures can lead to side reactions like polyhalogenation or decomposition. The use of a radical initiator like AIBN or benzoyl peroxide (for NBS/NCS reactions) can also accelerate the reaction, but this may alter the reaction mechanism and product distribution.

Q5: How should I store the final product?

A5: this compound, like many α-halosulfones, should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dibromo-tetrahydrothiophene-1,1-dioxide (A Precursor Analog)

This protocol is for a closely related compound and can be adapted for the synthesis of the target molecule. The reaction of 3-sulfolene with bromine in an aqueous solution yields 3,4-dibromotetrahydrothiophene-1,1-dioxide[3].

Materials:

  • 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene)

  • Bromine (Br₂)

  • Deionized water

  • Sodium thiosulfate (for quenching)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve 2,5-dihydrothiophene 1,1-dioxide (1 eq.) in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.1 eq.) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature until the bromine color disappears (or monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Proposed Protocol 2: Synthesis of this compound

This is a proposed two-step synthesis based on sequential halogenation.

Step 1: Bromination

  • Follow Protocol 1 to synthesize 3-bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide using NBS in aqueous acetone or a similar solvent system.

Step 2: Chlorination

  • The hydroxyl group of 3-bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide can be converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Dissolve the bromo-hydroxy compound (1 eq.) in a suitable anhydrous solvent (e.g., DCM or toluene).

  • Add the chlorinating agent (e.g., SOCl₂, 1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Visualization of Key Processes

Reaction Workflow

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Potential Side Reaction A 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) B Electrophilic Bromination (e.g., NBS/H₂O) A->B C 3-Bromo-4-hydroxy- tetrahydrothiophene-1,1-dioxide B->C D Chlorination (e.g., SOCl₂) C->D E 3-Bromo-4-chloro- 2,3-dihydrothiophene 1,1-dioxide D->E F α-Halosulfone Product G Base Present H Ramberg-Bäcklund Rearrangement F->H Undesired Pathway G->H Deprotonation I Alkene Byproduct + SO₂ H->I SO₂ Extrusion

Caption: Synthetic workflow and a common side reaction pathway.

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield Solutions cluster_byproducts Byproduct Solutions cluster_decomposition Decomposition Solutions Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield No/Low Product Byproducts Byproducts Observed Problem->Byproducts Multiple Spots on TLC Decomposition Product Decomposes Problem->Decomposition Product Unstable CheckReagents Check Reagent Activity LowYield->CheckReagents IncreaseTemp Increase Temperature LowYield->IncreaseTemp VerifyStartMat Verify Starting Material LowYield->VerifyStartMat ControlStoich Control Stoichiometry Byproducts->ControlStoich LowerTemp Lower Temperature Byproducts->LowerTemp PortionwiseAdd Portionwise Addition Byproducts->PortionwiseAdd NeutralWorkup Neutral/Acidic Workup Decomposition->NeutralWorkup LowTempPuri Low Temp. Purification Decomposition->LowTempPuri AvoidBase Avoid Base Decomposition->AvoidBase End Optimized Reaction CheckReagents->End IncreaseTemp->End VerifyStartMat->End ControlStoich->End LowerTemp->End PortionwiseAdd->End NeutralWorkup->End LowTempPuri->End AvoidBase->End

Caption: A logical flow for troubleshooting common experimental issues.

References

  • Wikipedia. Sulfolene. [Link]

  • Google Patents.
  • Organic Reactions. The Ramberg-Bäcklund Rearrangement. [Link]

  • LookChem. Purification of Sulfolane. [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. [Link]

  • ProQuest. Controlled α–Halogenation of Alkyl Sulfones and Stereospecific Ring-Expansion of Cyclopropanones. [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. [Link]

  • Google Patents.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. 2,3-Dihydrothiophenes. [Link]

Sources

Technical Support Center: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and handling of this important building block. The following question-and-answer format addresses specific impurities, their origins, and practical methods for their identification and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized this compound, but my NMR spectrum shows unreacted starting material. What is the likely starting material and how can I remove it?

A1: The most probable synthetic route to this compound involves the electrophilic bromination of 3-chloro-2,5-dihydrothiophene 1,1-dioxide. Therefore, the most common starting material impurity is unreacted 3-chloro-2,5-dihydrothiophene 1,1-dioxide .

  • Causality of its Presence: Incomplete bromination is the primary cause. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a reaction time that is too short. The electrophilic addition of bromine to the double bond of the sulfolene ring is a critical step, and incomplete conversion will result in the carryover of the starting material.

  • Troubleshooting and Removal:

    • Reaction Optimization: To drive the reaction to completion, you can try increasing the equivalents of the brominating agent (e.g., N-bromosuccinimide) or prolonging the reaction time. Careful monitoring by TLC or in-situ NMR is recommended.

    • Purification: Recrystallization is an effective method for removing the starting material. A solvent system in which the desired product has lower solubility than the starting material at cooler temperatures should be chosen. Due to the polar nature of the sulfone group, polar solvents should be considered.

Q2: My mass spectrometry results indicate the presence of a dibrominated species. How did this form and what are the methods for its removal?

A2: The presence of a dibrominated impurity, likely 3,4-dibromo-2,3-dihydrothiophene 1,1-dioxide , is a common issue arising from over-bromination.

  • Mechanism of Formation: While the primary reaction is the addition of one bromine atom, a secondary reaction can occur where a second bromine atom is added, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh. The presence of the electron-withdrawing sulfone group deactivates the ring, but under forcing conditions, further halogenation is possible.

  • Identification and Removal:

    • Analytical Identification: This impurity can be readily identified by mass spectrometry, which will show a molecular ion peak corresponding to a dibrominated species. HPLC analysis will also show a separate peak, typically with a longer retention time than the desired product due to increased hydrophobicity.

    • Purification Strategy:

      • Column Chromatography: Silica gel chromatography is the most effective method for separating the monobrominated product from the dibrominated impurity. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.

      • Recrystallization: If the solubility difference between the mono- and dibrominated products is significant, fractional recrystallization can be attempted.

Q3: I observe an unexpected peak in my chromatogram with the same mass as my product. Could this be an isomer?

A3: Yes, it is highly probable that you have an isomeric impurity. The most likely isomer is 3-bromo-2-chloro-2,3-dihydrothiophene 1,1-dioxide .

  • Origin of Isomeric Impurities: The formation of this isomer depends on the regioselectivity of the bromination reaction. While the chlorine atom at the 3-position directs the incoming bromine, there is a possibility of addition at other positions of the double bond, leading to the formation of regioisomers. The stability of the intermediate carbocation plays a crucial role in determining the final product distribution.

  • Troubleshooting and Separation:

    • Analytical Characterization: Careful analysis of the 1H and 13C NMR spectra is essential to distinguish between the isomers. The coupling constants and chemical shifts of the protons on the thiophene ring will be distinct for each isomer. High-resolution HPLC can often resolve these isomers.

    • Purification: Separating regioisomers can be challenging.

      • Preparative HPLC: This is often the most effective method for separating closely related isomers.

      • Recrystallization: If one isomer crystallizes preferentially, this can be an effective, albeit sometimes tedious, method of purification.

Q4: After workup, I have a persistent impurity that is not halogenated. What could it be?

A4: If you used N-bromosuccinimide (NBS) as the brominating agent, the most common non-halogenated impurity is succinimide .[1]

  • Source of Impurity: Succinimide is the byproduct of the reaction when NBS is used as a bromine source.[1] It is highly polar and can be carried through into the final product if the workup is not thorough.

  • Removal Protocol:

    • Aqueous Wash: Succinimide is soluble in water. A thorough aqueous wash of the organic layer during the reaction workup is usually sufficient to remove it. Washing with a dilute sodium bicarbonate solution can also be effective.

    • Recrystallization: If succinimide remains, recrystallization from a suitable solvent will typically leave the succinimide in the mother liquor.

Summary of Common Impurities and Analytical Methods

ImpurityLikely OriginRecommended Analytical Techniques
3-chloro-2,5-dihydrothiophene 1,1-dioxideUnreacted starting material1H NMR, HPLC, GC-MS
3,4-dibromo-2,3-dihydrothiophene 1,1-dioxideOver-brominationMass Spectrometry, HPLC
3-bromo-2-chloro-2,3-dihydrothiophene 1,1-dioxideLack of regioselectivity1H & 13C NMR, HPLC
SuccinimideByproduct of NBS bromination1H NMR, Aqueous solubility test
Acidic degradation productsDecomposition of sulfolene ringpH measurement, Ion chromatography

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.

Protocol 2: Purification by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Crude Product Analysis (NMR, HPLC, MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material (3-chloro-2,5-dihydrothiophene 1,1-dioxide) impurity_detected->unreacted_sm Yes dibrominated Dibrominated Impurity (3,4-dibromo...) impurity_detected->dibrominated Yes isomer Isomeric Impurity (3-bromo-2-chloro...) impurity_detected->isomer Yes succinimide Succinimide Impurity impurity_detected->succinimide Yes end_pure Pure Product impurity_detected->end_pure No optimize_reaction Optimize Reaction: - Increase Brominating Agent - Increase Reaction Time unreacted_sm->optimize_reaction recrystallize Recrystallize unreacted_sm->recrystallize column_chrom Purify by Column Chromatography dibrominated->column_chrom dibrominated->recrystallize prep_hplc Purify by Preparative HPLC isomer->prep_hplc isomer->recrystallize aqueous_wash Thorough Aqueous Wash succinimide->aqueous_wash succinimide->recrystallize end_reanalyze Re-analyze Purity optimize_reaction->end_reanalyze column_chrom->end_reanalyze prep_hplc->end_reanalyze aqueous_wash->end_reanalyze recrystallize->end_reanalyze end_reanalyze->impurity_detected

Caption: Troubleshooting workflow for impurity identification and removal.

References

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

Sources

Troubleshooting failed reactions with 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge & Handling

Before initiating any reaction, a firm understanding of the reagent's properties and stability is paramount.

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: The reactivity of this molecule is governed by a combination of three key features:

  • The Sulfone Group (-SO₂-): This is a powerful electron-withdrawing group. It acidifies the protons on the adjacent carbons (C2 and C5) and activates the carbon-halogen bonds towards nucleophilic attack and elimination.

  • Two Distinct Halogens: The molecule possesses both a bromine and a chlorine atom on adjacent carbons. In most contexts, the Carbon-Bromine (C-Br) bond is weaker and bromide is a better leaving group than chloride. This inherent difference is the foundation for achieving selective reactions.[1][2]

  • Saturated Heterocyclic Ring: The 2,3-dihydrothiophene 1,1-dioxide core is a strained, non-aromatic ring. This strain contributes to its propensity to undergo elimination reactions to form a more stable, conjugated thiophene 1,1-dioxide system.

Q2: How should I properly store and handle this reagent to ensure its integrity?

A2: Proper handling and storage are critical to prevent degradation and ensure reproducible results.

ParameterRecommendationRationale
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[3]The compound can be sensitive to moisture and atmospheric oxygen. The sulfone group can make the ring susceptible to slow decomposition pathways.
Handling Handle exclusively in a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.The toxicological properties have not been fully investigated.[3] Halogenated organic compounds should always be treated as potentially hazardous.
Incompatibilities Avoid strong oxidizing agents, strong bases, and reactive metals.Strong bases will initiate elimination or substitution reactions. The compound's function is to react, so indiscriminate mixing should be avoided.

Section 2: Troubleshooting Elimination Reactions

A primary application of this reagent is as a precursor to substituted thiophene 1,1-dioxides via base-induced elimination of HBr or HCl. These products are highly reactive dienes/dienophiles for Diels-Alder reactions.[4]

Q3: My elimination reaction to form the corresponding thiophene 1,1-dioxide is giving a low yield. What are the common causes and solutions?

A3: Low yields in elimination reactions are typically traced back to the base, solvent, or temperature.

SymptomPossible Cause(s)Suggested Solutions & Scientific Rationale
No or Low Conversion 1. Insufficient Base Strength: The protons on the ring are acidified by the sulfone, but a sufficiently strong, non-nucleophilic base is still required to drive the reaction. 2. Poor Solubility: The base or substrate may not be soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.1. Screen Stronger, Non-Nucleophilic Bases: Start with DBU (1,8-Diazabicycloundec-7-ene) or TBD (1,5,7-Triazabicyclodec-5-ene). If those fail, consider stronger options like powdered NaOH or KOH, potentially with phase-transfer catalysis, or metal hydrides (e.g., NaH) in an appropriate anhydrous solvent.[5] 2. Optimize Solvent: Ensure your solvent can dissolve both the substrate and the base to some extent. Aprotic polar solvents like THF, Dioxane, or DMF are often good starting points.
Complex Mixture of Byproducts 1. Reaction Temperature Too High: Thiophene 1,1-dioxides are often thermally labile and can dimerize or polymerize at elevated temperatures.[4] 2. Competing Substitution: If a nucleophilic base is used (e.g., NaOH in water), it can lead to substitution products.1. Lower the Reaction Temperature: Attempt the reaction at room temperature or 0 °C first, only heating if necessary. The target product is highly reactive and may not tolerate heat. 2. Use a Sterically Hindered, Non-Nucleophilic Base: DBU is an excellent choice as its steric bulk disfavors nucleophilic attack.
Workflow for Troubleshooting Low Elimination Yield

Caption: Troubleshooting workflow for elimination reactions.

Q4: I am getting a mixture of two different elimination products. How can I control the regioselectivity?

A4: You are likely forming both the 3-bromo-thiophene 1,1-dioxide (from HCl elimination) and the 3-chloro-thiophene 1,1-dioxide (from HBr elimination). Since the C-Br bond is weaker and bromide is a better leaving group, elimination of HBr is generally kinetically favored. To control this:

  • Favoring HBr Elimination (Product: 3-chloro-thiophene 1,1-dioxide): Use a non-nucleophilic, sterically hindered base (like DBU or KOtBu) at low temperatures (e.g., 0 °C to room temperature). This will favor the kinetically preferred pathway.

  • Favoring HCl Elimination (Product: 3-bromo-thiophene 1,1-dioxide): This is more challenging. You may need to explore thermodynamic control by running the reaction at a slightly elevated temperature with a weaker base, allowing the reaction to equilibrate to the more stable product. However, this risks decomposition. An alternative strategy is to protect one position, eliminate, and then deprotect, though this adds steps.

Section 3: Troubleshooting Nucleophilic Substitution Reactions

Direct substitution of the halogens is another key transformation. Success hinges on managing the competition between substitution (Sₙ2) and elimination (E2).

Q5: My nucleophilic substitution reaction is failing, and I'm recovering starting material. What's wrong?

A5: This often points to an insufficiently reactive nucleophile or steric hindrance. The sulfone group does activate the ring to attack, but a good nucleophile is still required.

  • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ or using its conjugate base (e.g., a sodium alkoxide instead of an alcohol).

  • Solvent Effects: A polar aprotic solvent (DMF, DMSO) is generally preferred for Sₙ2 reactions as it solvates the cation but not the nucleophile, increasing its effective reactivity.

  • Temperature: Gently heating the reaction (e.g., 40-60 °C) can increase the rate, but monitor closely for the formation of elimination byproducts.

Q6: My reaction is giving elimination byproducts instead of the desired substitution. How can I favor substitution?

A6: This is a classic Sₙ2 vs. E2 competition. To favor substitution:

  • Nucleophile Choice: Use a nucleophile that is less basic and sterically small (e.g., N₃⁻, CN⁻, RS⁻). Bulky nucleophiles (e.g., KOtBu) are poor nucleophiles but strong bases and will strongly favor elimination.

  • Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction colder will favor Sₙ2.

  • Solvent: Use a polar aprotic solvent (DMF, DMSO).

Competing Reaction Pathways

G sub 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide prod_sn2 Substitution Product sub->prod_sn2 Strong, Non-Bulky Nucleophile (e.g., NaN3) Low Temperature prod_e2 Elimination Product sub->prod_e2 Strong, Bulky Base (e.g., KOtBu) Higher Temperature

Caption: Competing Sₙ2 (substitution) vs. E2 (elimination) pathways.

Section 4: Troubleshooting Suzuki Cross-Coupling Reactions

If you have successfully performed an elimination to generate a bromo- or chloro-thiophene 1,1-dioxide, you may wish to perform a subsequent Suzuki cross-coupling.

Q7: My Suzuki coupling on the eliminated product is not working. What are the key parameters to optimize?

A7: Suzuki reactions with halogenated heterocycles can be challenging. A systematic optimization is crucial.[1]

  • Catalyst System is Key: The combination of the palladium source and the ligand is the most critical factor. For challenging substrates, a highly active catalyst is required.[1]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.

    • Ligand: Electron-rich, bulky phosphine ligands are often necessary. Start with SPhos, XPhos, or RuPhos. The ligand is crucial for facilitating the rate-limiting oxidative addition step.[2]

  • Base Selection: The base is not just a proton scavenger; it plays a role in the catalytic cycle. K₃PO₄ or Cs₂CO₃ are often effective choices. Ensure the base is anhydrous.[1]

  • Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[6] Common choices include 1,4-Dioxane or Toluene, often with a small amount of water.[1][6]

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the -B(OH)₂ group with -H).[1] If this is suspected, use a fresh bottle or switch to a more stable boronic ester, such as a pinacol ester.[1]

General Suzuki Protocol for Thiophene 1,1-Dioxide Substrates
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-thiophene 1,1-dioxide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with the inert gas to ensure all oxygen is removed.[1]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Section 5: FAQs

Q8: What is the expected reactivity order for selective reactions?

A8: The reactivity order for both elimination and substitution will be dominated by the leaving group ability: C-Br > C-Cl . You should expect the bromine to react preferentially under kinetically controlled conditions.[1][2]

Q9: What are the best analytical techniques to monitor these reactions?

A9: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of new, often more polar, products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for definitively tracking the masses of starting materials, intermediates, and products. This is invaluable for identifying unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for characterizing the final purified product and can also be used to determine the conversion and isomeric ratios in the crude reaction mixture.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Tsai, C. H., Chirdon, D. N., Maurer, A. B., Bernhard, S., & Noonan, K. J. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. Organic letters, 15(20), 5230–5233. [Link]

  • Kerr, M. S., & Dong, V. M. (2016). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS medicinal chemistry letters, 7(11), 1035–1039. [Link]

  • Organic Chemistry Portal. Synthesis of thiophenes. [Link]

  • The Dong Group. Chemistry of Thiophene 1,1-Dioxides. (2014). [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]

  • Wikipedia. Sulfolene. [Link]

  • Schkeryantz, J. M., & Danishefsky, S. J. (1995). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. The Journal of organic chemistry, 60(23), 7474–7479. [Link]

  • Lead Sciences. 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). [Link]

  • Chemistry LibreTexts. 3.2: Purification of Products. (2025). [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

  • PubChem. 3,4-Dibromothiophene 1,1-dioxide. [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • PubChem. 3-Bromo-4-chlorohexane. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide via recrystallization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our aim is to empower you to overcome common challenges and achieve high-purity crystalline material consistently.

Introduction to Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of a substance in a hot versus a cold solvent.[1][2] For halogenated heterocyclic compounds like this compound, which are often key intermediates in pharmaceutical synthesis, achieving high purity is paramount. However, the process is not without its pitfalls. Issues such as "oiling out," poor crystal formation, and low recovery rates are common hurdles that can impede research and development timelines.[3][4] This guide provides a structured approach to diagnosing and solving these problems.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?

A1: The selection of an appropriate solvent system is the cornerstone of a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2] For sulfolene derivatives, which are related in structure, a range of organic solvents can be considered.[5][6] Preliminary solubility testing with small quantities of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane) is essential.[7]

Q2: My compound is not crystallizing upon cooling, even after an extended period. What should I do?

A2: This is a frequent issue, often stemming from one of two primary causes: excessive solvent or supersaturation.[3][8]

  • Too Much Solvent: If an excessive volume of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[3][8] The remedy is to carefully evaporate a portion of the solvent by gently heating the solution and then allowing it to cool again.[8]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[3] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3][9]

    • Add a seed crystal. Introducing a tiny crystal of the pure compound can initiate the crystallization process.[3][8]

    • Cool the solution further. Placing the flask in an ice-water bath can sometimes provide the necessary thermodynamic push for nucleation.[4]

Q3: Instead of crystals, my product has separated as an oil. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] It is often a problem when the melting point of the compound is low relative to the boiling point of the solvent or when significant impurities are present.[3] To address this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to slightly dilute the solution.

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling out.[3][4]

  • If the problem persists, consider a different solvent or a mixed solvent system.

Q4: My final product yield is very low. What are the likely causes?

A4: A poor yield can be frustrating. Several factors could be at play:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to loss.[4] Preheating the filtration apparatus can mitigate this.[4]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product.[10] Always use ice-cold wash solvent.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: No Crystal Formation
Symptom Potential Cause Recommended Solution
Solution remains clear upon cooling.- Too much solvent used.[3][8]- Solution is supersaturated.[3]- Gently boil off some solvent and re-cool.[8]- Scratch the inside of the flask with a glass rod.[3][9]- Add a seed crystal of the pure compound.[3][8]
Slight cloudiness, but no crystals.Impurities may be inhibiting crystallization.- Try cooling the solution in an ice-salt bath to a lower temperature.[4]- If unsuccessful, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.[3][8]
Problem 2: Oiling Out
Symptom Potential Cause Recommended Solution
An oily layer separates from the solution upon cooling.- Melting point of the compound is lower than the solvent's boiling point.[3]- High concentration of impurities.[3]- Solution cooled too rapidly.[1]- Reheat to dissolve the oil, add a small amount more solvent, and cool very slowly.[3]- Consider using a lower-boiling point solvent or a mixed-solvent system.
Problem 3: Poor Yield or Purity
Symptom Potential Cause Recommended Solution
Low recovery of crystalline product.- Too much solvent was used initially.[8]- Premature crystallization during hot filtration.[4]- Excessive washing or washing with solvent that was not ice-cold.[10]- Check the mother liquor for remaining product. If significant, concentrate and attempt a second crop of crystals.[8]- Ensure filtration apparatus is pre-heated before hot filtration.[4]- Use a minimal amount of ice-cold solvent to wash the crystals.
Product is discolored or has a wide melting point range.- Incomplete removal of colored impurities.- Co-crystallization of impurities.- Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before hot filtration.[11]- Ensure slow cooling to allow for selective crystallization of the desired compound. Rapid cooling can trap impurities.[1]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for recrystallization and the key decision points for troubleshooting.

Recrystallization_Workflow start Start: Crude 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter cool Allow to Cool Slowly to Room Temperature hot_filter->cool oiling_out Oiling Out Occurred? cool->oiling_out check_crystals Crystals Formed? ice_bath Cool in Ice Bath check_crystals->ice_bath Yes troubleshoot_no_crystals Troubleshoot: No Crystallization check_crystals->troubleshoot_no_crystals No collect Collect Crystals by Suction Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent induce_nucleation Induce Nucleation (Scratch/Seed) troubleshoot_no_crystals->induce_nucleation reduce_solvent->cool induce_nucleation->cool oiling_out->check_crystals No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slower troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool

Caption: A decision-making workflow for recrystallization and troubleshooting.

Concluding Remarks

A successful recrystallization is a blend of sound theoretical understanding and careful experimental technique. For a specialized molecule like this compound, patience and a systematic approach to troubleshooting are key. By understanding the principles behind solvent selection, nucleation, and crystal growth, researchers can overcome common obstacles and achieve the desired product purity. This guide serves as a foundational resource, and further optimization may be required based on the specific impurity profile of your crude material.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Sulfolane. Chempedia. Retrieved from [Link]

  • Ridderikhof, W., & Voetter, H. (1966). Purification of sulfolane compounds. U.S. Patent No. 3,252,997. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2015). Purification of Sulfolene and Its UV-Vis and FTIR Spectral Analysis. ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Sulfolane. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • European Patent Office. (1991). Purifying sulfolane. EP 0412214 A1. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in Reactions of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its sulfone-activated dihaloalkene framework allows for diverse functionalization through nucleophilic substitution and cycloaddition reactions. However, the inherent reactivity of this substrate also presents challenges, primarily the formation of undesired byproducts that can complicate reaction workups, reduce yields, and compromise the purity of the target compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established mechanistic principles to help researchers anticipate, identify, and mitigate byproduct formation.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable protocols to resolve the issue.

Question 1: My nucleophilic substitution with an amine is producing a significant amount of an eliminated diene byproduct. How can I minimize this?

Answer:

This is a classic case of competing substitution (the desired reaction) and elimination (the byproduct pathway). The strong electron-withdrawing effect of the sulfone group acidifies the protons on the carbon atoms adjacent to it, making them susceptible to abstraction by a basic nucleophile.

Mechanistic Insight: The reaction can proceed via two main pathways:

  • Desired Pathway (Nucleophilic Substitution): The nucleophile attacks the electrophilic carbon bearing a halogen (likely the more labile C-Br bond), leading to the substitution product.

  • Byproduct Pathway (E2 Elimination): If the nucleophile is sufficiently basic, it can act as a base, abstracting a proton from the C2 or C5 position. This initiates a concerted (E2) elimination of HBr or HCl, resulting in the formation of a highly reactive thiophene-1,1-dioxide derivative or a related diene.[1] This is particularly prevalent with strong, sterically hindered bases.[2]

DOT Script for Reaction Pathways

G cluster_main Reaction Pathways Start 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide + Nu:/Base Substitution Desired Product: 4-Chloro-3-Nu-sulfolene Start->Substitution  Nucleophilic Attack  (Desired) Elimination Byproduct: Eliminated Diene Start->Elimination  Proton Abstraction  (Competing)

Caption: Competing substitution and elimination pathways.

Troubleshooting Protocol:

To favor substitution over elimination, the reaction conditions must be carefully controlled to minimize the basicity of the system while promoting nucleophilicity.

Step 1: Choice of Base and Nucleophile

  • Use a Non-Nucleophilic, Non-Hindered Base: If a base is required to deprotonate your nucleophile or scavenge acid, switch from strong bases like alkoxides (e.g., NaOEt) or hindered amines (e.g., DIPEA) to a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Assess Nucleophile Basicity: If your nucleophile is inherently basic (like many amines), consider using its salt form (e.g., R-NH₃⁺Cl⁻) and a stoichiometric amount of a mild base to free the nucleophile in situ.

Step 2: Lower the Reaction Temperature

  • Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C) can significantly slow the rate of elimination relative to substitution. Monitor the reaction progress carefully, as the overall reaction rate will be slower.

Step 3: Solvent Selection

  • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are preferred. They effectively solvate the cation of the base (if present) but do not solvate the nucleophile as strongly as protic solvents (like ethanol or water). This enhances the nucleophilicity of the attacking species without significantly increasing its basicity.

Step 4: Monitor the Reaction

  • Use TLC, LC-MS, or ¹H NMR to monitor the reaction progress. If byproduct formation is observed early, immediately cool the reaction and reconsider the parameters in Steps 1-3.

Table 1: Effect of Reaction Conditions on Product Distribution

ParameterCondition Favoring SubstitutionCondition Favoring EliminationRationale
Base Weak, non-nucleophilic (K₂CO₃, NaHCO₃)Strong, hindered (t-BuOK, DBU)Strong bases preferentially abstract acidic protons, driving the E2 pathway.[2]
Temperature Low (0 °C to RT)High (>50 °C)Elimination pathways often have a higher activation energy.
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol)Aprotic solvents enhance nucleophilicity over basicity.
Nucleophile Good nucleophile, weak base (e.g., RSH, N₃⁻)Poor nucleophile, strong base (e.g., t-BuO⁻)The intrinsic properties of the reactant are critical.
Question 2: I am observing multiple substitution products. Why is this happening and how can I improve selectivity?

Answer:

The presence of two different halogen atoms (bromine and chlorine) on the sulfolene ring creates two potential sites for nucleophilic attack. The observation of multiple products suggests a lack of regioselectivity.

Mechanistic Insight: Generally, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Therefore, nucleophilic substitution should preferentially occur at the C3 position (bearing the bromine). However, several factors can compromise this selectivity:

  • Reaction Temperature: At higher temperatures, the energy difference required to cleave the C-Cl bond versus the C-Br bond becomes less significant, leading to a mixture of products.

  • Steric Hindrance: A bulky nucleophile might face steric hindrance at one position, favoring attack at the less hindered site, even if it has a poorer leaving group.

  • Electronic Effects: The precise electronic environment, influenced by the solvent and the nucleophile itself, can alter the relative electrophilicity of the C3 and C4 carbons.

Troubleshooting Protocol:

Step 1: Reduce Reaction Temperature

  • This is the most critical parameter for improving regioselectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and adjust as needed.

Step 2: Choice of Nucleophile

  • If possible, use a "softer" nucleophile (e.g., thiols, iodides). According to Hard-Soft Acid-Base (HSAB) theory, softer nucleophiles tend to react more readily with the carbon attached to the more polarizable (softer) bromide leaving group.

Step 3: Gradual Addition

  • Add the nucleophile slowly to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the nucleophile, which can prevent localized overheating and reduce the likelihood of less favorable side reactions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns and recommended handling/storage conditions for this compound?

The sulfone group makes the ring susceptible to degradation under certain conditions.

  • Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures (>100-120 °C) can cause decomposition.[3] Thermal decomposition can lead to the extrusion of sulfur dioxide (SO₂) and the formation of polymeric materials or other complex byproducts.[4]

  • Basic Conditions: The compound is sensitive to strong bases, which can induce elimination reactions as discussed in the troubleshooting section.

  • Storage: It should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation. Keep it away from strong bases and moisture.

FAQ 2: Which analytical techniques are most effective for identifying and quantifying byproducts in my reactions?

A multi-technique approach is recommended for unambiguous identification.

DOT Script for Analytical Workflow

G Crude Crude Reaction Mixture TLC 1. TLC Analysis (Initial Assessment) Crude->TLC Quick check for new spots LCMS 2. LC-MS Analysis (Mass Identification) TLC->LCMS Identify MW of spots NMR 3. NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm structure of major components Purify 4. Purification (e.g., Column Chromatography) NMR->Purify If byproduct is significant Characterize 5. Full Characterization (Isolated Byproduct) Purify->Characterize

Caption: A typical workflow for byproduct identification.

  • Thin-Layer Chromatography (TLC): The first and quickest step to visualize the complexity of the reaction mixture. The appearance of new spots relative to the starting material indicates product and byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the components in the mixture. This can quickly confirm if a byproduct is an isomer of the product, an elimination product (loss of HBr/HCl), or a degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure of both the desired product and any major byproducts that can be isolated. Key diagnostic signals include the disappearance of protons adjacent to the substitution site and shifts in the signals of the vinyl protons in case of elimination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts, such as the diene formed from SO₂ extrusion.

FAQ 3: Can this compound undergo cycloaddition reactions, and what are the potential byproducts?

Yes, the 2,3-dihydrothiophene 1,1-dioxide core can serve as a dienophile in Diels-Alder reactions. Furthermore, if elimination occurs first to form a thiophene-1,1-dioxide intermediate, this species is a highly reactive diene.[1][5]

  • As a Dienophile: The electron-deficient double bond can react with electron-rich dienes. The primary challenge here is the thermal stability of the sulfolene, as many Diels-Alder reactions require heat, which could trigger decomposition or SO₂ extrusion.

  • As a Diene Precursor: In the presence of a base, elimination can form a diene (e.g., 3-bromo-thiophene-1,1-dioxide). This highly reactive diene can then undergo a [4+2] cycloaddition with a suitable dienophile. A common byproduct in this sequence is the dimerization of the highly reactive diene intermediate if no other dienophile is present.[1]

To control these reactions, conditions should be chosen to favor one pathway. For Diels-Alder reactions where the sulfolene is the dienophile, avoid basic conditions and use the lowest possible temperature. For reactions where it is a diene precursor, a controlled amount of a non-nucleophilic base is required to trigger the initial elimination.

References

  • Stratus Engineering, Inc. Extraction Unit Sulfolane Solvent Regeneration. [Link]

  • Wikipedia. Sulfolene. [Link]

  • U.S. Patent No. US7119232B2. Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • Shyamkumar, C. (1995). PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Oklahoma State University. [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Veselý, V., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Processes, 6(10), 195. [Link]

  • Khan, M. U., et al. (2021). Degradation of sulfolane in aqueous media by integrating activated sludge and advanced oxidation process. Journal of Water Process Engineering, 42, 102159. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Tskhovrebov, A. G., et al. (2018). Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. Organic & Biomolecular Chemistry, 16(33), 6045-6053. [Link]

  • Tskhovrebov, A. G., et al. (2018). Transformation of 3,4-diaryl-3-sulfolenes to different products. ResearchGate. [Link]

  • NIST. 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. Science of Synthesis. [Link]

  • Kotha, S., & Gunta, R. (2019). 2,3-Dihydrothiophenes and Derivatives. Science of Synthesis. [Link]

  • Viterisi, A., et al. (2014). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Brummond, K. M., et al. (2011). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. NIH Public Access. [Link]

  • Zarovnaya, I. S., et al. (2016). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 52(1), 123-126. [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. [Link]

  • Sample, T. E., Jr., & Hatch, L. F. (1966). DIETHYL trans-Δ4-TETRAHYDROPHTHALATE. Organic Syntheses, 46, 43. [Link]

  • Ashenhurst, J. (2022). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Puschmann, F. F., et al. (2016). Elimination reactions in 1,4-diphosphinine chemistry: mixed-valence intermediates and 1,1- vs. 1,4-elimination pathways. Dalton Transactions, 45(13), 5557-5561. [Link]

  • Gronowitz, S., & Rosén, U. (1971). 3-bromothiophene. Organic Syntheses, 51, 109. [Link]

  • Lyons, T. A., et al. (2022). Synthesis and reactivity of dihalofuranones. CORA. [Link]

  • Bull, J. A., & Boto, A. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. NIH Public Access. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Alexander, J. R., & McCombie, H. (1931). 3-Heteraglutaraldehydes. Part II. Tetrahydrothiophen-3,4-diol 1,1-dioxides and the chemistry of their oxidation product, 3-thiaglutaraldehyde 3,3-dioxide, and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1931, 1940-1946. [Link]

Sources

Validation & Comparative

The Strategic Advantage of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reactivity and Application for Researchers, Scientists, and Drug Development Professionals.

In the landscape of heterocyclic chemistry, halogenated thiophenes serve as indispensable building blocks, particularly in the synthesis of pharmaceuticals and advanced materials. Their utility stems from the tunable reactivity of the carbon-halogen bonds, which act as handles for a variety of synthetic transformations. This guide provides an in-depth technical comparison of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide with other halogenated thiophenes, offering insights into its unique reactivity profile and strategic applications in complex molecule synthesis.

Unveiling the Unique Structural and Electronic Profile

This compound is a unique heterocyclic compound characterized by a saturated five-membered ring containing a sulfone group and vicinal bromine and chlorine substituents. The oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the ring system compared to aromatic thiophenes. This modification breaks the aromaticity, localizing the double bond and rendering the molecule a potent dienophile or a precursor to a reactive diene for Diels-Alder reactions. [1][2]The presence of two different halogens, bromine and chlorine, at adjacent positions introduces a nuanced reactivity that can be exploited for selective functionalization.

PropertyValueSource
Molecular FormulaC4H4BrClO2S[3]
Molecular Weight231.49536 g/mol [3]

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstone methodologies for the formation of carbon-carbon bonds in drug discovery and materials science. [4][5][6]The reactivity of halogenated thiophenes in these reactions is highly dependent on the nature and position of the halogen substituents.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. A key consideration for dihalogenated substrates like this compound is the chemoselectivity of the coupling. It is well-established that the reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl. [7]This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

This principle is demonstrated in the selective Suzuki coupling of other dihalogenated heterocycles, where the reaction can be directed to the more reactive halogen. [4][8]For this compound, a Suzuki coupling would be expected to proceed selectively at the 3-position (C-Br bond).

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateRelative Reactivity at C-BrRelative Reactivity at C-ClKey Considerations
This compound HighLowSelective mono-functionalization at the C-Br bond is anticipated under standard conditions.
3,4-Dibromothiophene HighN/ADouble coupling is possible, but regioselectivity can be an issue without directing groups. [4]
2,5-Dichlorothiophene N/AModerateHigher catalyst loading and more forcing conditions are generally required compared to bromides.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective coupling at the C-Br bond of a bromo-chloro substituted thiophene derivative.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture and degas the solution by bubbling with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Selective Suzuki-Miyaura Coupling

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product Reactants R-X + R'-M Reactants->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Stille.

Diels-Alder Reactivity: A Gateway to Complex Scaffolds

The oxidation of the thiophene ring to a thiophene 1,1-dioxide fundamentally alters its reactivity in cycloaddition reactions. W[1]hile aromatic thiophenes are generally poor dienes in Diels-Alder reactions due to their aromatic stability, thiophene 1,1-dioxides are excellent dienes. T[2][9]he loss of aromaticity and the electron-withdrawing nature of the sulfone group enhance their reactivity.

[1]this compound can potentially act as a dienophile due to the electron-withdrawing sulfone group activating the double bond. Following a subsequent elimination of SO₂ and the halogens, this could provide a route to substituted aromatic compounds.

Comparative Performance in Diels-Alder Reactions

SubstrateRole in Diels-AlderExpected Reactivity
This compound DienophileHigh, due to activation by the sulfone group.
Thiophene DieneLow, due to aromaticity. Requires harsh conditions or specific substitution.
Furan DieneHigh, due to lower aromatic character compared to thiophene.
Experimental Protocol: General Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction using a dihydrothiophene 1,1-dioxide as a dienophile.

Materials:

  • This compound (1.0 mmol)

  • Diene (e.g., cyclopentadiene, 1.5 mmol)

  • Toluene (10 mL)

Procedure:

  • In a sealed tube, dissolve this compound in toluene.

  • Add the diene to the solution.

  • Heat the reaction mixture to 110 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by crystallization or column chromatography.

Nucleophilic Substitution: Exploring an Alternative Pathway

The electron-withdrawing sulfone group in this compound also activates the carbon-halogen bonds towards nucleophilic substitution. T[10]his provides a complementary synthetic route to functionalization compared to cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds in nucleophilic aromatic substitution (SNA_r) can be influenced by the nature of the nucleophile and the reaction conditions, offering another avenue for selective synthesis.

[11]### 5. Synthesis of Halogenated Thiophene Precursors

The synthesis of halogenated thiophenes often involves electrophilic halogenation of the thiophene ring or multi-step sequences starting from acyclic precursors. F[6][12]or instance, 3-bromothiophene can be prepared by the reduction of 2,3,5-tribromothiophene with zinc dust in acetic acid. T[13]he synthesis of dihydrothiophene 1,1-dioxides can be achieved by the oxidation of the corresponding dihydrothiophenes. A related synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide in water.

[14]***

Experimental Protocol: Synthesis of a Dihydrothiophene 1,1-dioxide Derivative

This protocol is adapted from the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide and illustrates a general approach to the halogenation of a dihydrothiophene 1,1-dioxide.

[14]Materials:

  • 2,5-Dihydrothiophene-1,1-dioxide (1.2 g)

  • N-Bromosuccinimide (NBS) (1.8 g)

  • Water (2 mL)

Procedure:

  • Combine 2,5-dihydrothiophene-1,1-dioxide and NBS in a round-bottom flask with water.

  • Heat the mixture in a water bath at boiling for 1 hour.

  • Cool the reaction mixture to room temperature to allow crystallization.

  • Collect the crystals by suction filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain the purified product.

Conclusion

This compound emerges as a highly versatile and strategically valuable building block in organic synthesis. Its unique structural and electronic features, arising from the sulfone group and the differential reactivity of the bromine and chlorine substituents, offer a powerful platform for the construction of complex molecular architectures. The ability to perform selective C-Br functionalization via cross-coupling reactions, while retaining the C-Cl bond for subsequent manipulations, provides a distinct advantage over symmetrically halogenated thiophenes. Furthermore, its potential as a reactive component in Diels-Alder and nucleophilic substitution reactions expands its synthetic utility. For researchers and drug development professionals, a thorough understanding of the comparative reactivity of this and other halogenated thiophenes is paramount for the rational design of efficient and innovative synthetic routes to novel chemical entities.

References

  • Conditions have been identified that enable the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde to proceed in good yield. The key to success in these reactions is the use of minimal amounts of water to avoid significant amounts of dehalogenation during the first coupling. ([Link])

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. ([Link])

  • Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are surveyed. Drawing on data from literature sources as well as bespoke searches of Pfizer's global chemistry RKB and CAS Scifinder® databases, the factors that determine the site-selectivity of these reactions are discussed with a view to rationalising the trends found. ([Link])

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. ([Link])

  • Stille Coupling; discovered by John Stille, allows for the stereospecific coupling of an organostannans with aryl and vinyl halides or triflates even with the presence of other functional groups such as carboxylic acids, amides, esters, nitro groups, ethers, amines, hydroxyl groups, ketones, and aldehydes. ([Link])

  • The Stille Coupling is a versatile C-C bond forming reaction between stannanes and halides or pseudohalides, with very few limitations on the R-groups. ([Link])

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ([Link])

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst to yield novel pyrimidine analogs (3a-h). ([Link])

  • The Stille reaction is a chemical reaction widely used in organic synthesis. The reaction involves the coupling of two organic groups, one of which is carried as an organotin compound (also known as organostannanes). ([Link])

  • The Stille reaction is a palladium-catalyzed cross coupling reaction. Heavily used in organic synthesis, it involves the coupling of an organic halide with an organotic compound. ([Link])

  • Nucleophilic Substitution of Thiophene Derivatives. ([Link])

  • A novel Suzuki-Miyaura protocol is described that enables the exhaustive alkylation of polychlorinated pyridines. ([Link])

  • The Stille Reaction. ([Link])

  • In this video, we'll explore nucleophilic substitution reactions, a fundamental concept in organic chemistry. ([Link])

  • Chemistry of Thiophene 1,1-Dioxides. ([Link])

  • In organic chemistry, the Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene derivative. ([Link])

  • The [4+2]-cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne), an electrocyclic reaction that involves the 4 π-electrons of the diene and 2 π-electrons of the dienophile. ([Link])

  • Thiophene Oxidation and Reduction Chemistry. ([Link])

  • 3-bromothiophene. ([Link])

  • Diels-Alder Reactions of Thiophene Oxides Generated in situ. ([Link])

  • Thiophene synthesis. ([Link])

  • 3-Bromo-4-chlorothiophene. ([Link])

  • 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. ([Link])

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. ([Link])

  • EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. ([Link])

  • 3,4-Dibromothiophene 1,1-dioxide. ([Link])

Sources

The Strategic Advantage of Halogenated 2,3-Dihydrothiophene 1,1-Dioxides in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Class of Synthetic Intermediates

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the development of complex molecular architectures with precision and efficiency is paramount. Halogenated 2,3-dihydrothiophene 1,1-dioxides have emerged as a powerful, yet perhaps underutilized, class of reagents. Their unique electronic and structural features provide a strategic advantage for the construction of cyclic and polycyclic systems that are often challenging to access through conventional methods. This guide provides an in-depth comparison of the efficacy of these building blocks against other alternatives, supported by experimental data and protocols, to empower researchers in their synthetic endeavors.

The Inherent Potential of the Sulfone Moiety and Halogen Activation

The core of 3,4-dihalo-2,3-dihydrothiophene 1,1-dioxides' utility lies in the synergistic interplay between the sulfone group and the vicinal halogens. The potent electron-withdrawing nature of the sulfone (SO₂) group significantly influences the reactivity of the five-membered ring. This electronic pull renders the molecule susceptible to a variety of transformations that are not readily achievable with simple thiophenes or dihydrothiophenes.

Furthermore, the presence of bromine and chlorine atoms at the 3 and 4 positions introduces key functionalities. These halogens serve as excellent leaving groups in elimination reactions, providing a facile route to highly reactive, in-situ generated dienes. This controlled generation of transient intermediates is a cornerstone of their synthetic utility, allowing for reactions with a broad range of substrates under mild conditions.

Synthesis of Halogenated 2,3-Dihydrothiophene 1,1-Dioxides: A Gateway to Reactive Intermediates

The most common entry point to this class of compounds is through the halogenation of 2,5-dihydrothiophene 1,1-dioxide, also known as 3-sulfolene.[1] This readily available starting material can be halogenated across the double bond to yield the corresponding 3,4-dihalotetrahydrothiophene 1,1-dioxides.[1]

Experimental Protocol: Synthesis of 3,4-Dibromotetrahydrothiophene 1,1-Dioxide

This protocol outlines a representative synthesis of a key halogenated sulfolene intermediate.

Materials:

  • 2,5-Dihydrothiophene 1,1-dioxide (3-sulfolene)

  • Bromine

  • Water

  • Ice

  • Suction filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dihydrothiophene 1,1-dioxide in water.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • The crude 3,4-dibromotetrahydrothiophene-1,1-dioxide will precipitate out of the solution.

  • Collect the solid product by suction filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Harnessing Reactivity: In-Situ Diene Generation for Diels-Alder Reactions

A primary application of 3,4-dihalotetrahydrothiophene 1,1-dioxides is their use as precursors for the in-situ generation of thiophene-1,1-dioxides. These species are highly reactive dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[2][3] The process involves a base-mediated double dehydrohalogenation to form the transient thiophene-1,1-dioxide, which is immediately trapped by a dienophile present in the reaction mixture. This approach circumvents the isolation of the often unstable thiophene-1,1-dioxide.

The resulting cycloadducts can then undergo a retro-Diels-Alder reaction upon heating to extrude sulfur dioxide, yielding a substituted cyclohexadiene. This sequence provides a powerful method for the construction of six-membered rings with controlled regiochemistry and stereochemistry.

Caption: Decision tree for selecting a synthetic strategy for cyclic systems.

Experimental Protocol: Diels-Alder Reaction with In-Situ Generated Thiophene-1,1-Dioxide

This protocol provides a general procedure for a Diels-Alder reaction using 3,4-dibromotetrahydrothiophene-1,1-dioxide as the diene precursor.

Materials:

  • 3,4-Dibromotetrahydrothiophene-1,1-dioxide

  • Dienophile (e.g., N-phenylmaleimide)

  • Non-nucleophilic base (e.g., triethylamine or DBU)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-dibromotetrahydrothiophene-1,1-dioxide and the chosen dienophile.

  • Dissolve the solids in the anhydrous solvent.

  • Slowly add the non-nucleophilic base to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the specific dienophile and base used (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms (the cycloadduct), collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • To effect the extrusion of sulfur dioxide, dissolve the purified cycloadduct in a high-boiling solvent (e.g., xylene) and heat to reflux.

  • Monitor the extrusion by TLC or by observing the cessation of SO₂ evolution.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the final cyclohexadiene product.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

Halogenated 2,3-dihydrothiophene 1,1-dioxides represent a highly effective and versatile class of reagents for the synthesis of complex cyclic molecules. Their ability to serve as stable precursors for highly reactive, in-situ generated dienes provides a significant advantage over other synthetic methods, particularly when dealing with sensitive substrates or when seeking to construct intricate molecular frameworks. The operational simplicity of the dehydrohalogenation-cycloaddition-extrusion sequence, coupled with the potential for high yields and stereocontrol, makes these building blocks an invaluable addition to the modern synthetic chemist's toolkit. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities of these reagents can unlock new pathways to novel and valuable chemical entities.

References

  • Kotsuki, H., et al. (1998). High-Pressure Organic Chemistry. 19. Diels-Alder Reaction of Thiophene and Furan with Carbonyl-Activated Dienophiles under High Pressure. The Journal of Organic Chemistry, 63(26), 9255–9261.
  • Torssell, K. (1976). Diels-Alder Reactions of Thiophene Oxides Generated in situ. Acta Chemica Scandinavica, B 30, 353-357.
  • Dong, G., et al. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
  • Nakayama, J. (2004). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends.
  • Chen, C., et al. (2007). One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2: synthesis and application of 3,4-diaryl-2,5-dibromothiophenes. The Journal of Organic Chemistry, 72(18), 6901–6904.
  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. PubChem. Retrieved from [Link]

  • Zwanenburg, B., & Strating, J. (1970). The chemistry of sulfines. Part V. A novel cycloaddition reaction of thermally generated sulfenes. Tetrahedron Letters, 11(46), 4075-4078.
  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. Science of Synthesis, 33, 187-216.
  • Bailey, W. J., & Cummins, E. W. (1954). Cyclic Dienes. V. Diels-Alder Reactions of Thiophene 1-Dioxide. Journal of the American Chemical Society, 76(7), 1932–1936.
  • Barrow, M. J., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Gabriele, B., & Mancuso, R. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(9), 15068-15103.
  • Google Patents. (2010).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Dittmer, D. C., & Davis, F. A. (1965). Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. The Journal of Organic Chemistry, 30(11), 3891–3895.
  • Serebryakov, E. P., et al. (2001). A novel method for the bromination of thiophenes. Russian Chemical Bulletin, 50(11), 2216–2220.
  • Kotsuki, H., et al. (2003). Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions. Synlett, 2003(13), 1949-1951.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. RSC Advances, 7(64), 40386-40390.
  • Gutsmiedl, K., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2858-2866.
  • Li, Y., et al. (2018). Synthesis of thiophene from elemental sulfur and alkyne/alkene. Green Chemistry, 20(24), 5533-5537.
  • Pal'chikov, V. A., & Zarovnaya, I. S. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199-1201.
  • O'Connor, J. M., & Stallman, J. B. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2236-2275.
  • Wikipedia. (n.d.). Sulfolene. Wikipedia. Retrieved from [Link]

  • Nakayama, J., et al. (2008). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journal of Organic Chemistry, 4, 39.
  • NIST. (n.d.). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Padwa, A. (2020). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molecules, 25(21), 5037.
  • Gonzalez-Lara, E., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982.
  • LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts.

Sources

A Comparative Guide to the Synthetic Strategies for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid sulfolane scaffold, decorated with distinct halogen atoms, offers a versatile platform for the synthesis of complex molecular architectures with potential biological activity. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering a critical analysis of each strategy's strengths and weaknesses. The presented routes are based on established chemical principles and supported by experimental data from peer-reviewed literature where available.

Route 1: Halogenation of 2,5-Dihydrothiophene 1,1-Dioxide (Sulfolene)

A logical and cost-effective approach to the target molecule commences with the readily available starting material, 2,5-dihydrothiophene 1,1-dioxide, commonly known as sulfolene. This strategy focuses on the functionalization of the double bond within the sulfolene ring.

Route 1a: Two-Step Halogenation via a Bromohydrin Intermediate

This pathway involves an initial bromohydrin formation followed by the conversion of the hydroxyl group to a chloride.

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The first step is the well-documented addition of hypobromous acid (HOBr) across the double bond of sulfolene. A convenient and safer alternative to handling HOBr directly is the in-situ generation from N-bromosuccinimide (NBS) in an aqueous medium.[1] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by water in an anti-fashion to yield the trans-bromohydrin.[1]

Step 2: Conversion of the Hydroxyl Group to a Chloride

The subsequent conversion of the hydroxyl group in trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide to a chloride can be achieved through several established methods.

  • Using Thionyl Chloride (SOCl₂): This is a common and effective method for converting secondary alcohols to alkyl chlorides.[2][3] The reaction typically proceeds with inversion of stereochemistry, which would result in a cis relationship between the bromine and chlorine atoms in the final product.

  • Appel Reaction: The Appel reaction provides a mild alternative for this transformation, utilizing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[4][5] This reaction also proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the carbon bearing the hydroxyl group.[6][7]

Route 1b: One-Step Catalytic Bromochlorination

A more atom-economical approach would be the direct bromochlorination of sulfolene in a single step. Recent advances in catalysis have described a Lewis base-catalyzed bromochlorination of unsaturated systems.[8][9] This method employs N-bromosuccinimide (NBS) as the bromine source and thionyl chloride (SOCl₂) as a latent source of chloride, with a catalytic amount of triphenylphosphine oxide (TPPO).[8] While not yet reported for sulfolene, this methodology presents a promising and efficient potential route to the target molecule, likely proceeding with anti-diastereoselectivity.[8]

Route 2: Synthesis from a Pre-functionalized Thiophene

An alternative strategy involves starting with a thiophene ring that already possesses the desired halogen substitution pattern, followed by oxidation and selective reduction.

Step 1: Acquisition of 3-Bromo-4-chlorothiophene

The key starting material for this route, 3-bromo-4-chlorothiophene, is commercially available, which significantly enhances the feasibility of this approach.[10][11]

Step 2: Oxidation to 3-Bromo-4-chlorothiophene 1,1-dioxide

The oxidation of thiophenes to their corresponding 1,1-dioxides is a well-established transformation.[12] Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[12]

Step 3: Selective Reduction to this compound

This final step presents the most significant challenge in this synthetic sequence. The goal is the selective reduction of the C2-C3 double bond of the thiophene 1,1-dioxide ring without affecting the C4-C5 double bond or the carbon-halogen bonds. While methods for the complete reduction of thiophene 1,1-dioxides to tetrahydrothiophenes are known, and their reduction back to thiophenes has also been documented[13], a reliable and selective method for the partial reduction to the 2,3-dihydrothiophene 1,1-dioxide is not well-established in the literature for this specific substitution pattern. This step would likely require significant experimental optimization.

Comparative Analysis of Synthetic Routes

ParameterRoute 1a: Two-Step HalogenationRoute 1b: One-Step BromochlorinationRoute 2: From 3-Bromo-4-chlorothiophene
Starting Material 2,5-Dihydrothiophene 1,1-dioxide2,5-Dihydrothiophene 1,1-dioxide3-Bromo-4-chlorothiophene
Reagent Availability HighHighHigh (commercially available)
Number of Steps 213
Key Challenges Handling of chlorinating agents (SOCl₂).Applicability to sulfolene needs validation.Selective reduction of the thiophene 1,1-dioxide.
Stereocontrol Predictable based on Sₙ2 inversion.Likely anti-addition, needs confirmation.Stereochemistry is not introduced in the reduction step.
Overall Yield Potentially moderate to good.Potentially high if successful.Highly dependent on the success of the reduction step.
Scalability GoodPotentially very good.Moderate, limited by the reduction step.

Experimental Protocols

Detailed Protocol for Route 1a: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene)

  • N-Bromosuccinimide (NBS)

  • Deionized Water

  • 25-mL Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Ice bath

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene 1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).

  • Add deionized water (2 mL) to the flask.

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the mixture in a boiling water bath with stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization.

  • Collect the crystalline product by suction filtration and wash with a small amount of ice-cold water.

  • The crude trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide can be recrystallized from a minimum amount of hot water to afford the pure product.

Visualization of Synthetic Pathways

Route 1a: Two-Step Halogenation```dot

digraph "Route_1a" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Sulfolene [label="2,5-Dihydrothiophene\n1,1-dioxide"]; Bromohydrin [label="trans-3-Bromo-4-hydroxy-\ntetrahydrothiophene-1,1-dioxide"]; Target1a [label="3-Bromo-4-chloro-2,3-\ndihydrothiophene 1,1-dioxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sulfolene -> Bromohydrin [label="NBS, H₂O"]; Bromohydrin -> Target1a [label="SOCl₂ or\nAppel Reaction"]; }

Caption: Proposed synthetic pathway for Route 1b.

Route 2: From 3-Bromo-4-chlorothiophene

Route_2 Thiophene 3-Bromo-4-chlorothiophene Dioxide 3-Bromo-4-chlorothiophene 1,1-dioxide Thiophene->Dioxide Oxidation (e.g., m-CPBA) Target2 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide Dioxide->Target2 Selective Reduction (Requires Optimization)

Sources

A Comparative Guide to the Analytical Characterization of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a sulfolene derivative, presents a unique analytical challenge due to its stereochemistry and the presence of multiple functional groups. This guide offers a comprehensive comparison of analytical methodologies for its characterization, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal techniques to ensure analytical certainty.

Primary Method: Unraveling the Structure with ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and electronic environment of each atom.

The Rationale Behind NMR:

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei. The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. Furthermore, through-bond scalar couplings (J-couplings) between adjacent nuclei provide definitive evidence of atomic connectivity. For the target molecule, the diastereotopic protons on the saturated carbons and the protons adjacent to the stereocenters will exhibit complex splitting patterns, which are key to assigning the relative stereochemistry.

Predicted ¹H and ¹³C NMR Spectral Data:

A detailed analysis of the structure of this compound allows for the prediction of its NMR spectra. The electron-withdrawing sulfone group will significantly deshield adjacent protons and carbons, shifting their resonances downfield. The electronegative bromine and chlorine atoms will further influence the chemical shifts of the protons on the C2, C3, and C4 positions.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2a, H2b3.5 - 4.5d, d (AB quartet)12 - 16
H34.8 - 5.2dd4 - 8, 8 - 12
H45.0 - 5.4d4 - 8
H56.5 - 7.0s-
¹³C NMR Predicted Chemical Shift (δ, ppm)
C250 - 60
C355 - 65
C4125 - 135
C5130 - 140

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[1] Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.

  • Data Acquisition: Acquire a standard one-dimensional (1D) ¹H NMR spectrum, followed by a ¹³C NMR spectrum (typically with proton decoupling).

  • 2D NMR for Unambiguous Assignment: To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignment.

Workflow for NMR-Based Structural Elucidation

Caption: A streamlined workflow for the structural determination of this compound using NMR spectroscopy.

Comparative Analysis: Orthogonal Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. The following methods provide complementary information to confirm the structure and purity of this compound.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and dynamic information in solution.Non-destructive, provides unambiguous structural data.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Isomeric and stereochemical information is often lost.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, C-Br, C-Cl).Fast, non-destructive, and requires minimal sample preparation.Provides limited structural detail, complex spectra can be difficult to interpret.
X-ray Crystallography Definitive 3D molecular structure in the solid state, including absolute stereochemistry.Unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.
Gas Chromatography (GC) Purity assessment and separation of volatile impurities.[2][3][4]High separation efficiency for volatile compounds.[4][5]Not suitable for non-volatile or thermally labile compounds.

Experimental Protocol for Mass Spectrometry (High-Resolution):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain an accurate mass measurement.

  • Data Interpretation: Compare the experimentally determined accurate mass to the theoretical mass of this compound to confirm the elemental composition.

Decision Matrix for Analytical Technique Selection

Analytical_Techniques cluster_info_needed Information Required cluster_techniques Recommended Techniques Start Need to Characterize 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide Structure Detailed Structure & Stereochemistry Start->Structure MW Molecular Weight & Formula Start->MW Purity Purity & Impurities Start->Purity SolidState Solid-State Confirmation Start->SolidState NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (HRMS) MW->MS GC_HPLC Chromatography (GC or HPLC) Purity->GC_HPLC XRay X-ray Crystallography SolidState->XRay NMR->MS Complementary NMR->GC_HPLC Complementary MS->NMR Complementary

Caption: A decision-making diagram for selecting the appropriate analytical techniques based on the information required for characterization.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural characterization of this compound necessitates a multi-faceted analytical strategy. While ¹H and ¹³C NMR spectroscopy, supported by 2D techniques, provide the foundational structural information, the integration of orthogonal methods is crucial for a comprehensive and irrefutable analysis. High-resolution mass spectrometry confirms the molecular formula, and chromatographic techniques assess purity. For absolute stereochemical confirmation, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By employing this integrated approach, researchers, scientists, and drug development professionals can proceed with confidence in the identity and quality of their materials.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Headley, J. V., & Peru, K. M. (2003). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 38(10), 2289-2300.
  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Evans Jr, S. A. (1980). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 45(2), 327-329.
  • Headley, J. V., & Peru, K. M. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. ResearchGate. Retrieved from [Link]

  • Vogel, P., & Cossy, J. (2000). 17O NMR spectroscopy of sulfolenes (2, 5-dihydrothiophene-1, 1-dioxides) and sultines (3, 6-dihydro-1, 2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4, 9-dioxo-1, 2-oxathiacyclodecane-2-oxide, a new heterocycle. Chemistry–A European Journal, 6(10), 1858-1864.
  • Sone, T., Fujieda, K., & Takahashi, K. (1975). 13 C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574.
  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

  • Wang, Y., et al. (2007). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes.
  • Thurbide, K. B., & Al-Sibaai, A. A. (2022). Sulfolane as a novel stationary phase for analytical separations by gas chromatography. Analytica Chimica Acta, 1192, 339254.
  • ResearchGate. (n.d.). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN, and (c) a mixture of 3-sulfolene and AMVN after heating at 50 °C for 2 h in CDCl3. Retrieved from [Link]

  • Sulfolane: Applications in Analytical Chemistry and its Treatment in Groundwater. (2024, August 21). AZoM.com. Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and a prospective experimental approach for the characterization of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide using mass spectrometry. In the absence of direct literature spectra for this specific molecule, this document leverages established fragmentation principles of related compounds to offer a robust predictive comparison. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel halogenated heterocyclic compounds.

Introduction: The Analytical Challenge

This compound is a halogenated sulfone of interest in synthetic chemistry and potentially in pharmaceutical development. Mass spectrometry is an indispensable tool for confirming its molecular weight and deducing its structure through fragmentation analysis. The presence of two different halogen atoms (bromine and chlorine) and a sulfone group predicts a rich and informative mass spectrum, characterized by distinctive isotopic patterns and specific neutral losses.

This guide will compare the anticipated mass spectrum of the title compound with the known spectrum of its non-halogenated parent, 2,3-dihydrothiophene 1,1-dioxide.[1][2] This comparison will illuminate the profound influence of halogen substituents on fragmentation pathways. We will focus on Electron Impact (EI) ionization, a "hard" ionization technique that provides detailed structural information through extensive fragmentation.[3][4]

Experimental Protocol: A Self-Validating System

To ensure the generation of a reproducible and informative mass spectrum, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Electron Impact (EI) ion source.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C. The thermal stability of the analyte should be considered; a lower temperature may be necessary if degradation is observed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • Rationale: This program allows for the separation of the analyte from any solvent impurities or minor byproducts before it enters the mass spectrometer.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[5]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400. This range will cover the molecular ion and the majority of expected fragments.

    • Scan Speed: A scan speed of at least 2 scans/second is recommended to obtain sufficient data points across the chromatographic peak.

Trustworthiness through Self-Validation: The inclusion of a well-defined GC method ensures the purity of the analyte entering the mass spectrometer, validating that the resulting spectrum is of a single compound. The standard 70 eV ionization energy ensures that the fragmentation is consistent and comparable to established databases.

Predicted Mass Spectrum and Fragmentation Analysis

The utility of mass spectrometry lies in its ability to not only determine the molecular weight but also to provide structural clues through fragmentation.[6][7]

The Molecular Ion Peak

The molecular formula for this compound is C4H4BrClO2S. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion (M+•).

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (Nominal)Contributing IsotopesExpected Relative Intensity
M+•24812C4H479Br35Cl16O232S~75%
[M+2]+•25012C4H481Br35Cl16O232S / 12C4H479Br37Cl16O232S~100% (Base Peak)
[M+4]+•25212C4H481Br37Cl16O232S~25%

The complex M, M+2, M+4 pattern is a definitive signature for the presence of one bromine and one chlorine atom in the molecule.[8]

Proposed Fragmentation Pathway

Electron impact ionization is expected to induce several key fragmentation reactions. The most characteristic fragmentation for sulfones is the loss of sulfur dioxide (SO2), a stable neutral molecule.[9] Halogenated compounds also readily undergo cleavage of the carbon-halogen bond.[10][11]

Below is a diagram illustrating the predicted fragmentation pathway.

fragmentation M C4H4BrClO2S+• m/z 248, 250, 252 F1 C4H4BrCl+• m/z 184, 186, 188 M->F1 -SO2 (64 u) F2 C4H4ClS+• m/z 119, 121 M->F2 -Br•, -O2 F3 C4H4BrS+• m/z 163, 165 M->F3 -Cl•, -O2 F4 C4H4S+• m/z 84 F1->F4 -Br•, -Cl•

Caption: Proposed EI fragmentation of this compound.

Explanation of Key Fragments:

  • Loss of SO2: The most anticipated fragmentation is the elimination of sulfur dioxide (m/z 64) from the molecular ion to yield the radical cation of 3-bromo-4-chlorobutadiene at m/z 184, 186, and 188. This is a common and energetically favorable pathway for cyclic sulfones.

  • Loss of Halogens: Subsequent or direct fragmentation of the molecular ion can involve the loss of a bromine radical (79/81 u) or a chlorine radical (35/37 u). These pathways, often coupled with the loss of other small molecules like O2, can lead to a variety of fragment ions.[10] For instance, loss of a bromine radical from the molecular ion would lead to an ion cluster around m/z 169/171.

  • Formation of Thiophene Cation: Further fragmentation could lead to the formation of a thiophene-like cation (C4H4S+•) at m/z 84 after the loss of both halogens.

Comparative Analysis: The Influence of Halogenation

To understand the role of the bromine and chlorine substituents, it is instructive to compare the predicted fragmentation of our target molecule with the known mass spectrum of 2,3-dihydrothiophene 1,1-dioxide (C4H6O2S, MW=118.15).[1][2]

Table 2: Comparison of Key Ions for this compound and 2,3-dihydrothiophene 1,1-dioxide

Feature2,3-Dihydrothiophene 1,1-dioxide (Experimental Data)[1]This compound (Predicted)Rationale for Differences
Molecular Ion (M+•) m/z 118m/z 248, 250, 252Addition of Br (79/81) and Cl (35/37), with loss of 2H.
Base Peak m/z 54 (C4H6+•)m/z 250 ([M+2]+•) or m/z 186 ([M-SO2]+2)The high relative abundance of the heavier isotopes of Br and Cl will likely make an isotopic peak the most intense.
Key Fragmentation Loss of SO2 to give C4H6+• (m/z 54)Loss of SO2 to give C4H4BrCl+• (m/z 184, 186, 188)The fundamental loss of SO2 is conserved, but the resulting fragment is much heavier due to the halogens.
Other Fragments m/z 90 ([M-C2H4]+•)Loss of Br• (m/z 169, 171), Loss of Cl• (m/z 213, 215)New fragmentation pathways are introduced by the presence of relatively weak C-Br and C-Cl bonds.

The NIST mass spectrum for 2,3-dihydrothiophene 1,1-dioxide shows a prominent molecular ion at m/z 118 and a base peak at m/z 54, corresponding to the butadiene radical cation formed after the loss of SO2.[1] This confirms that the loss of sulfur dioxide is the dominant fragmentation pathway for this class of compounds. For our target molecule, we predict this pathway will also be highly significant. However, the presence of the halogens introduces new, competing fragmentation channels and creates the characteristic isotopic patterns that are absent in the parent compound.

Conclusion

The mass spectrometric analysis of this compound under Electron Impact ionization is predicted to yield a highly informative spectrum. The key identifiers will be the distinctive isotopic cluster of the molecular ion around m/z 248-252 and a prominent fragment corresponding to the loss of sulfur dioxide. By comparing these predicted results with the known spectrum of the parent compound, 2,3-dihydrothiophene 1,1-dioxide, we can confidently anticipate the fragmentation behavior and confirm the structure of this complex halogenated sulfone. The experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible data for this and other related novel compounds.

References

  • PubChem. 3-Bromo-4-chlorothiophene. National Center for Biotechnology Information. [Link]

  • NIST. 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • NIST. 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Hu, P., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • PubChem. 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Budzikiewicz, H., et al. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. RSC Publishing. [Link]

  • ChemBK. 3-Bromo-4-chlorothiophene. [Link]

  • Slideshare. Mass 2021 2 (Electron impact). [Link]

  • AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • PubChem. 2,3-Dihydrothiophene. National Center for Biotechnology Information. [Link]

  • NIST. 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science of Synthesis. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. [Link]

  • YouTube. Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Navigating the Bioactive Landscape of Halogenated 2,3-Dihydrothiophene 1,1-Dioxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Scaffold

In the vast and dynamic field of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with potent and selective biological activities is paramount. Thiophene and its derivatives have long been a cornerstone in drug discovery, with numerous approved drugs featuring this sulfur-containing heterocycle.[1] The introduction of halogens and the oxidation of the sulfur atom to a sulfone (1,1-dioxide) can dramatically alter the physicochemical properties and biological activities of these compounds, often enhancing their potency and modulating their mechanism of action.[2][3]

This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide derivatives . It is important to preface this analysis by acknowledging a significant gap in the current scientific literature; there is a notable scarcity of published research specifically detailing the synthesis and biological evaluation of this exact scaffold. Therefore, this guide will adopt a comparative and predictive approach. By examining the established biological activities of structurally related halogenated thiophenes, dihydrothiophenes, and their 1,1-dioxides, we aim to provide a foundational understanding and a strategic framework for researchers venturing into this promising chemical space. We will explore plausible synthetic routes, anticipate potential biological activities, and provide detailed experimental protocols to empower further investigation.

Synthetic Strategies: Accessing the Dihydrothiophene 1,1-Dioxide Core

The synthesis of 2,3-dihydrothiophene 1,1-dioxides, also known as 2-sulfolenes, and their subsequent halogenation are key steps towards the target molecules.[4] A general and plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of this compound Butadiene Butadiene Sulfolene 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) Butadiene->Sulfolene [4+1] Cycloaddition SO2 Sulfur Dioxide SO2->Sulfolene Isomerized_Sulfolene 2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide) Sulfolene->Isomerized_Sulfolene Base-catalyzed isomerization Halogenated_Intermediate 3,4-Dihalo-tetrahydrothiophene 1,1-dioxide Isomerized_Sulfolene->Halogenated_Intermediate Halogenation (e.g., Br₂, Cl₂) Target_Compound This compound Halogenated_Intermediate->Target_Compound Elimination

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A General Approach to Halogenated 2,3-Dihydrothiophene 1,1-Dioxides

Step 1: Synthesis of 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide)

  • In a high-pressure autoclave, combine liquefied butadiene and sulfur dioxide in a 1:1.2 molar ratio.

  • Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).

  • Heat the mixture to 100-130°C for 1-2 hours.

  • After cooling, carefully vent the excess sulfur dioxide.

  • The crude 3-sulfolene can be purified by recrystallization from ethanol or water.

Step 2: Isomerization to 2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide)

  • Dissolve 3-sulfolene in a suitable solvent such as methanol.

  • Add a catalytic amount of a base (e.g., sodium methoxide).

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or GC-MS until the isomerization is complete.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the resulting 2-sulfolene by distillation or chromatography.

Step 3: Halogenation and Elimination

  • Dissolve 2-sulfolene in a suitable inert solvent (e.g., carbon tetrachloride).

  • For bromination followed by chlorination, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) and reflux the mixture to achieve allylic bromination at the 3-position.

  • Following the formation of the 3-bromo-2,5-dihydrothiophene 1,1-dioxide, introduce a chlorinating agent. A possible route for the introduction of chlorine at the 4-position would be via an addition-elimination reaction. Given the electron-withdrawing nature of the sulfone group, the double bond is susceptible to nucleophilic attack.

  • Alternatively, direct dihalogenation of 2-sulfolene with bromine and chlorine could lead to a mixture of dihalogenated tetrahydrothiophene 1,1-dioxides.

  • Subsequent base-induced elimination of HBr or HCl would yield the desired this compound. The regioselectivity of this elimination would be a critical factor to control.

Note: This is a generalized and speculative protocol. The specific reaction conditions, reagents, and purification methods would require optimization and are dependent on the reactivity of the intermediates.

Comparative Biological Activity: An Extrapolative Analysis

While direct data on this compound is unavailable, we can infer potential biological activities by examining related compounds.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities.[5][6][7][8] The introduction of halogens often enhances this activity. For instance, a study on novel armed thiophene derivatives showed that some compounds were more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[9] Another study on thiophene derivatives demonstrated significant antibacterial and antifungal properties, with some compounds showing minimum inhibitory concentration (MIC) values in the low micromolar range.[7]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogens is a common feature in many antimicrobial agents. Their electron-withdrawing nature and ability to form halogen bonds can enhance binding to biological targets.[3] The combination of bromine and chlorine on the dihydrothiophene scaffold could lead to potent activity.

  • Sulfone Group: The sulfone moiety is a key structural feature in various biologically active molecules, including some sulfonamide antibiotics.[2][10][11] It is a strong hydrogen bond acceptor and can influence the overall electronic properties and conformation of the molecule.

Comparative Data on Related Antimicrobial Compounds:

Compound ClassOrganismActivity (MIC/IC50)Reference
Substituted ThiophenesS. aureus, B. subtilis, E. coliMIC: 0.81 µM/ml for lead compound[6]
Armed Thiophene DerivativesP. aeruginosaMore potent than gentamicin[9]
Thiophene-Thiazole HybridsXDR Salmonella TyphiMIC: 3.125 mg/mL for lead compound[12]
Anticancer Activity

Thiophene-containing molecules have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule assembly.[13][14][15][16] For instance, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent antitumor agents against several cancer cell lines.[13] Another study on novel heterocyclic-(2H)-1,2,3-triazoles, which included a benzothiophene moiety, demonstrated potent cytotoxic activity with GI50 values in the low nanomolar range against a panel of 60 human cancer cell lines.[13]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: In some series of anticancer compounds, halogenation has been shown to enhance potency. For example, in a series of EGF-R kinase inhibitors, meta-halogen substitution on an anilino ring led to very potent compounds.[3] The specific placement of bromine and chlorine on the dihydrothiophene 1,1-dioxide core could be critical for its interaction with cancer-related targets.

  • Sulfone Moiety: The sulfone group is present in several anticancer agents and can contribute to their biological activity through various interactions.[2][10] Benzo[b]thiophene 1,1-dioxide derivatives have been investigated as potent STAT3 inhibitors, a key target in cancer therapy.[17]

Comparative Data on Related Anticancer Compounds:

Compound ClassCell Line(s)Activity (IC50/GI50)Reference
Tetrahydrobenzo[b]thiophenesA549 (Lung)IC50: 6.10 µM for lead compound[13]
Benzothiophene-TriazolesPanel of 60 cell linesGI50: <10 nM for lead compound[13]
Benzothiophene AcrylonitrilesPanel of 60 cell linesPotent activity reported[15]
Benzo[b]thiophene 1,1-dioxidesVarious cancer cellsPotent STAT3 inhibition[17]

Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of novel this compound derivatives, a structured screening workflow is essential.

Biological_Screening_Workflow General Workflow for Biological Screening cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 Mechanism of Action Studies Antimicrobial_Screen Antimicrobial Screening (e.g., Agar diffusion, Broth microdilution) MIC_Determination MIC/MBC Determination Antimicrobial_Screen->MIC_Determination Anticancer_Screen Anticancer Screening (e.g., MTT, SRB assay) IC50_Determination IC50/GI50 Determination Anticancer_Screen->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies SAR_studies SAR_studies IC50_Determination->SAR_studies Target_Identification Target Identification SAR_Studies->Target_Identification In_vivo_Studies In vivo Efficacy & Toxicity Target_Identification->In_vivo_Studies Start Synthesized Derivatives Start->Antimicrobial_Screen Start->Anticancer_Screen

Caption: A generalized workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (broth + inoculum, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Detailed Protocol: In Vitro Anticancer Screening (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The exploration of this compound derivatives represents an intriguing, albeit challenging, frontier in medicinal chemistry. While direct experimental evidence of their biological activity is currently lacking, a comparative analysis of structurally related compounds strongly suggests a high potential for both antimicrobial and anticancer properties. The presence of two different halogens on a conformationally constrained sulfone scaffold provides a unique chemical space for designing novel therapeutic agents.

The synthetic pathways and biological evaluation protocols detailed in this guide offer a comprehensive roadmap for researchers to embark on the synthesis and characterization of these novel compounds. Future work should focus on:

  • Developing efficient and stereoselective synthetic routes to access a library of these derivatives with diverse substitution patterns.

  • Systematic screening of these compounds against a broad panel of bacterial, fungal, and cancer cell lines.

  • Elucidating the structure-activity relationships to identify the key structural features responsible for biological activity.

  • Investigating the mechanism of action of the most potent compounds to identify their molecular targets.

By addressing the current knowledge gap, the scientific community can unlock the full therapeutic potential of this promising class of halogenated dihydrothiophene 1,1-dioxides.

References

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (URL not available)
  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (URL not available)
  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (URL not available)
  • Heterocyclic Anticancer Compounds: Using S-NICS Method. (URL not available)
  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]

  • Novel Screening Method Yields New Class of Anti-Cancer Drugs. (URL not available)
  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. ResearchGate. [Link]

  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PubMed Central. [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. [Link]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Halogen Bonding in Halothiophene Building Blocks. ACS Publications. [Link]

  • Structure Activity Relationships. Drug Design. [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group. [Link]

  • Structures of important thiophene-based drugs. ResearchGate. [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. (URL not available)
  • Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. ChemRxiv. [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]

Sources

A Cost-Benefit Analysis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Substituted Thiophenes

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs—ranging from the antiplatelet agent Clopidogrel to the antipsychotic Olanzapine—underscores their significance as privileged structures.[1] The specific substitution pattern on the thiophene ring is critical for modulating biological activity, pharmacokinetic properties, and material characteristics like conductivity and optical transparency.[1][2] Consequently, the development of efficient, regioselective, and cost-effective methods for synthesizing polysubstituted thiophenes is a paramount objective for researchers in drug discovery and materials development.

This guide presents an in-depth cost-benefit analysis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide , a specialized reagent, as a precursor for 3-bromo-4-chlorothiophene. We will dissect its synthetic utility, compare its performance against established alternative methodologies, and provide the experimental and economic data necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Reagent Profile: this compound

This molecule, a derivative of sulfolene (2,5-dihydrothiophene-1,1-dioxide), is designed to serve as a masked diene. The foundational principle of its reactivity lies in the thermal cheletropic extrusion of sulfur dioxide (SO₂), a clean and irreversible reaction that generates a conjugated diene. In this specific case, the extrusion would unveil 3-bromo-4-chlorothiophene. The presence of two distinct halogen atoms at the 3 and 4 positions offers a tantalizing platform for sequential, regioselective cross-coupling reactions, a highly sought-after capability in library synthesis and lead optimization.

Table 1: Physicochemical and Safety Profile

PropertyValueSource / Comment
Molecular Formula C₄H₄BrClO₂S-
Molecular Weight 243.50 g/mol -
Appearance Likely a solid at room temperatureBased on related structures like 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[3]
Key Hazards Expected to be an irritant. Halogenated organic compounds can be harmful if swallowed, inhaled, or in contact with skin.[4]Based on SDS data for similar compounds like 3-bromo-4-chlorothiophene[4] and other brominated heterocycles.[5][6][7]
Handling Precautions Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[5]Standard practice for halogenated reagents.

Primary Synthetic Application: A Gateway to Differentiated Cross-Coupling

The principal application of this compound is its role as a stable, solid precursor to 3-bromo-4-chlorothiophene. The vicinal bromine and chlorine atoms on the resulting thiophene have differential reactivity in palladium-catalyzed cross-coupling reactions, enabling selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective Suzuki, Sonogashira, or other coupling reactions at the 3-position while leaving the 4-position available for a subsequent, different coupling reaction.[8][9]

This stepwise approach is invaluable for building molecular complexity and exploring structure-activity relationships (SAR) efficiently.

G reagent 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide extrusion Thermal Cheletropic Extrusion (Δ, -SO₂) reagent->extrusion intermediate 3-Bromo-4-chlorothiophene extrusion->intermediate coupling1 Pd-Catalyzed Cross-Coupling 1 (e.g., Suzuki with R¹-B(OH)₂) intermediate->coupling1 product1 3-R¹-4-chlorothiophene coupling1->product1 coupling2 Pd-Catalyzed Cross-Coupling 2 (e.g., Buchwald-Hartwig with R²-NH₂) product1->coupling2 final_product 3-R¹-4-R²-NH-thiophene coupling2->final_product

Caption: Proposed synthetic pathway using the title reagent.

Comparative Analysis: The Alternatives

While the proposed pathway is elegant, it must be evaluated against established methods for synthesizing 3,4-disubstituted thiophenes. The primary alternatives involve building the desired substitution pattern on a pre-existing thiophene ring.

Alternative 1: Selective Debromination of Tetrabromothiophene

A common and well-documented route to 3,4-disubstituted thiophenes involves the selective reduction of 2,3,4,5-tetrabromothiophene.[2][10] This method leverages the higher reactivity of halogens at the α-positions (2 and 5) of the thiophene ring.

G start Tetrabromothiophene step1 Selective Debromination (e.g., Zn, Acetic Acid) start->step1 product1 3,4-Dibromothiophene step1->product1 step2 Selective Monosubstitution (e.g., Suzuki Coupling) product1->step2 product2 3-R¹-4-bromothiophene step2->product2 step3 Second Substitution product2->step3 final_product 3-R¹-4-R²-thiophene step3->final_product

Caption: Workflow for synthesis via selective debromination.

Table 2: Performance and Cost Comparison

ParameterThis compoundAlternative 1: Selective Debromination
Starting Material Cost High (Specialty Reagent)Low (Tetrabromothiophene is a commodity)
Number of Steps 1 (to 3-bromo-4-chlorothiophene)1 (to 3,4-dibromothiophene)
Yield Potentially high (cheletropic extrusions are often efficient)Good to excellent (often >65-80%).[10]
Regioselectivity Excellent (fixed by reagent structure)Excellent (driven by inherent reactivity differences)
Atom Economy Poor (loss of SO₂)Moderate (loss of ZnBr₂)
Safety & Waste Gaseous SO₂ is toxic and must be scrubbed.Zinc waste must be handled appropriately. Acetic acid is corrosive.
Versatility Provides a C-Br/C-Cl differentiation.Provides a C-Br/C-Br differentiation, requiring more careful control of coupling conditions for selectivity.

Experimental Protocols

To provide a tangible basis for comparison, the following detailed protocols are provided.

Protocol 1: Synthesis of 3-Bromo-4-chlorothiophene from this compound (Proposed)

  • Causality: This protocol relies on the well-established thermal extrusion of SO₂ from sulfolene derivatives. The reaction is typically performed in a high-boiling, inert solvent to reach the required decomposition temperature. The inclusion of a high-boiling alkene can serve as a trap for any reactive intermediates, though often it is not necessary.

Methodology:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (containing a dilute NaOH solution), add this compound (5.0 g, 20.5 mmol).

  • Add 40 mL of anhydrous o-xylene.

  • Heat the reaction mixture to reflux (approx. 144 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material. The reaction is expected to be complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by vacuum distillation or flash column chromatography on silica gel to afford the pure 3-bromo-4-chlorothiophene.

Protocol 2: Synthesis of 3,4-Dibromothiophene from Tetrabromothiophene (Adapted from Gronowitz, S.[10])

  • Causality: Zinc dust in an acidic medium is a classic and effective reagent for the selective dehalogenation of polyhalogenated aromatic compounds.[10] The α-bromines are more sterically accessible and electronically predisposed to reduction than the β-bromines.

Methodology:

  • In a two-necked flask fitted with a reflux condenser and a dropping funnel, place tetrabromothiophene (65 g, 0.16 mol).

  • Add acetic acid (65 mL), water (200 mL), and zinc dust (65 g, 0.99 mol).

  • Heat the mixture until a vigorous exothermic reaction begins. Remove the heating mantle.

  • Once the initial reaction subsides, arrange the flask for distillation. Rapidly distill the mixture.

  • After every 50 mL of distillate is collected, separate the heavier organic layer and return the aqueous layer to the reaction flask through the dropping funnel.

  • Continue this process for approximately 3 hours, by which time the distillation of the organic phase will cease.

  • Combine the organic phases, dry over anhydrous calcium chloride, and fractionally distill under reduced pressure to yield pure 3,4-dibromothiophene.

Cost-Benefit Analysis and Strategic Recommendation

The choice between these synthetic routes is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the research program.

DecisionTree start Project Goal? goal1 Rapid SAR Exploration & Library Synthesis with C-Br/C-Cl Differentiation start->goal1 Diversity-Oriented goal2 Large-Scale Synthesis or Cost-Dominated Project start->goal2 Scale/Cost-Oriented reagent_path Use 3-Bromo-4-chloro- 2,3-dihydrothiophene 1,1-dioxide goal1->reagent_path alternative_path Use Tetrabromothiophene Route goal2->alternative_path justification1 Benefit: Unambiguous regioselectivity for sequential coupling. Cost: Higher starting material cost, poor atom economy. reagent_path->justification1 justification2 Benefit: Very low starting material cost, well-established procedure. Cost: Requires careful control for selective mono-coupling. alternative_path->justification2

Sources

Benchmarking a Novel Scaffold: A Comparative Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. This guide introduces 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, a promising, albeit underexplored, heterocyclic scaffold. Through a comparative analysis with well-established scaffolds, we aim to highlight its potential utility and provide a foundational understanding for researchers, scientists, and drug development professionals.

The core of this guide is built on the synthesis of technical data and field-proven insights. While direct experimental data for this compound is emerging, its chemical behavior can be confidently inferred from a wealth of literature on closely related dihydrothiophene 1,1-dioxide analogs.[1][2][3] This document will serve as a predictive benchmark, offering a robust starting point for its application in discovery programs.

Introduction to the Scaffold: Structural and Physicochemical Context

This compound belongs to the class of cyclic sulfones, which are recognized for their unique electronic properties and diverse reactivity. The presence of two halogen atoms, bromine and chlorine, at adjacent positions, combined with the conformational constraints of the five-membered ring and the electron-withdrawing nature of the sulfone group, suggests a scaffold with a rich and tunable reactivity profile.

The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[4][5][6] The dihydro-1,1-dioxide form, however, breaks the aromaticity of the thiophene ring, resulting in a non-planar structure with distinct stereoelectronic properties.[7][8] This deviation from planarity can be advantageous in drug design, offering access to three-dimensional chemical space that is often crucial for target specificity and potency.

Benchmark Scaffolds for Comparison:

To provide a clear context for the potential of this compound, we will compare it against two classes of widely utilized scaffolds in medicinal chemistry:

  • Aromatic Halogenated Thiophenes: Represented by 3-Bromo-4-chlorothiophene. This allows for a direct comparison of the impact of the saturated, oxidized core versus the flat, aromatic system.

  • Privileged Nitrogen-Containing Heterocycles: Represented by Pyrazole and Benzimidazole. These scaffolds are ubiquitous in drug discovery due to their favorable physicochemical properties and ability to form key hydrogen bond interactions with biological targets.[4]

Comparative Analysis of Key Physicochemical and Structural Properties

A molecule's journey from a laboratory curiosity to a therapeutic agent is heavily influenced by its intrinsic physicochemical properties. The following table provides a comparative overview of this compound and the selected benchmark scaffolds.

PropertyThis compound (Predicted)3-Bromo-4-chlorothiophenePyrazoleBenzimidazole
Molecular Weight ( g/mol ) ~250.0197.48[9]68.08118.14
LogP (Predicted) 1.5 - 2.52.9[9]0.341.53
Hydrogen Bond Donors 0011
Hydrogen Bond Acceptors 2 (Sulfone Oxygens)011
Molecular Geometry Non-planar, twisted conformation[7][8]PlanarPlanarPlanar
Dipole Moment High (due to sulfone)ModerateHighHigh
Key Structural Features Dihalo-substituted cyclic sulfoneDihalo-substituted aromatic heterocycle1,2-DiazoleFused imidazole and benzene rings

Interpretation of Data:

The predicted properties of this compound suggest a moderately lipophilic molecule with a significant dipole moment due to the sulfone group. Its non-planar geometry is a key differentiator from the flat aromatic benchmarks. This three-dimensionality can be a significant asset in achieving selective binding to protein targets. The two hydrogen bond acceptors on the sulfone group provide opportunities for directed interactions within a binding pocket.

Synthetic Accessibility: A Gateway to Derivatization

The utility of a scaffold is directly proportional to its synthetic accessibility and the ease with which it can be functionalized.

Synthesis of this compound

A plausible synthetic route to the title compound can be extrapolated from known methodologies for related halogenated dihydrothiophene 1,1-dioxides.[2][10] A likely precursor is 2,3-dihydrothiophene 1,1-dioxide, which can be synthesized from the isomerization of the more readily available 2,5-dihydrothiophene 1,1-dioxide.[2]

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound A 2,5-Dihydrothiophene 1,1-dioxide B 2,3-Dihydrothiophene 1,1-dioxide A->B Base-catalyzed isomerization C Addition of BrCl or Sequential Halogenation B->C Electrophilic Addition D This compound C->D G cluster_0 Scaffold Features and Their Implications in Drug Discovery A 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide B Non-planar Geometry A->B C Sulfone Group A->C D Orthogonal Halogen Handles A->D E Access to 3D Chemical Space B->E G Enhanced Solubility & H-Bonding C->G I Regioselective Functionalization D->I F Improved Selectivity and Potency E->F H Improved PK/PD Properties G->H J Rapid Library Synthesis I->J

Sources

Safety Operating Guide

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

This document provides essential safety and logistical information for the proper handling and disposal of this compound. As a halogenated organosulfur compound, this chemical requires meticulous disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar reagents.

Core Principle: Hazard-Based Disposal

The disposal protocol for any chemical is dictated by its intrinsic properties and associated hazards. This compound is a complex organic molecule whose disposal pathway is determined by three key structural features:

  • Halogen Content (Bromine and Chlorine): Halogenated compounds are a specific category of hazardous waste.[1] Their incineration can produce acidic gases (hydrochloric acid and hydrobromic acid) and, under improper conditions, highly toxic dioxins and furans. Therefore, they must never be disposed of with non-halogenated waste and require specialized incineration facilities.[2][3]

  • Sulfur Content (Sulfone): The sulfone group means that sulfur oxides (SOx), which are acidic and environmentally harmful, will be generated during incineration.

  • Organic Structure: As a carbon-based molecule, it must be destroyed, not merely neutralized.

Based on these features, the only acceptable disposal method is high-temperature incineration at a licensed hazardous waste facility equipped with an afterburner and a flue gas scrubber .[2][4] The scrubber is critical for neutralizing the acidic gases (HCl, HBr, SOx) generated during combustion.

Chemical Hazard Profile

PropertyAssessment Based on Analogous CompoundsRationale & References
Physical State Likely a white to off-white solid at room temperature.Based on similar sulfolane derivatives like 3-BROMO-4-HYDROXYSULFOLANE.[5]
Hazard Class Halogenated Organic Waste.Contains both bromine and chlorine atoms.[1][6]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Inferred from close analogs like 3-Bromo-4-chlorothiophene.[7]
Skin Irritation Causes skin irritation. A common characteristic of halogenated thiophenes.[7]
Eye Irritation Causes serious eye irritation. A documented hazard for similar compounds like 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[7][8]
Respiratory Irritation May cause respiratory irritation. Based on the hazards of related thiophenol compounds.[2]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a clear decision-making process and operational steps for managing this chemical waste from the point of generation to its final disposal.

Diagram: Waste Segregation and Disposal Pathway

A Waste Generated: 3-Bromo-4-chloro-2,3- dihydrothiophene 1,1-dioxide B Is the waste a pure solid or a solution? A->B C Segregate as HALOGENATED ORGANIC SOLID WASTE B->C  Pure Solid D Identify Solvent B->D Solution   H Securely close container with a properly fitting cap. Affix a completed Hazardous Waste Tag. C->H E Solvent is Halogenated (e.g., DCM, Chloroform) D->E Halogenated F Solvent is Non-Halogenated (e.g., Acetone, Hexane) D->F Non-Halogenated G Combine in a designated HALOGENATED ORGANIC LIQUID WASTE container E->G F->G Crucial: Do NOT mix with 'Non-Halogenated' waste streams. The entire mixture becomes 'Halogenated Waste'. [11] G->H I Store in a designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Arrange for pickup by your institution's Environmental Health & Safety (EH&S) for final disposal. I->J K Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing J->K

Caption: Decision workflow for proper segregation and disposal.

Protocol 1: On-Site Waste Collection and Segregation

This protocol must be followed at the point of waste generation to prevent improper and hazardous mixing.

  • Select the Correct Waste Container :

    • Use only containers designated and supplied by your institution's Environmental Health & Safety (EH&S) department for chemical waste.[9]

    • The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • Ensure the container has a properly fitting, screw-top lid to prevent leaks and evaporation. Makeshift covers like parafilm are unacceptable.[10]

  • Segregate as Halogenated Organic Waste :

    • This is the most critical step. This waste stream must be kept separate from all other waste types.[3]

    • DO NOT MIX WITH:

      • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[6]

      • Aqueous waste (acids, bases).[1]

      • Reactive wastes (strong oxidizers, reducers).[3]

    • Causality: Mixing halogenated waste with non-halogenated streams needlessly converts the entire volume into the more expensive and difficult-to-dispose-of halogenated category.[3][9] Mixing with incompatibles can cause dangerous reactions.

  • Label the Container Immediately :

    • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag.[9]

    • Clearly write the full chemical name: "this compound" and list any solvents and their approximate percentages.

    • Mark all applicable hazard characteristics (e.g., Toxic, Irritant).[9]

    • Fill in the generator's name, lab location, and the accumulation start date.

  • Store Properly :

    • Keep the waste container closed at all times except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must have secondary containment (e.g., a spill tray) to capture any potential leaks.[9]

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

Protocol 2: Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate exposure and prevent environmental release.

  • Evacuate and Secure : Ensure all non-essential personnel evacuate the immediate area. Remove all sources of ignition.[4]

  • Utilize Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.[2]

    • A lab coat.

  • Contain and Clean :

    • For small spills of the solid, carefully sweep or shovel the material into a designated waste container. Avoid creating dust.[2][4]

    • For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect all contaminated absorbent material using non-sparking tools and place it into a sealable, puncture-resistant container.[4]

  • Label and Dispose :

    • Label the container with all spill clean-up materials as "Hazardous Waste," listing the chemical's name.

    • Dispose of this waste through the same halogenated waste stream as the chemical itself.

  • Decontaminate : Wash the spill area thoroughly. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Trustworthiness and Compliance

Adherence to these protocols is not merely a best practice; it is a regulatory requirement. Disposal of hazardous waste is governed by stringent local and national regulations. Always consult with your institution's EH&S department, as they provide the final authority on waste collection procedures, container provision, and pickup schedules, ensuring compliance with all applicable laws.[10] Treating this compound with the diligence outlined in this guide ensures a self-validating system of safety and compliance for your laboratory.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Available at: [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]

  • Organic Syntheses. 3-bromothiophene. Available at: [Link]

  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Available at: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. (2025). Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022). Available at: [Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • Open Government Program. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Available at: [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Available at: [Link]

  • ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (2025). Available at: [Link]

  • PubChem. 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Sulfolene. Available at: [Link]

  • PubChem. 3,4-Dibromothiophene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Bromo-4-chlorohexane. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. The protocols herein are synthesized from data on structurally analogous compounds to ensure a comprehensive, safety-first approach in the absence of a specific Safety Data Sheet (SDS) for this unique molecule.

Hazard Assessment: An Inductive Approach

Due to the novelty of this compound, a detailed hazard profile must be inferred from its constituent parts: the sulfolene core and its halogenated substituents.

  • The Sulfolene Backbone (2,5-Dihydrothiophene-1,1-dioxide): The parent structure is known to be a stable solid that can cause serious eye irritation.[1] Like many fine organic solids, it may form combustible or explosive dust-air mixtures if dispersed in sufficient concentration.[2] Upon thermal decomposition, it releases hazardous sulfur oxides (SOx).[2]

  • Halogenation (Bromine & Chlorine): The introduction of bromo- and chloro- groups onto a thiophene ring system significantly increases toxicological risks. Analogous compounds such as 3-Bromo-4-chlorothiophene are classified as harmful if swallowed, inhaled, or in contact with skin.[3] They are also known to cause skin, eye, and respiratory irritation.[3][4][5] More reactive species, like thiophene sulfonyl chlorides, can be severely corrosive.[6]

Therefore, we must operate under the assumption that This compound is a hazardous substance with the potential to be a potent irritant to the eyes, skin, and respiratory system, and is likely harmful by all routes of exposure.

Anticipated Hazard Classification Basis of Assessment (Structural Analogues)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful (Category 4). Based on data for 3-Bromo-4-chlorothiophene and 3,4-Dibromothiophene.[3][4]
Skin Corrosion/Irritation Causes skin irritation (Category 2). Based on data for multiple halogenated thiophenes.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A). Based on data for the sulfolene core and halogenated thiophenes.[1][3][7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3). Based on data for halogenated thiophenes.[3][5]
Combustible Dust May form combustible dust concentrations in air. Based on data for the parent sulfolene structure.[2]

The Hierarchy of Control: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering controls.

Engineering Controls

All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. The work area should be equipped with an immediately accessible eyewash station and safety shower.[8]

Personal Protective Equipment (PPE) Ensemble

The selection of PPE is critical and must be based on the highest potential risk.

  • Hand Protection: Double gloving is mandatory. Use a thicker, chemically resistant outer glove (e.g., butyl rubber) over a standard nitrile inner glove.[2][9] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating your skin.[8][10] Contaminated gloves should be disposed of as hazardous waste immediately.[9][10]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the high risk of serious eye irritation, chemical splash goggles are strongly recommended.[8] A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during any procedure with a risk of splashing.

  • Body Protection: A flame-resistant laboratory coat is required. For operations involving significant quantities or a high risk of spillage, a chemically resistant apron or a disposable suit is necessary.[1][8]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is required. A P100 particulate filter is suitable for nuisance dust, but for higher-risk activities, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) should be used.[1][10] All personnel requiring respirators must be properly fit-tested and trained.

PPE_Workflow PPE Donning & Doffing Protocol cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Don1 1. Lab Coat / Apron Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (Butyl) Don3->Don4 Doff1 1. Outer Gloves Don4->Doff1 After Handling Doff2 2. Lab Coat / Apron (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield (Handle by strap) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Prepare to Handle Chemical Start->Don1

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach minimizes risk and ensures experimental integrity.

Receiving and Storage
  • Upon receipt, inspect the container for damage within a fume hood.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a dry, cool, and well-ventilated area designated for hazardous chemicals, away from incompatible materials such as strong oxidizing agents.[4][6]

Handling and Weighing Protocol
  • Preparation: Don all required PPE as described above. Ensure the fume hood sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: Use a dedicated analytical balance inside the fume hood or a containment enclosure. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.[2]

  • Transfers: If transferring the solid to a reaction vessel, do so carefully within the hood. If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Post-Handling: Tightly reseal the primary container. Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., isopropanol), collecting the rinsate as hazardous waste. Wipe down the work surface with a damp cloth, which should also be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination.[8][10] Wash hands thoroughly with soap and water.[1]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

Caption: Emergency Response Decision Tree.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

  • Spills: For small spills, carefully sweep up the solid material without creating dust and place it into a suitable, sealed container for disposal.[6][8] Do not use a brush, as this can aerosolize the powder. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All materials contaminated with this compound, including excess chemical, contaminated PPE, absorbent materials, and rinsate, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless specifically instructed to do so by your safety officer.

  • Dispose of the waste through your institution's approved hazardous waste disposal program. Do not let the product enter drains.[10]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. (n.d.). 3-Bromo-4-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros Organics. (2018). Safety Data Sheet: 3,4-dibromothiolane 1,1-dioxide. Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 4-Bromothiophenol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.